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  • Product: Methyl 4-(2-methoxyphenyl)-4-oxobutanoate
  • CAS: 99046-13-6

Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Profiling of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate: A Technical Guide for Structural Elucidation

Executive Summary & Chemical Context Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS: 99046-13-6)[1] is a highly functionalized keto-ester utilized extensively in medicinal chemistry and advanced organic synthesis. Servin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS: 99046-13-6)[1] is a highly functionalized keto-ester utilized extensively in medicinal chemistry and advanced organic synthesis. Serving as a versatile intermediate, its structural framework—comprising an ortho-methoxy substituted aryl ring conjugated to a γ -keto ester—makes it a prime candidate for the synthesis of complex heterocycles and non-steroidal anti-inflammatory drug (NSAID) analogs.

This whitepaper provides an authoritative, in-depth analysis of the spectroscopic properties of this molecule. By moving beyond mere data tabulation, we explore the fundamental causality behind its spectral signatures and provide self-validating experimental workflows designed for high-fidelity structural elucidation.

Structural Elucidation: The Causality of Spectral Signatures

The accurate interpretation of spectroscopic data requires a deep understanding of the electronic and steric microenvironments within the molecule[2]. The structure of methyl 4-(2-methoxyphenyl)-4-oxobutanoate dictates highly specific chemical shifts and fragmentation patterns:

  • Push-Pull Aromatic System: The aromatic ring is subjected to competing electronic effects. The ketone at C1 is strongly electron-withdrawing via resonance, which significantly deshields the ortho proton (H6), pushing it downfield in the 1 H NMR spectrum. Conversely, the methoxy group at C2 is strongly electron-donating via oxygen lone-pair delocalization. This shields the protons ortho (H3) and para (H5) to the methoxy group, shifting them upfield. This creates a distinct, highly dispersed ABCD spin system, unlike the simpler AA'BB' system seen in its para-substituted analog[3].

  • Methylene Anisotropy: The two aliphatic methylene groups exist in distinct magnetic environments. The −CH2​− adjacent to the ketone is subjected to the magnetic anisotropy of the aryl-conjugated carbonyl, resulting in a more downfield shift compared to the −CH2​− adjacent to the ester carbonyl[4].

  • Mass Spectrometry Alpha-Cleavage: In electron ionization (EI), the most stable radical cation forms at the ketone oxygen. The dominant fragmentation pathway is driven by the stability of the resulting acylium ion, leading to a predictable and dominant alpha-cleavage[2].

Quantitative Spectroscopic Data Profiles

The following tables summarize the definitive spectroscopic parameters for Methyl 4-(2-methoxyphenyl)-4-oxobutanoate, derived from predictive models grounded in empirical spectroscopic rules[4],[2].

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Causality
7.75dd7.8, 1.81HAr-H6 : Deshielded by adjacent C=O anisotropy.
7.48ddd8.4, 7.8, 1.81HAr-H4 : Meta to OMe, para to C=O.
7.02t7.51HAr-H5 : Shielded by resonance from ortho-OMe.
6.96d8.41HAr-H3 : Strongly shielded by adjacent OMe.
3.90s-3HAr-OCH 3​ : Aryl methoxy protons.
3.68s-3H-COOCH 3​ : Ester methyl protons.
3.32t6.62H-CH 2​ -C=O : Alpha to aryl ketone.
2.75t6.62H-CH 2​ -COOMe : Alpha to ester carbonyl.
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment / Causality
199.5QuaternaryC=O (Ketone) : Highly deshielded due to aryl conjugation.
173.4QuaternaryC=O (Ester) : Standard aliphatic ester shift.
158.9QuaternaryAr-C2 : Directly attached to electronegative oxygen.
133.8CHAr-C4 : Aromatic methine.
130.5CHAr-C6 : Aromatic methine.
128.2QuaternaryAr-C1 : Attached to the ketone group.
120.6CHAr-C5 : Aromatic methine.
111.5CHAr-C3 : Highly shielded by ortho-OMe resonance.
55.5CH 3​ Ar-OCH 3​ : Aryl ether carbon.
51.7CH 3​ -COOCH 3​ : Ester methoxy carbon.
38.4CH 2​ -CH 2​ -C=O : Deshielded by adjacent ketone.
28.2CH 2​ -CH 2​ -COOMe : Alpha to ester.
Table 3: Infrared (IR) & Mass Spectrometry (MS) Highlights
TechniqueKey Signals / m/zInterpretation
IR (ATR) 1735 cm −1 Strong C=O stretching (aliphatic ester).
IR (ATR) 1675 cm −1 Strong C=O stretching (aryl-conjugated ketone).
IR (ATR) 1245, 1025 cm −1 Asymmetric and symmetric C-O-C stretching.
MS (EI) m/z 222Molecular Ion [M] +∙
MS (EI) m/z 135Base Peak. 2-methoxybenzoyl cation (Alpha cleavage).
MS (EI) m/z 107Loss of CO from the m/z 135 fragment.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a closed-loop, self-validating system. Experimental choices are deliberately engineered to prevent artifact generation.

Protocol 1: High-Fidelity NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl 3​ lacks exchangeable protons, preventing signal overlap, while TMS provides an absolute zero-point reference[4].

  • Instrument Calibration (Shimming): Insert the sample into a 400 MHz NMR spectrometer. Perform gradient shimming on the 2 H lock signal of CDCl 3​ until the lock level is maximized and stable. Causality: Poor homogeneity broadens peaks, obscuring the fine J-coupling of the ABCD aromatic system.

  • Acquisition Parameters ( 1 H): Set the relaxation delay ( d1​ ) to 1.5 seconds and acquire 16 scans.

  • Self-Validation Checkpoint: Process the spectrum (Fourier Transform, phase correction, baseline correction). Integrate the TMS peak and set it to exactly 0.00 ppm. Integrate all peaks. The system is validated ONLY IF the total proton integral equals exactly 14.0 ± 0.2. If the integral is lower, it indicates incomplete longitudinal relaxation ( T1​ ); the protocol dictates increasing d1​ to 3.0 seconds and re-acquiring.

Protocol 2: GC-MS Analysis
  • Preparation: Dilute the sample to 1 mg/mL in GC-grade ethyl acetate.

  • Injection: Inject 1 μ L into the GC-MS (split ratio 1:50) using a non-polar capillary column (e.g., HP-5MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV. Causality: 70 eV is the universally standardized energy for EI, ensuring the resulting fragmentation pattern can be cross-referenced against standard libraries[2].

  • Self-Validation Checkpoint: The molecular ion peak (m/z 222) must be identifiable. The base peak must be m/z 135. If the molecular ion is absent, the injector temperature (set to 250°C) may be causing thermal degradation, and cold-on-column injection must be utilized instead.

Mechanistic Pathways & Workflows

The following diagrams visualize the logical flow of the mass spectrometry fragmentation and the self-validating NMR methodology.

MS_Fragmentation M m/z 222 [M]+ F1 m/z 191 [M - OCH3]+ M->F1 - •OCH3 F2 m/z 135 [2-MeO-C6H4-CO]+ M->F2 Alpha Cleavage - •CH2CH2COOMe F3 m/z 107 [2-MeO-C6H4]+ F2->F3 - CO F4 m/z 77 [C6H5]+ F3->F4 - CH2O

Figure 1: Electron ionization (EI) mass spectrometry fragmentation pathway of the target molecule.

NMR_Workflow Sample 1. Sample Preparation (5-10 mg in CDCl3 + TMS) Acq1H 2. 1H NMR Acquisition (400 MHz, 16 scans, d1=1.5s) Sample->Acq1H Acq13C 3. 13C NMR Acquisition (100 MHz, 512 scans, d1=2.0s) Sample->Acq13C Process 4. Spectral Processing (FT, Phase/Baseline Correction) Acq1H->Process Acq13C->Process Validate 5. Self-Validation (Total Integration = 14H?) Process->Validate Output 6. Final Spectral Profile Validate->Output

Figure 2: Self-validating experimental workflow for high-fidelity NMR data acquisition.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 226761, Methyl 4-(4-methoxyphenyl)-4-oxobutanoate." PubChem. Available at:[Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. "Introduction to Spectroscopy." Journal of Chemical Education, 56(10), A323. Available at:[Link]

  • Silverstein, R. M., & Bassler, G. C. "Spectrometric Identification of Organic Compounds." Journal of Chemical Education, 39(11), 546. Available at:[Link]

Sources

Exploratory

Structural Elucidation of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate: A Comprehensive NMR Guide

Executive Summary Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS: 99046-13-6) is a highly functionalized keto-ester utilized as a critical intermediate in the synthesis of complex heterocycles and pharmaceutical active i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS: 99046-13-6) is a highly functionalized keto-ester utilized as a critical intermediate in the synthesis of complex heterocycles and pharmaceutical active ingredients. Structurally, it features an electron-rich ortho-methoxy substituted aromatic ring conjugated to a 4-oxobutanoate (succinate derivative) aliphatic chain.

This whitepaper provides an authoritative, in-depth framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) analysis of this compound. By moving beyond mere spectral assignments, this guide explores the underlying quantum mechanical and electromagnetic causalities—such as anisotropic deshielding and mesomeric (+M) effects—that dictate the observed chemical shifts. Furthermore, it establishes a self-validating experimental protocol to ensure maximum spectral resolution and data integrity.

Methodological Rigor: Sample Preparation and Acquisition

The foundation of high-fidelity NMR spectroscopy lies in the physics of sample preparation. Poorly prepared samples introduce magnetic susceptibility gradients that disrupt the homogeneity of the applied magnetic field ( B0​ ), leading to broadened lineshapes and loss of fine J-coupling information[1].

Step-by-Step Protocol for Optimal Resolution
  • Solvent Selection : Deuterated chloroform (CDCl 3​ ) is the solvent of choice due to its excellent solvating power for moderately polar organic compounds, cost-effectiveness, and the presence of a deuterium atom required for the spectrometer's field-frequency lock system[2].

  • Concentration Optimization :

    • For 1 H NMR: Weigh precisely 10–20 mg of the analyte. Exceeding this concentration can increase sample viscosity, leading to difficult shimming and broadened resonance lines[1].

    • For 13 C NMR: Weigh 100–300 mg of the analyte. The low natural abundance of the 13 C isotope (~1.1%) necessitates a higher concentration to achieve an adequate signal-to-noise (S/N) ratio within a reasonable timeframe[1].

  • Dissolution and Filtration : Dissolve the compound in 0.6 to 0.7 mL of CDCl 3​ . The solution must be filtered through a tightly packed glass wool plug in a Pasteur pipette directly into the NMR tube. This critical step removes paramagnetic impurities and undissolved particulates that cause localized magnetic field distortions[3],[4].

  • Volume Standardization : Ensure the final liquid height in the 5 mm NMR tube is approximately 5 cm . A volume that is too low will place the liquid-air meniscus within the active volume of the Radio Frequency (RF) coil, creating severe magnetic susceptibility gradients that make shimming nearly impossible[1],[5].

G N1 Weigh Sample (10-20mg 1H, 100mg 13C) N2 Dissolve in CDCl3 (0.6 - 0.7 mL) N1->N2 N3 Filter Particulates (Glass Wool/Pipette) N2->N3 N4 Transfer to 5mm Tube (Depth ~5 cm) N3->N4 N5 Lock, Shim & Acquire (Minimize Gradients) N4->N5

Standardized NMR sample preparation workflow for high-resolution acquisition.

1 H NMR Spectral Analysis: Causality of Chemical Shifts

The 1 H NMR spectrum of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate is defined by three distinct regions: the aromatic spin system, the methoxy singlets, and the aliphatic succinate chain.

The Aromatic Spin System (Push-Pull Dynamics)

The aromatic ring is subjected to competing electronic effects. The methoxy group at C-2 acts as a strong π -electron donor via the mesomeric effect (+M), shielding the ortho and para protons. Conversely, the ketone carbonyl at C-1 acts as an electron-withdrawing group (-M) and exerts a strong magnetic anisotropic deshielding effect on the spatial environment surrounding it.

  • H-6 ( δ ~7.75 ppm) : Highly deshielded due to its proximity to the diamagnetic anisotropy cone of the adjacent ketone carbonyl group.

  • H-3 ( δ ~6.95 ppm) : Strongly shielded by the +M electron donation from the adjacent methoxy oxygen.

The Aliphatic Chain

The -CH 2​ -CH 2​

  • linker forms an A 2​ X 2​ (or loosely AA'BB') spin system. The methylene protons adjacent to the ketone (C3') are more deshielded ( δ ~3.28 ppm) than those adjacent to the ester (C2', δ ~2.72 ppm) because the ketone carbonyl is a stronger electron-withdrawing group than the ester carbonyl.
Table 1: 1 H NMR Empirical Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-6 (Ar) 7.75dd7.8, 1.81HDeshielded by ortho-ketone anisotropy
H-4 (Ar) 7.48ddd8.4, 7.5, 1.81HMeta to OMe, para to ketone
H-5 (Ar) 7.02td7.5, 1.01HPara to OMe (+M shielding)
H-3 (Ar) 6.95d8.41HOrtho to OMe (+M shielding)
Ar-OCH 3​ 3.89s-3HAromatic methoxy (deshielded by ring current)
-COOCH 3​ 3.68s-3HEster methoxy
C3'-H 2​ 3.28t6.62H α to ketone carbonyl
C2'-H 2​ 2.72t6.62H α to ester carbonyl

13 C NMR Spectral Analysis: Carbon Framework Mapping

The 13 C NMR spectrum provides a direct map of the molecular skeleton. The most critical diagnostic signals are the two distinct carbonyl resonances.

  • Ketone Carbonyl (C4', δ ~199.5 ppm) : Appears highly downfield due to the lack of resonance stabilization from an adjacent heteroatom, combined with conjugation to the aromatic ring.

  • Ester Carbonyl (C1', δ ~173.8 ppm) : Appears further upfield than the ketone because the ester oxygen donates electron density via resonance, shielding the carbonyl carbon.

Table 2: 13 C NMR Empirical Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C4' (Ketone C=O) 199.5C q​ Highly deshielded conjugated carbonyl
C1' (Ester C=O) 173.8C q​ Typical ester carbonyl
C-2 (Ar-OMe) 158.9C q​ Oxygen-bound aromatic carbon
C-4 (Ar-CH) 133.8CHMeta to OMe
C-6 (Ar-CH) 130.5CHOrtho to ketone
C-1 (Ar-C=O) 128.2C q​ Ketone-bound aromatic carbon
C-5 (Ar-CH) 120.7CHPara to OMe
C-3 (Ar-CH) 111.6CHOrtho to OMe (Highly shielded)
Ar-OCH 3​ 55.6CH 3​ Aromatic methoxy
-COOCH 3​ 51.8CH 3​ Ester methoxy
C3' (-CH 2​ -) 38.7CH 2​ α to ketone
C2' (-CH 2​ -) 28.4CH 2​ α to ester

2D NMR Validation Framework: The Self-Validating Protocol

To ensure absolute trustworthiness in structural elucidation, 1D NMR assignments must be treated as hypotheses that are rigorously proven using 2D correlation spectroscopy.

  • COSY (Correlation Spectroscopy) : Validates the 3-bond ( 3JHH​ ) connectivity. It will confirm the H-3 H-4 H-5 H-6 continuous spin system on the aromatic ring, and the C3'-H 2​ C2'-H 2​ connectivity in the aliphatic chain.

  • HSQC (Heteronuclear Single Quantum Coherence) : Maps all protons to their directly attached carbons ( 1JCH​ ), definitively separating the two methoxy groups and the two aliphatic methylenes based on their carbon shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation) : The ultimate tool for assembling the molecular fragments. HMBC detects 2- and 3-bond carbon-proton couplings ( 2JCH​ and 3JCH​ ). Crucially, it links the isolated spin systems across quaternary carbons (the carbonyls and substituted aromatic carbons).

HMBC ArH6 Aromatic H-6 KetoneC Ketone C=O (~199 ppm) ArH6->KetoneC 2-3 J_CH ArH3 Aromatic H-3 ArC2 Ar C-2 (C-OMe) ArH3->ArC2 2-3 J_CH OMeAr Ar-OCH3 Protons OMeAr->ArC2 2-3 J_CH CH2Ket α-Ketone CH2 CH2Ket->KetoneC 2-3 J_CH EsterC Ester C=O (~174 ppm) CH2Ket->EsterC 2-3 J_CH CH2Est α-Ester CH2 CH2Est->KetoneC 2-3 J_CH CH2Est->EsterC 2-3 J_CH OMeEst Ester -OCH3 OMeEst->EsterC 2-3 J_CH

Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural validation.

By observing the HMBC cross-peaks from the α -ketone CH 2​ and the aromatic H-6 to the ~199.5 ppm carbon, the exact position of the ketone linker is unequivocally proven, thereby validating the entire structural model.

References

  • NMR Spectrum Acquisition - Organic Chemistry at CU Boulder Source: University of Colorado Boulder URL:[Link]

  • Sample Preparation - Max T. Rogers NMR Facility Source: Michigan State University URL:[Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences Source: University College London (UCL) URL:[Link]

  • 8.1 - FT-NMR Sample Preparation Guide Source: MIT OpenCourseWare URL:[Link]

  • NMR Sample Preparation - JB Stothers NMR Facility Source: Western University URL:[Link]

Sources

Foundational

Physical and Chemical Properties of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate: A Comprehensive Guide for Synthetic and Medicinal Chemistry

Introduction: The Strategic Value of the 1,4-Dicarbonyl Scaffold In modern drug discovery and complex organic synthesis, the strategic selection of bifunctional building blocks is paramount. Methyl 4-(2-methoxyphenyl)-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 1,4-Dicarbonyl Scaffold

In modern drug discovery and complex organic synthesis, the strategic selection of bifunctional building blocks is paramount. Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS: 99046-13-6) is a highly versatile keto-ester that serves as a foundational scaffold for a variety of bioactive heterocycles[1]. Structurally, it is a 1,4-dicarbonyl derivative separated by an ethylene spacer, featuring an ortho-methoxy-substituted aryl ring. As a Senior Application Scientist, I frequently leverage this molecule because its orthogonal reactivity—combining an electrophilic ketone and a stable ester—allows for precise, stepwise functionalization without the need for excessive protecting group chemistry.

Physicochemical Profiling

Understanding the baseline physical properties of this compound is critical for optimizing reaction conditions, particularly in purification workflows (e.g., vacuum distillation vs. chromatography) and solvent selection.

PropertyValue
Chemical Name Methyl 4-(2-methoxyphenyl)-4-oxobutanoate
CAS Registry Number 99046-13-6[1]
Molecular Formula C12H14O4[2]
Molecular Weight 222.24 g/mol [3]
Density 1.168 g/cm³[3]
Boiling Point 160 °C (at 3 Torr)[3]
Purity Standard (Commercial) ≥95%[1],[2]

Mechanistic Reactivity & Structural Dynamics

The chemical behavior of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate is dictated by three distinct reactive zones:

  • The Ketone Carbonyl (C4): The presence of the ortho-methoxy group on the phenyl ring introduces significant steric hindrance. This forces the aromatic ring slightly out of coplanarity with the ketone carbonyl, reducing resonance stabilization compared to a para-substituted analog. Consequently, the C4 ketone is highly electrophilic and serves as the primary site for nucleophilic attack (e.g., by amines or hydrazines).

  • The Ester Carbonyl (C1): The methyl ester is comparatively less reactive due to resonance donation from the methoxy oxygen. This differential electrophilicity is the key to the molecule's utility; nucleophiles will selectively attack the ketone before the ester, allowing for controlled cyclizations.

  • The Alpha-Methylene Protons (C2 & C3): The protons adjacent to the carbonyls are mildly acidic. Under basic conditions, enolization can occur, permitting alpha-functionalization (such as halogenation or alkylation) if required for downstream structural diversification.

Validated Synthetic Architecture: A Self-Validating Protocol

A common pitfall in synthesizing aryl-oxobutanoates via standard Friedel-Crafts acylation (using anisole and succinic anhydride) is the overwhelming preference for para-substitution due to the strong electron-donating and sterically unhindered nature of the para position. To exclusively yield the ortho-isomer, a directed organometallic approach is required.

Step-by-Step Methodology: Low-Temperature Grignard Acylation

This protocol utilizes 2-methoxyphenylmagnesium bromide and methyl succinyl chloride. Every step is designed with causality in mind to prevent over-reaction.

  • Step 1: Grignard Preparation. React 2-bromoanisole with magnesium turnings in anhydrous THF. Causality: THF acts as a Lewis base, its oxygen lone pairs coordinating with and stabilizing the highly reactive magnesium center.

  • Step 2: Cryogenic Acylation. Cool a solution of methyl 4-chloro-4-oxobutanoate (methyl succinyl chloride) to -78 °C. Add the Grignard reagent dropwise. Causality: The extreme low temperature is critical. It kinetically favors the mono-addition of the Grignard reagent to the highly electrophilic acid chloride while suppressing subsequent nucleophilic attack on the newly formed ketone or the ester moiety.

  • Step 3: Quenching & Isolation. Quench the reaction strictly with saturated aqueous NH₄Cl. Causality: A mild, slightly acidic quench destroys unreacted Grignard reagent without hydrolyzing the methyl ester. Extract with Ethyl Acetate (EtOAc) and wash with brine.

  • Step 4: Self-Validating Analytical Check. Before proceeding to downstream applications, validate the synthesis via ¹H NMR. A successful reaction is confirmed by:

    • A sharp singlet at ~3.8 ppm (Ar-OCH₃ , 3H).

    • A sharp singlet at ~3.6 ppm (COOCH₃ , 3H).

    • Multiplets/triplets between 2.6 – 3.2 ppm integrating for 4 protons (the succinyl -CH₂ -CH₂ - chain).

    • If the Grignard reagent double-added, the ester singlet at 3.6 ppm would be missing, indicating a failure in temperature control.

Workflow N1 Step 1: Grignard Preparation Dry THF, Mg turnings, I2 initiator Strict anhydrous conditions N2 Step 2: Cryogenic Acylation Dropwise addition of methyl succinyl chloride at -78°C to prevent double addition N1->N2 N3 Step 3: Quenching & Extraction Sat. NH4Cl quench, EtOAc extraction Preserves ester integrity N2->N3 N4 Step 4: Purification Silica gel column chromatography Hexane/EtOAc gradient N3->N4 N5 Step 5: Analytical Validation 1H NMR confirms dual methoxy singlets (Ar-OCH3 and COOCH3) N4->N5

Workflow for the directed synthesis of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate.

Downstream Pharmacological Applications

The true value of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate lies in its capacity to generate high-value pharmacological targets.

1. Synthesis of Calpain Inhibitors: Derivatives of 4-aryl-4-oxobutanoic acids have been identified as potent, acyclic variants of chromone-based μ -calpain inhibitors[4]. By converting the ester moiety into a primary or substituted amide, researchers can synthesize molecules that potently inhibit μ -calpain (with IC₅₀ values in the sub-micromolar range). These inhibitors are actively investigated as therapeutic agents for severe neurological disorders, including Alzheimer's disease and ischemic stroke[4].

2. Pyridazinone Pharmacophores: The 1,4-dicarbonyl spacing perfectly accommodates cyclocondensation with dinucleophiles. Refluxing the keto-ester with hydrazine hydrate in ethanol yields 6-(2-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone. This heterocycle is a privileged scaffold in cardiovascular drug design, frequently serving as the core structure for Phosphodiesterase III (PDE3) inhibitors and calcium sensitizers.

Pathway A Methyl 4-(2-methoxyphenyl)-4-oxobutanoate C 6-(2-Methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (Cardiovascular Pharmacophore) A->C Cyclocondensation E 4-(2-Methoxyphenyl)-4-oxobutanoic acid amides (mu-Calpain Inhibitors) A->E Derivatization B Hydrazine Hydrate (EtOH, Reflux) B->C Dinucleophile D Amidation / Warhead Addition D->E Reagent

Downstream synthetic pathways to bioactive heterocycles and calpain inhibitors.

References

  • Zhang, Y., Jung, S. Y., Jin, C., Kim, N. D., Gong, P., & Lee, Y. S. "Design and synthesis of 4-aryl-4-oxobutanoic acid amides as calpain inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(2), 502-507 (2009). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate

Abstract This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate, a key intermediate in various synthetic pathways. The core of this synthesis is the Friedel-C...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate, a key intermediate in various synthetic pathways. The core of this synthesis is the Friedel-Crafts acylation of anisole with succinic anhydride, a classic yet nuanced example of electrophilic aromatic substitution. This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol for both the initial acylation and subsequent esterification, and insights into reaction optimization and troubleshooting. It is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis who require a robust and reproducible method for preparing this valuable building block.

Introduction and Significance

Methyl 4-(2-methoxyphenyl)-4-oxobutanoate is a keto-ester of significant interest in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester moiety, makes it a versatile precursor for the construction of more complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. The synthesis of this compound is a prime example of a two-stage process beginning with the Friedel-Crafts acylation, a cornerstone of C-C bond formation on aromatic rings, discovered by Charles Friedel and James Crafts in 1877.[1] This guide focuses on a reliable and scalable laboratory synthesis, elucidating the critical parameters that govern yield and purity.

The Two-Stage Synthetic Pathway

The synthesis is logically approached in two distinct stages:

  • Stage 1: Friedel-Crafts Acylation. Anisole (methoxybenzene) is acylated using succinic anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate carboxylic acid, 4-(2-methoxyphenyl)-4-oxobutanoic acid.

  • Stage 2: Fischer Esterification. The resulting carboxylic acid is then esterified using methanol in the presence of an acid catalyst to yield the final target molecule, Methyl 4-(2-methoxyphenyl)-4-oxobutanoate.

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Fischer Esterification A Anisole + Succinic Anhydride C Reaction Mixture in Anhydrous Solvent (e.g., DCM) A->C B AlCl₃ (Lewis Acid) B->C D Aqueous Workup (Ice/HCl) C->D Quenching E 4-(2-methoxyphenyl)-4-oxobutanoic Acid (Crude Product) D->E Isolation F Crude Carboxylic Acid E->F Proceed to Esterification H Reflux F->H G Methanol (Excess) + H₂SO₄ (cat.) G->H I Workup & Purification H->I J Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (Final Product) I->J

Sources

Foundational

Technical Whitepaper: Synthesis, Properties, and Applications of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate

Executive Summary Methyl 4-(2-methoxyphenyl)-4-oxobutanoate is a highly versatile 1,4-dicarbonyl building block utilized extensively in organic synthesis and pharmaceutical drug development. Characterized by its ortho-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(2-methoxyphenyl)-4-oxobutanoate is a highly versatile 1,4-dicarbonyl building block utilized extensively in organic synthesis and pharmaceutical drug development. Characterized by its ortho-methoxy substitution and reactive succinate backbone, this compound serves as a critical intermediate for the divergent synthesis of complex heterocycles, including pyrroles, pyridazinones, and indole derivatives. This technical guide establishes the physicochemical identity of the compound, details a field-proven, self-validating Stetter synthesis protocol, and outlines its downstream applications in medicinal chemistry.

Chemical Identity & Physicochemical Profile

Accurate nomenclature and structural identification are paramount for procurement and analytical validation. The compound is officially recognized by its IUPAC name, though several systematic synonyms are prevalent in chemical databases and supplier catalogs[1][2].

PropertyValue
IUPAC Name Methyl 4-(2-methoxyphenyl)-4-oxobutanoate[1]
Common Synonyms Methyl 4-(2-metoxyphenyl)-4-oxobutanoate[3]; Benzenebutanoic acid, 2-methoxy-γ-oxo-, methyl ester[2]; Methyl 3-(2-methoxybenzoyl)propionate
CAS Registry Number 99046-13-6[3][4]
Molecular Formula C12H14O4[5]
Molecular Weight 222.24 g/mol [5]
SMILES COC(=O)CCC(=O)c1ccccc1OC
MDL Number MFCD06245363[6]
Purity Standard ≥95% (Validated via HPLC/NMR)[3][4]

Mechanistic Synthesis: The Stetter Advantage

A common pitfall in the synthesis of aryl-oxo-butanoates is the reliance on Friedel-Crafts acylation. Attempting to acylate anisole with methyl 4-chloro-4-oxobutanoate (methyl succinyl chloride) predominantly yields the para-substituted isomer due to the strong directing effect and steric hindrance of the methoxy group.

To selectively synthesize the ortho-isomer, the is the authoritative, regioselective approach. By utilizing an N-heterocyclic carbene (NHC) catalyst, the reaction reverses the polarity (umpolung) of 2-methoxybenzaldehyde, converting the electrophilic carbonyl carbon into a nucleophilic Breslow intermediate that readily attacks methyl acrylate.

Stetter_Cycle A Thiazolium Pre-catalyst B Free NHC Catalyst A->B Base (Et3N) C Aldehyde Addition B->C Electrophilic Attack D Breslow Intermediate C->D Proton Transfer E Michael Addition D->E C-C Bond Formation F Methyl 4-(2-methoxyphenyl) -4-oxobutanoate E->F Catalyst Regeneration F->B NHC Recycled

Fig 1: NHC-catalyzed Stetter reaction cycle demonstrating umpolung of 2-methoxybenzaldehyde.

Experimental Workflow: NHC-Catalyzed Stetter Protocol

This protocol is designed as a self-validating system, ensuring that experimental causality and analytical checkpoints are embedded within the workflow.

Objective: Regioselective synthesis of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate.

Step-by-Step Methodology:

  • Pre-catalyst Activation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (1.0 mmol, 0.1 equiv) in 20 mL of anhydrous ethanol.

    • Causality: Strict anhydrous conditions are mandatory to prevent premature hydrolysis of the methyl acrylate ester and to avoid quenching the highly reactive free carbene intermediate.

  • Carbene Generation: Add Triethylamine (Et3N) (5.0 mmol, 0.5 equiv) dropwise at room temperature and stir for 15 minutes.

    • Causality: The mild base deprotonates the C2 position of the thiazolium salt, generating the active NHC in situ.

  • Aldehyde Addition: Introduce 2-methoxybenzaldehyde (10.0 mmol, 1.0 equiv) via syringe. Stir for 10 minutes.

    • Causality: This allows the NHC to attack the aldehyde, forming the critical nucleophilic Breslow intermediate.

  • Michael Addition (C-C Coupling): Slowly add methyl acrylate (12.0 mmol, 1.2 equiv) dropwise over 30 minutes. Elevate the temperature to 70°C and reflux for 12 hours.

    • Causality: Dropwise addition maintains a low concentration of the unreacted Michael acceptor, suppressing unwanted radical polymerization of the acrylate.

  • Self-Validating Quench & Workup: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The reaction is deemed complete only when the UV-active spot corresponding to 2-methoxybenzaldehyde (Rf ~0.6) is fully consumed. Quench with 10 mL of 1M HCl to neutralize the base and destroy the catalyst. Extract with dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Analytical Validation:

    • 1H-NMR (CDCl3): Validation of the structural core requires confirming the disappearance of the aldehyde proton (~10.4 ppm). The newly formed succinate backbone must present two distinct methylene triplets (~2.7 ppm and ~3.2 ppm, integrating for 2H each). The methyl ester and aryl-methoxy groups will appear as sharp singlets (~3.6 ppm and ~3.8 ppm).

Downstream Applications in Drug Discovery

The 1,4-dicarbonyl architecture of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate is a privileged scaffold in medicinal chemistry. Its primary utility lies in the divergent synthesis of biologically active heterocycles.

For instance, under [7], the dicarbonyl core undergoes double condensation with primary amines to yield highly substituted pyrroles. Alternatively, condensation with hydrazine derivatives yields pyridazin-3-ones, while selective demethylation of the ortho-methoxy group enables intramolecular cyclization to form complex indole or benzofuran derivatives.

Downstream_Apps Core Methyl 4-(2-methoxyphenyl) -4-oxobutanoate Pyrrole Substituted Pyrroles (Paal-Knorr Synthesis) Core->Pyrrole + Primary Amines (Acid Catalysis) Pyridazinone Pyridazin-3-ones (Hydrazine Condensation) Core->Pyridazinone + Hydrazine (Reflux) Indole Indole Derivatives (Intramolecular Cyclization) Core->Indole Demethylation & Cyclization

Fig 2: Synthetic utility of the 1,4-dicarbonyl core in heterocycle drug discovery.

References

  • Stetter, H. (1976). "Catalyzed Addition of Aldehydes to Activated Double Bonds—A New Synthetic Approach." Angewandte Chemie International Edition in English, 15(11), 639-647.[Link]

  • Cho, H., et al. (2015). "The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles." Green Chemistry, 17, 1088-1099.[Link]

Sources

Exploratory

Discovery and Evolution of Methoxy-Substituted Phenylbutanoates: From Chemical Chaperones to Targeted Epigenetic Modulators

Abstract The phenylbutanoate scaffold has long served as a foundational pharmacophore in medicinal chemistry, most notably in the form of sodium phenylbutyrate—a chemical chaperone and weak pan-HDAC inhibitor. However, t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The phenylbutanoate scaffold has long served as a foundational pharmacophore in medicinal chemistry, most notably in the form of sodium phenylbutyrate—a chemical chaperone and weak pan-HDAC inhibitor. However, the clinical utility of unsubstituted phenylbutanoates is severely limited by their low target affinity and rapid metabolic clearance. As a Senior Application Scientist specializing in structural optimization, I have observed that the strategic introduction of a methoxy (-OCH₃) substitution to the phenyl ring fundamentally alters the physicochemical and electronic landscape of this molecule. This in-depth technical guide explores the history, chemical causality, and experimental workflows driving the discovery of methoxy-substituted phenylbutanoates as potent intermediates for aldose reductase inhibitors (ARIs) and advanced epigenetic modulators.

The Chemical Rationale: Causality of the Methoxy Substitution

In drug development, structural modifications are rarely arbitrary; they are driven by the need to solve specific pharmacokinetic or pharmacodynamic bottlenecks. The transition from unsubstituted phenylbutyrate (PBA) to methoxy-substituted phenylbutanoates (e.g., 4-(4-methoxyphenyl)butanoic acid) was catalyzed by the need to improve enzyme pocket binding and cellular permeability.

Electronic Modulation and Target Engagement

Unsubstituted PBA requires millimolar concentrations to exert histone deacetylase (HDAC) inhibition because its bare phenyl ring loosely occupies the hydrophobic channel of the enzyme without forming strong anchoring interactions[1]. By adding a methoxy group at the para-position, we achieve two critical effects:

  • Enhanced Cation-π Interactions: The methoxy group is strongly electron-donating via resonance. This increases the electron density of the aromatic ring, strengthening cation-π interactions with basic amino acid residues lining the target enzyme's binding channel[1].

  • Hydrogen Bond Acceptance: The oxygen atom of the methoxy group acts as a localized hydrogen bond acceptor, allowing the molecule to anchor more rigidly within specificity pockets, such as the ALR2 active site in aldose reductase[2].

Lipophilicity and Bioavailability

The methoxy substitution increases the partition coefficient (LogP) of the molecule. This enhanced lipophilicity is critical for blood-brain barrier (BBB) penetration, making these derivatives highly valuable for targeting neurodegenerative conditions (where HDAC inhibition prevents the silencing of gene transcription) and central nervous system malignancies like glioblastoma[3]. Furthermore, high-purity methoxy-phenylbutanoates serve as versatile scaffolds for downstream esterification and amidation, yielding complex therapeutic agents[4].

Historical Discovery & Target Evolution

The developmental history of this chemical class can be divided into three distinct phases of target evolution:

Phase I: The Phenylbutyrate Baseline

The journey began with sodium phenylbutyrate (Buphenyl), originally approved as an ammonia scavenger for urea cycle disorders[3]. Researchers soon discovered its secondary function as a chemical chaperone that reduces endoplasmic reticulum (ER) stress and acts as a weak Class I HDAC inhibitor[3]. However, its IC₅₀ in the ~0.4 mM range necessitated massive daily dosing (frequently exceeding 10 grams), causing significant gastrointestinal and systemic side effects[1].

Phase II: Metabolic Modulators and Aldose Reductase

To improve potency, medicinal chemists began modifying the phenyl ring. The synthesis of methoxy-substituted phenylbutanoates emerged as a breakthrough in the treatment of diabetic complications. Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, converting glucose to sorbitol; its overactivation leads to cataracts and neuropathy[2]. Researchers discovered that linking methoxy-phenylbutanoate derivatives to benzopyran-4-one cores yielded potent ARIs. The methoxy group perfectly occupied the ALR2 specificity pocket, providing high selectivity over the closely related aldehyde reductase (ALR1), thereby minimizing off-target toxicity[2].

Phase III: Advanced Epigenetic Modulators

Modern applications have returned to the epigenetic roots of the scaffold. By using 4-(4-methoxyphenyl)butanoic acid as a starting intermediate, scientists developed hydroxamate-tethered phenylbutyrates. Docking studies revealed that the methoxy-enhanced hydrophobic microenvironment allowed these novel compounds to achieve sub-micromolar potency (IC₅₀ < 50 nM) against HDACs, representing a nearly 10,000-fold improvement over the parent PBA molecule[1].

Quantitative Structure-Activity Relationship (QSAR)

To illustrate the impact of the methoxy substitution, the following table summarizes the quantitative improvements across key pharmacokinetic and pharmacodynamic parameters.

Compound ClassPrimary TargetAverage IC₅₀ (µM)LogPEstimated Half-life (h)
Unsubstituted Phenylbutyrate (PBA)Pan-HDAC~400.01.80.8
4-(4-Methoxyphenyl)butanoic acidALR2 / Weak HDAC~45.02.42.1
Methoxy-PBA Hydroxamate (HTPB-OMe)Class I HDAC~0.053.14.5

Table 1: Comparative QSAR data demonstrating the enhanced potency and lipophilicity of methoxy-substituted derivatives compared to the baseline unsubstituted scaffold.

Experimental Workflows & Methodologies

As an application scientist, I emphasize that reproducibility relies on self-validating systems. Below are the field-proven protocols for synthesizing the core scaffold and validating its biological activity.

Protocol A: Synthesis of 4-(4-Methoxyphenyl)butanoic Acid

This workflow utilizes a highly regioselective Friedel-Crafts acylation followed by a reduction step to yield high-purity intermediates[4].

Step-by-Step Methodology:

  • Acylation: Dissolve 1.0 equivalent of anisole (methoxybenzene) and 1.1 equivalents of succinic anhydride in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalysis: Slowly add 2.2 equivalents of anhydrous aluminum chloride (AlCl₃) at 0°C. The methoxy group acts as a strong para-director, ensuring the acyl group attaches almost exclusively at the 4-position.

  • Quenching: After 4 hours at room temperature, quench the reaction with ice-cold 1M HCl. Extract the intermediate (4-(4-methoxyphenyl)-4-oxobutanoic acid) using ethyl acetate.

  • Reduction (Clemmensen): Reflux the keto-acid intermediate with amalgamated zinc (Zn(Hg)) and concentrated HCl for 12 hours to reduce the ketone to a methylene group.

  • Purification: Recrystallize the crude product from a toluene/hexane mixture to yield pure 4-(4-methoxyphenyl)butanoic acid (>99% purity).

SynthesisWorkflow SM Starting Material (Methoxybenzene) Acylation Friedel-Crafts Acylation (Succinic Anhydride + AlCl3) SM->Acylation KetoAcid Intermediate (4-(4-Methoxyphenyl)-4-oxobutanoic acid) Acylation->KetoAcid Reduction Clemmensen Reduction (Zn(Hg), HCl) KetoAcid->Reduction Product Core Scaffold (4-(4-Methoxyphenyl)butanoic acid) Reduction->Product

Fig 1. Step-by-step synthetic workflow for the core methoxy-substituted phenylbutanoate scaffold.

Protocol B: Self-Validating In Vitro HDAC Fluorometric Assay

To confirm target engagement, this protocol incorporates internal controls to calculate the Z'-factor, ensuring the assay is robust before testing novel methoxy-derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂.

  • System Validation (The Self-Validating Step): Plate three control wells:

    • Blank: Buffer + Fluorogenic Substrate (measures baseline auto-cleavage).

    • Positive Control: Buffer + Substrate + HDAC Enzyme (measures maximum signal).

    • Inhibitor Control: Buffer + Substrate + HDAC Enzyme + 1 µM Trichostatin A (validates maximum inhibition). Scientist's Note: Do not proceed unless the calculated Z'-factor between the Positive and Inhibitor controls is > 0.6.

  • Compound Incubation: Add the methoxy-phenylbutanoate derivatives (serially diluted from 10 µM to 1 nM) to the experimental wells. Incubate with 10 ng/well of recombinant Class I HDAC enzyme for 30 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Add 50 µM of the fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for exactly 60 minutes.

  • Development: Add the developer solution (containing trypsin-like protease) to cleave the deacetylated AMC fluorophore. Read fluorescence at Ex/Em = 360/460 nm.

MOA Drug Methoxy-Phenylbutanoate Target Class I HDAC Enzyme (Zinc Active Site) Drug->Target Inhibition Enzyme Inhibition (Cation-π & Chelation) Target->Inhibition Chromatin Histone Hyperacetylation (Chromatin Remodeling) Inhibition->Chromatin Outcome Transcriptional Activation & Cell Cycle Arrest Chromatin->Outcome

Fig 2. Epigenetic signaling pathway modulated by methoxy-phenylbutanoate HDAC inhibitors.

Conclusion

The evolution of methoxy-substituted phenylbutanoates perfectly illustrates the power of rational drug design. By understanding the electronic and steric deficiencies of the baseline phenylbutyrate molecule, scientists successfully engineered a versatile intermediate. Whether serving as the hydrophobic anchor in aldose reductase inhibitors to combat diabetic neuropathy, or acting as the optimized backbone for sub-micromolar epigenetic modulators, the methoxy-phenylbutanoate scaffold remains a cornerstone of modern medicinal chemistry.

References

  • The Synthesis and Importance of 4-(4-Methoxyphenyl)butyric Acid in the Chemical Industry. NINGBO INNO PHARMCHEM CO.,LTD.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSViJKGV2-gArwfx-q9oGoiNioq9U_lv6ucrpblOQN2rYbQkjvqesHBh90VXl8cyoZ0F6nKxQdcaYrUixMuG7JFBmE7djmIiEas5uQXf4d_SC2TZs16FtC6qzh8_MlucW3rmM61q4rp83zzcOtRQp4jwKormZHoJmn8MpycI4n2XomtOJO6ApBun_P7VXP6jJzkCVeYh_zwtGlP1-KWFjHn-VQKI2sDUaW7FO0m-c4eZbB6SO9XKarQxxd1XwM5kSWbvBkpvXWu9BUcYVkTx4=]
  • Structure-Based Optimization of Phenylbutyrate-Derived Histone Deacetylase Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfT-EoY6gx1i_jO5wgUwq13i2KkFn5Pb9DHP0IWI5RpRUqBZF0tVnTQU3B8Vz5CG606HXTpWXweNmpAjmcgvZO_9-Id76j9xUkZtxs-oaOfb-Fjrn1QUhjQoWuJlIMLE5D1RJSnQ==]
  • Sodium phenylbutyrate (Buphenyl, 4-phenylbutyrate). Alzheimer's Drug Discovery Foundation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwsCkObmp5l7exkagjcwVTlbOQmSd8u0RXgEbvFPHmL83fEju8aVoniiosZvFIR91rUoRUG0dBMDxqLtIGRSXpsr3Ajx0phsBT8RA18bFnn7bdenicQxzu8VtyLnuygAMgG5haVnU5QIMFtw9ceF11lKDr8MrcsloFX8DtWK6ReqZCVHyS3ZYLZ9NHUG9iSCGJNfmc05x_GHdZQWskWvQ1zhKnCCThDltx7ZAKWVvbQP5h4KkX]
  • 1-Benzopyran-4-one Antioxidants as Aldose Reductase Inhibitors. Bioorganic & Medicinal Chemistry (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETiuIm3vWkWZdLsDX-tiEKMvHJXoKgKnLRf3W9hwL3Bq3l48Da7hA47x_Sjv6Z9BGS6RIOx8lHXNVQTJ-uj54oQXgck18EUvAMaZ_pVtsR9aWkq23jWg51B_RIKkSKSnBi1t4ggA==]

Sources

Foundational

Predictive Theoretical Framework for the Electronic Structure of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate

Prepared by: Senior Application Scientist, Computational Chemistry & Drug Design Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Executive Summary In modern computer-aided drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Computational Chemistry & Drug Design Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

In modern computer-aided drug design (CADD), understanding the quantum mechanical behavior of a pharmacophore is a prerequisite for predicting its macroscopic pharmacokinetic properties. Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS: 99046-13-6) is a highly versatile keto-ester intermediate. Structurally, it features an electron-donating ortho-methoxy group on a phenyl ring, conjugated to a 4-oxobutanoate aliphatic chain.

This whitepaper establishes a rigorous, self-validating theoretical framework for analyzing the electronic structure of this compound using Density Functional Theory (DFT). By mapping Frontier Molecular Orbitals (FMOs), Natural Bond Orbitals (NBO), and Molecular Electrostatic Potential (MEP), researchers can predict the molecule's reactivity, kinetic stability, and non-covalent binding affinity with biological targets.

Theoretical Grounding and Causality in Method Selection

To accurately model Methyl 4-(2-methoxyphenyl)-4-oxobutanoate, the computational protocol must account for both the extended π -conjugation of the aromatic system and the highly polarizable lone pairs on the oxygen atoms (methoxy, ketone, and ester groups).

We employ the B3LYP functional paired with the 6-311++G(d,p) basis set . The causality behind this selection is strictly functional:

  • Diffuse Functions (++): Essential for accurately modeling the electron density of the oxygen lone pairs, which extend further from the nucleus and are critical for predicting hydrogen-bond acceptor capabilities.

  • Polarization Functions ((d,p)): Required to resolve the steric hindrance between the ortho-methoxy group and the adjacent ketone carbonyl. This steric clash forces a non-planar dihedral angle, breaking perfect conjugation. Polarization functions allow the atomic orbitals to distort asymmetrically, capturing this geometric reality.

As demonstrated in 1 [1], this level of theory provides an optimal balance between computational cost and the accurate prediction of thermodynamic parameters and reaction mechanisms. Furthermore, [2] confirm that electrostatic interactions and intramolecular charge transfer dictate the preferred solid-state conformations of these molecules.

Standardized Computational Workflow

The following step-by-step protocol is designed as a self-validating system. Each output serves as the input for the subsequent analytical phase, ensuring mathematical continuity.

Phase 1: Conformational Search and Geometry Optimization
  • Initial Coordinate Generation: Construct the 3D geometry of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate using a molecular builder (e.g., GaussView). Perform a preliminary molecular mechanics (MMFF94) cleanup to resolve severe steric clashes.

  • Ground-State Optimization: Execute the DFT optimization at the B3LYP/6-311++G(d,p) level in the gas phase.

  • Frequency Calculation (Validation): Run a vibrational frequency analysis on the optimized geometry. Crucial Check: The absence of imaginary frequencies (negative values) validates that the geometry represents a true local minimum on the potential energy surface, rather than a transition state.

Phase 2: Electronic Structure and Orbital Analysis
  • FMO Extraction: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • Global Reactivity Descriptors: Calculate chemical hardness ( η ), softness ( S ), and the electrophilicity index ( ω ) using Koopmans' theorem approximations:

    • η=(ELUMO​−EHOMO​)/2

    • ω=μ2/2η (where μ is the electronic chemical potential).

  • MEP Mapping: Generate the Molecular Electrostatic Potential surface by mapping electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.). This visualizes nucleophilic (red) and electrophilic (blue) attack sites.

Phase 3: Natural Bond Orbital (NBO) Analysis
  • Fock Matrix Diagonalization: Perform NBO analysis to evaluate intramolecular charge transfer (ICT).

  • Perturbation Theory Energy: Analyze the second-order perturbation energy ( E(2) ) to quantify the stabilization energy arising from hyperconjugation—specifically, the interaction between the lone pairs of the ortho-methoxy oxygen ( nO​ ) and the anti-bonding orbital of the adjacent ketone carbonyl ( πC=O∗​ ).

Visualization of the Computational Logic

The following diagram illustrates the causal flow of the computational protocol, demonstrating how raw atomic coordinates are transformed into predictive pharmacokinetic data.

G Start Methyl 4-(2-methoxyphenyl) -4-oxobutanoate GeomOpt Geometry Optimization (B3LYP/6-311++G**) Start->GeomOpt Initial Coordinates FMO FMO Analysis (HOMO-LUMO) GeomOpt->FMO Wavefunction MEP MEP Mapping (Electrostatic Potential) GeomOpt->MEP Electron Density NBO NBO Analysis (Charge Transfer) GeomOpt->NBO Fock Matrix Output Pharmacokinetic & Reactivity Profiling FMO->Output Kinetic Stability MEP->Output Binding Sites NBO->Output Delocalization

Computational workflow for DFT-based electronic structure analysis of oxobutanoate derivatives.

Quantitative Data Projections

Based on 2 [3] and 3 [4], we can project the quantitative electronic parameters for Methyl 4-(2-methoxyphenyl)-4-oxobutanoate.

The ortho-methoxy group acts as a strong electron donor via resonance, pushing electron density into the phenyl ring. This typically raises the HOMO energy level, narrowing the HOMO-LUMO gap compared to unsubstituted analogs, which directly increases the molecule's chemical reactivity and polarizability.

Table 1: Projected Electronic Parameters (DFT/B3LYP/6-311++G(d,p))

ParameterPredictive ValuePhysical Significance & Causality
EHOMO​ -5.85 eVIonization Potential: Localized primarily over the methoxyphenyl ring. Indicates high electron-donating ability due to the +M effect of the methoxy group.
ELUMO​ -1.72 eVElectron Affinity: Localized over the oxobutanoate tail (specifically the carbonyl carbons). Indicates the primary sites for nucleophilic attack.
Energy Gap ( ΔE ) 4.13 eVKinetic Stability: A moderate gap indicates the molecule is chemically reactive (soft) yet stable enough to serve as a viable drug precursor.
Dipole Moment ( μ ) ~4.8 DMolecular Polarity: Driven by the asymmetric distribution of the highly electronegative oxygen atoms across the molecule; critical for predicting aqueous solubility.
Chemical Hardness ( η ) 2.06 eVResistance to Charge Transfer: Lower hardness implies higher polarizability, facilitating stronger induced-dipole interactions within target protein binding pockets.

Conclusion

The theoretical profiling of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate using the B3LYP/6-311++G(d,p) framework provides a highly reliable, self-validating method for predicting its chemical behavior. By understanding the causal relationship between the ortho-methoxy steric hindrance, the resulting dihedral distortion, and the subsequent narrowing of the HOMO-LUMO gap, researchers can accurately predict the molecule's reactivity profile. This computational groundwork is indispensable for downstream applications, including rational drug design, ADME profiling, and the optimization of synthetic pathways.

References

  • Density Functional Theory Approach on the Mechanism of Uncatalysed Oxidation of 4-[(4-Methylphenyl) amino]-4-oxobutanoic Acid by Alkaline Potassium Permanganate. Physical Chemistry Research. 1

  • (E)-Methyl 2-anilinomethylene-3-oxobutanoate: X-ray and density functional theory studies. IUCr Journals.

  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. MDPI. 2

  • HOMO and LUMO diagrams for (1) and (1) – at DFT/B3LYP/6-31G(d,p) method. ResearchGate. 3

Sources

Exploratory

Solubility Profiling of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate: A Methodological and Thermodynamic Guide

Executive Summary As a Senior Application Scientist, I approach the solvation of synthetic intermediates not as a trial-and-error exercise, but as a predictable thermodynamic system. Methyl 4-(2-methoxyphenyl)-4-oxobutan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the solvation of synthetic intermediates not as a trial-and-error exercise, but as a predictable thermodynamic system. Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS: 99046-13-6) is a critical ester-ketone intermediate often utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Accurate solubility profiling of this compound is paramount for optimizing reaction kinetics, designing high-yield crystallization workflows, and preventing solvent-induced degradation.

This whitepaper provides an in-depth technical framework for predicting, measuring, and applying the solubility data of this compound in common organic solvents, grounded in established thermodynamic principles and authoritative pharmaceutical guidelines.

Physicochemical Profiling & Solvation Causality

Before empirical testing, we must establish the structural causality of the compound's solvation behavior. Methyl 4-(2-methoxyphenyl)-4-oxobutanoate ( C12​H14​O4​ , MW: 222.24 g/mol ) features three distinct micro-environments:

  • The Aromatic Core: A benzene ring providing π−π stacking capabilities and moderate lipophilicity (dispersion forces).

  • The Ortho-Methoxy Group: An electron-donating ether linkage that acts as a strong hydrogen-bond acceptor, though sterically hindered by its ortho position relative to the bulky ketone.

  • The Oxobutanoate Chain: A flexible aliphatic spacer terminating in a methyl ester, alongside a conjugated ketone. This region provides high polarity and additional hydrogen-bond acceptor sites (4 oxygen atoms total), but zero hydrogen-bond donors .

The Solvation Rule: Because the molecule lacks H-bond donors, it cannot self-associate via hydrogen bonding in the solid state. However, it will readily accept hydrogen bonds from protic solvents, and its high dipole moment will drive strong interactions with polar aprotic solvents.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To systematically select solvents, we apply the framework [2]. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ).

For CAS 99046-13-6, the predicted HSP sphere centers around high δP​ and moderate δH​ (acceptor-dominant).

  • Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate): These perfectly match the δP​ of the ester/ketone moieties without introducing protic interference, resulting in maximum solubility.

  • Protic Solvents (e.g., Methanol, Ethanol): While the alcohols can donate H-bonds to the compound's oxygen atoms (matching δH​ ), they present a chemical risk. Prolonged exposure of a methyl ester to methanol, especially under trace acidic/basic conditions, can trigger transesterification.

  • Non-Polar Aliphatics (e.g., n-Hexane): These possess only δD​ forces. The stark mismatch in δP​ makes them ideal anti-solvents for crystallization.

DecisionTree Start Solvent Class Evaluation PolarAprotic Polar Aprotic (DCM, EtOAc) Start->PolarAprotic Matches δP & δH Protic Protic Alcohols (MeOH, EtOH) Start->Protic H-Bond Donor NonPolar Non-Polar Aliphatic (Hexane, Heptane) Start->NonPolar Dispersion Only HighSol High Solubility (Reaction Medium) PolarAprotic->HighSol ModSol Moderate Solubility (Cooling Crystallization) Protic->ModSol LowSol Low Solubility (Anti-Solvent) NonPolar->LowSol HighSol->LowSol Anti-Solvent Addition

Figure 1: Thermodynamic solvent selection logic for reaction media and anti-solvent crystallization.

Empirical Protocol: The Self-Validating Shake-Flask Method

Theoretical models must be empirically validated. To determine the true thermodynamic equilibrium solubility of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate, we utilize a modified isothermal shake-flask method based on [1].

This protocol is designed as a self-validating system : it not only measures concentration but actively monitors for solvent-induced degradation (e.g., ester hydrolysis) via HPLC.

Step-by-Step Methodology
  • Solid-State Verification: Verify the polymorphic purity of the starting material (CAS 99046-13-6) via Powder X-Ray Diffraction (PXRD). Polymorphs have different lattice energies, which directly alter thermodynamic solubility.

  • Saturated Suspension Preparation: Add an excess amount of the compound (e.g., 500 mg) to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Isothermal Equilibration: Place the vials in a thermostated orbital shaker at 25.0 ± 0.1 °C and 37.0 ± 0.1 °C. Causality note: Agitate for a strict 48 hours. Shorter durations may only capture kinetic dissolution rates, failing to overcome the activation energy required to reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at the exact equilibration temperature. Causality note: Do not use syringe filters. Lipophilic compounds often adsorb onto standard PTFE or nylon filter membranes, which artificially lowers the measured supernatant concentration.

  • Stability-Indicating Quantification: Dilute the clear supernatant with mobile phase and analyze via HPLC-UV (e.g., C18 column, Acetonitrile/Water gradient, λ = 254 nm). The chromatographic method must resolve the parent peak from any potential degradation products (like 4-(2-methoxyphenyl)-4-oxobutanoic acid).

Workflow A Solid State Characterization (CAS 99046-13-6) B Solvent Selection via HSP (Dispersion, Polarity, H-Bonding) A->B Structural input C Isothermal Shake-Flask Equilibration (48h at 25°C) B->C Candidate solvents D Phase Separation (Centrifugation at 10,000 rpm) C->D Saturated suspension E HPLC-UV Quantification (Validate Stability & Conc.) D->E Supernatant extraction F Thermodynamic Data Extraction (Van't Hoff Plotting) E->F Solubility curve F->B Iterative refinement

Figure 2: Self-validating equilibrium solubility screening workflow based on USP <1236> guidelines.

Quantitative Solubility Matrix

Based on the structural properties and empirical validation frameworks, the expected solubility profile of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate at 25°C is summarized below. This matrix serves as a rapid reference for process chemists scaling up synthesis.

Solvent ClassSpecific SolventDielectric Constant ( ε )Expected Solubility ProfileMechanistic Rationale
Polar Aprotic Dichloromethane (DCM)8.93Very High (>200 mg/mL)Strong dipole-dipole interactions; excellent match for ester/ketone polarity.
Polar Aprotic Ethyl Acetate (EtOAc)6.02High (>100 mg/mL)Structural mimicry (ester-ester affinity); ideal for extraction workflows.
Protic Methanol (MeOH)32.70Moderate (30-50 mg/mL)Protic solvation of carbonyls. Caution: Risk of transesterification over time.
Aromatic Toluene2.38Moderate (20-40 mg/mL)Favorable π−π stacking interactions with the 2-methoxyphenyl ring.
Non-Polar n-Hexane1.89Very Low (<1 mg/mL)Complete lack of polarity and H-bonding capability; functions as a pure anti-solvent.

Crystallization & Anti-Solvent Engineering

Understanding the solubility limits allows us to engineer highly efficient purification workflows. Because the compound exhibits high solubility in Ethyl Acetate and near-zero solubility in n-Hexane, an EtOAc/Hexane anti-solvent crystallization system is optimal.

By plotting the solubility data obtained at multiple temperatures (e.g., 5°C, 25°C, 40°C) using the Van't Hoff equation ( lnx=−RTΔHdiss​​+RΔSdiss​​ ), we can calculate the enthalpy of dissolution. A steep Van't Hoff plot indicates that cooling crystallization alone in a solvent like Isopropanol might yield high recovery. Conversely, a flat plot necessitates the dropwise addition of n-Hexane to force the compound out of the supersaturated phase, driving high-purity crystal nucleation.

References

  • United States Pharmacopeia (USP) Chapter <1236> Solubility Measurements. Biorelevant Knowledge Center / U.S. Food and Drug Administration.

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press, Taylor & Francis Group.

  • Chemical Data for Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS 99046-13-6). CymitQuimica Product Reference 54-OR01530.

Protocols & Analytical Methods

Method

Protocol for the synthesis of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate

An In-depth Technical Guide to the Synthesis of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate Abstract This application note provides a comprehensive, two-step protocol for the synthesis of Methyl 4-(2-methoxyphenyl)-4-oxobu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate, a valuable keto-ester intermediate for pharmaceutical and chemical synthesis. The synthesis commences with a Friedel-Crafts acylation of 2-methoxyanisole (veratrole) with succinic anhydride, catalyzed by aluminum chloride, to yield the intermediate 4-(2-methoxyphenyl)-4-oxobutanoic acid. Subsequent acid-catalyzed esterification of this carboxylic acid with methanol produces the target compound. This guide offers a detailed exposition of the underlying reaction mechanisms, step-by-step experimental procedures, purification techniques, and methods for structural characterization. It is designed for researchers and professionals in organic synthesis and drug development, emphasizing safety, reproducibility, and the rationale behind critical experimental choices.

Introduction & Significance

Methyl 4-(2-methoxyphenyl)-4-oxobutanoate is a bifunctional organic molecule featuring both a ketone and a methyl ester. This structural arrangement makes it a versatile building block for the elaboration of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and pharmacologically active agents. While its direct applications are specialized, related structures serve as precursors in the development of various therapeutics.[1]

The synthetic strategy detailed herein is a classic and robust approach, leveraging two fundamental reactions in organic chemistry. The initial carbon-carbon bond formation is achieved via a Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.[2] The subsequent conversion of the carboxylic acid to a methyl ester is accomplished through Fischer esterification, a reliable and scalable method.[3] This guide provides the necessary detail to enable a skilled chemist to successfully synthesize and isolate the target compound with a high degree of purity.

Overall Reaction Scheme

The synthesis proceeds in two distinct stages:

Step 1: Friedel-Crafts Acylation

Step 2: Fischer Esterification

Part 1: Synthesis of 4-(2-methoxyphenyl)-4-oxobutanoic Acid

Mechanism and Scientific Rationale

The core of this step is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. The mechanism involves the following key transformations:

  • Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates with an oxygen atom of succinic anhydride. This coordination polarizes the anhydride, leading to its cleavage and the formation of a highly reactive acylium ion intermediate.[4][5] This resonance-stabilized cation is a potent electrophile.

  • Electrophilic Attack: The electron-rich aromatic ring of 2-methoxyanisole acts as a nucleophile, attacking the acylium ion.[6] The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.[7] This results in the formation of a resonance-stabilized carbocation known as a sigma complex.

  • Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the keto-acid product complexed with AlCl₃.[6]

Expert's Note on Regioselectivity: The methoxy group directs substitution to the ortho and para positions. While the para position is often sterically favored, the specific conditions and the nature of the substrate can influence the ortho/para ratio. Therefore, purification is critical to isolate the desired ortho isomer, 4-(2-methoxyphenyl)-4-oxobutanoic acid, from the potential major side-product, 4-(4-methoxyphenyl)-4-oxobutanoic acid.

Detailed Experimental Protocol: Friedel-Crafts Acylation
  • Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven prior to use to prevent deactivation of the Lewis acid catalyst.

  • Reagent Charging: In a dry environment, charge the flask with succinic anhydride (1.0 eq) and anhydrous aluminum chloride (2.2 eq). Add a suitable inert solvent, such as nitrobenzene or 1,2-dichloroethane (approx. 3-4 mL per gram of succinic anhydride).

  • Initial Cooling: Cool the stirred suspension in an ice-water bath to between 0-5 °C.

  • Substrate Addition: Add 2-methoxyanisole (1.0 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. Maintain the internal temperature below 10 °C throughout the addition.

    • Causality: Slow, cooled addition is crucial to control the exothermic reaction between the Lewis acid and the substrate, minimizing the formation of undesired byproducts.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Quenching: Cool the reaction flask back down in an ice bath. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a mixture of crushed ice (approx. 5-10 g per gram of AlCl₃) and concentrated hydrochloric acid (approx. 3 mL per gram of AlCl₃).

    • Trustworthiness: This step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with extreme caution. The acid hydrolyzes the aluminum-product complex and brings the aluminum salts into the aqueous phase for removal.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(2-methoxyphenyl)-4-oxobutanoic acid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or water/ethanol) to obtain the pure acid intermediate. The purity and isomeric identity should be confirmed by NMR spectroscopy and melting point analysis.

Part 2: Synthesis of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate

Mechanism and Scientific Rationale

This transformation is a classic Fischer esterification. The reaction is acid-catalyzed and proceeds via a nucleophilic acyl substitution mechanism.

  • Protonation of the Carbonyl: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

  • Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer & Elimination: A series of proton transfers occurs, culminating in the elimination of a water molecule and the formation of the protonated ester.

  • Deprotonation: The final deprotonation step regenerates the acid catalyst and yields the methyl ester product.

Expert's Note: The reaction is an equilibrium process. To drive it towards the product side, a large excess of the alcohol (methanol) is used, in accordance with Le Châtelier's principle.[3]

Detailed Experimental Protocol: Fischer Esterification
  • Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the purified 4-(2-methoxyphenyl)-4-oxobutanoic acid (1.0 eq) and a large excess of methanol (serving as both reactant and solvent, approx. 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-3 drops per gram of carboxylic acid).

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting carboxylic acid spot disappears.

  • Workup and Neutralization: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, which neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Solvent Removal & Extraction: Remove the bulk of the methanol under reduced pressure. Add water to the residue and extract the mixture three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl ester.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to obtain the pure Methyl 4-(2-methoxyphenyl)-4-oxobutanoate.

Quantitative Data Summary

ParameterStep 1: Friedel-Crafts AcylationStep 2: Fischer Esterification
Primary Reactant Succinic Anhydride4-(2-methoxyphenyl)-4-oxobutanoic Acid
Molecular Weight 100.07 g/mol 208.21 g/mol
Co-Reactant 2-MethoxyanisoleMethanol
Molecular Weight 124.15 g/mol 32.04 g/mol
Catalyst Aluminum Chloride (AlCl₃)Sulfuric Acid (H₂SO₄)
Molar Ratio 1.0 (Anhydride) : 1.0 (Anisole) : 2.2 (AlCl₃)1.0 (Acid) : Large Excess (Methanol) : Catalytic (H₂SO₄)
Product 4-(2-methoxyphenyl)-4-oxobutanoic AcidMethyl 4-(2-methoxyphenyl)-4-oxobutanoate
Product MW 208.21 g/mol 222.24 g/mol
Typical Yield 60-75% (after purification)85-95% (after purification)

Workflow Visualizations

Overall Synthesis Workflow

Synthesis_Workflow cluster_step1 Part 1: Friedel-Crafts Acylation cluster_step2 Part 2: Fischer Esterification S1_React Reaction Setup S1_Acylation Acylation Reaction S1_React->S1_Acylation Add Reagents S1_Purify Purification (Recrystallization) S1_Acylation->S1_Purify Workup & Extract S1_Product Intermediate Acid Product S1_Purify->S1_Product S2_React Reaction Setup S1_Product->S2_React Proceed to next step S2_Ester Esterification Reaction S2_React->S2_Ester Add Catalyst S2_Purify Purification (Chromatography) S2_Ester->S2_Purify Workup & Extract S2_Product Final Product S2_Purify->S2_Product

Caption: Overall two-step synthesis and purification workflow.

Detailed Friedel-Crafts Acylation Protocol

FC_Acylation_Protocol start Start | Dry Glassware setup Apparatus Setup Add Succinic Anhydride & AlCl₃ in Solvent start->setup cool1 Cool to 0-5 °C setup->cool1 add_anisole add_anisole cool1->add_anisole react Reaction Stir at Room Temp Monitor by TLC add_anisole->react cool2 Cool to 0-5 °C react->cool2 quench Quench Pour into Ice/HCl Caution: Exothermic cool2->quench extract Extraction Extract with Ethyl Acetate Combine Organic Layers quench->extract wash Wash 1M HCl, Water, Brine extract->wash dry Dry & Concentrate Dry over Na₂SO₄ Evaporate Solvent wash->dry purify Purification Recrystallize Crude Product dry->purify end Pure Intermediate purify->end

Caption: Step-by-step workflow for the Friedel-Crafts acylation.

Safety and Handling

  • Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in a dry environment (glove box or dry fume hood).

  • Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Organic Solvents (Nitrobenzene, Dichloroethane, Ethyl Acetate, Methanol): Flammable and/or toxic. All operations should be conducted in a well-ventilated chemical fume hood.

  • Quenching Procedure: The quenching of the Friedel-Crafts reaction is extremely exothermic and releases corrosive gas. Perform this step slowly, with adequate cooling and behind a safety shield.

References

  • Vertex AI Search Result, Reaction of anisole and succinic anhydride in presence of aluminium chloride. (2018).
  • Vertex AI Search Result, Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Vertex AI Search Result, Friedel Crafts Reaction Virtual Lab - PraxiLabs.
  • Vertex AI Search Result, Friedel-Crafts Acylation of Anisole. (2006).
  • Vertex AI Search Result, Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange. (2016).
  • BenchChem, An In-depth Technical Guide to the Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid.
  • ChemicalBook, Activity and Synthesis of Methyl 4-oxobutanoate. (2019).
  • Sigma-Aldrich, Methyl 4-(2-metoxyphenyl)-4-oxobutanoate.
  • BenchChem, Scaling Up the Synthesis of Methyl 4-amino-3-phenylbutanoate: Application Notes and Protocols.

Sources

Application

Application Notes &amp; Protocols: Methyl 4-(2-methoxyphenyl)-4-oxobutanoate as a Versatile Building Block in Modern Organic Synthesis

Introduction: Unveiling a Key Synthetic Intermediate In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of versatile building blocks is paramount for the efficient construction of complex molecular architectures.[1] Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS No. 36569-42-3) has emerged as a significant intermediate, valued for its unique structural features that offer multiple avenues for synthetic elaboration. This molecule incorporates an ortho-methoxyaryl ketone and a methyl ester, separated by a flexible two-carbon linker. This 1,4-dicarbonyl relationship is a classic precursor for a wide range of transformations, particularly in the synthesis of heterocyclic systems that form the core of many pharmaceutical agents.[2]

This guide provides an in-depth exploration of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate, offering detailed protocols for its synthesis and subsequent application as a building block. We will delve into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the practical insights needed to leverage this compound's full synthetic potential.

Section 1: Compound Profile and Physicochemical Properties

A thorough understanding of a building block's fundamental properties is the foundation of its successful application.

PropertyValue
IUPAC Name Methyl 4-(2-methoxyphenyl)-4-oxobutanoate
CAS Number 36569-42-3
Molecular Formula C₁₂H₁₄O₄
Molecular Weight 222.24 g/mol
Appearance Typically an off-white to pale yellow solid or oil
Key Functional Groups Aromatic Ring, Ketone, Methyl Ester, Ether (Methoxy)

Spectroscopic Insights:

  • ¹H NMR: Expect characteristic signals for the aromatic protons (multiplet in the ~6.9-7.8 ppm range), a singlet for the methoxy group (~3.9 ppm), two methylene groups appearing as triplets (~2.8 and ~3.2 ppm), and a singlet for the methyl ester (~3.7 ppm).

  • ¹³C NMR: Signals corresponding to the aromatic carbons, two carbonyl carbons (ketone ~198 ppm, ester ~173 ppm), the methoxy carbon (~55 ppm), the methyl ester carbon (~52 ppm), and the two methylene carbons.

  • IR Spectroscopy: Strong absorption bands for the two distinct carbonyl groups (ketone C=O stretch ~1680 cm⁻¹ and ester C=O stretch ~1735 cm⁻¹) are key identifiers.

Section 2: Synthesis via Regiocontrolled Friedel-Crafts Acylation

The most common and industrially scalable route to the parent acid of our target molecule is the Friedel-Crafts acylation of anisole (methoxybenzene) with succinic anhydride.[3] This reaction is a cornerstone of electrophilic aromatic substitution.[4][5]

Principle and Mechanistic Considerations: The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which coordinates with succinic anhydride to generate a highly reactive acylium ion electrophile.[3][6] The electron-rich anisole ring then performs a nucleophilic attack on this electrophile. The methoxy group of anisole is a powerful ortho, para-directing group. While the para-substituted product is often favored due to reduced steric hindrance, the isolation of the desired ortho-isomer is readily achievable through standard purification techniques. Subsequent acid-catalyzed esterification yields the target compound.

Workflow for Synthesis and Purification:

G cluster_0 Part 1: Friedel-Crafts Acylation cluster_1 Part 2: Esterification & Purification A Anisole + Succinic Anhydride B Add Anhydrous AlCl₃ in inert solvent (e.g., DCM) under N₂ at 0-5 °C A->B C Stir at Room Temp (Reaction Monitoring by TLC) B->C D Aqueous Workup (Ice + conc. HCl) C->D E Extraction with Organic Solvent D->E F Crude 4-(aryl)-4-oxobutanoic Acid (Mixture of ortho/para isomers) E->F G Crude Acid Mixture F->G Proceed to Esterification H Reflux in Methanol with catalytic H₂SO₄ G->H I Neutralization & Extraction H->I J Crude Methyl Ester Mixture I->J K Column Chromatography (e.g., Silica Gel, Hexane/EtOAc) J->K L Isolated Methyl 4-(2-methoxyphenyl)-4-oxobutanoate K->L

Caption: Overall workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol:

Part A: Synthesis of 4-(2-methoxyphenyl)-4-oxobutanoic acid

  • Apparatus Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet. Anhydrous conditions are critical as aluminum chloride reacts vigorously with water.[5]

  • Reagent Charging: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq). Add an inert solvent such as dichloromethane (DCM, 200 mL). Cool the slurry to 0 °C using an ice bath.

  • Acylium Ion Formation: Add succinic anhydride (1.0 eq) portion-wise to the stirred AlCl₃ slurry, ensuring the temperature remains below 10 °C.

  • Electrophilic Attack: Add anisole (1.05 eq) dropwise via the addition funnel over 30 minutes. A deep color change is typically observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL). This step hydrolyzes the aluminum complexes and quenches the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which is a mixture of ortho and para isomers.

Part B: Esterification to Methyl 4-(2-methoxyphenyl)-4-oxobutanoate

  • Setup: To the crude acid mixture from Part A, add methanol (250 mL) and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2 mL).

  • Reaction: Heat the mixture to reflux and maintain for 3-5 hours until TLC analysis indicates complete conversion of the starting acid.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Remove the bulk of the methanol via rotary evaporation. Add water (100 mL) and extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. The resulting crude oil (a mixture of ortho and para methyl esters) is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure ortho-isomer, Methyl 4-(2-methoxyphenyl)-4-oxobutanoate.

Section 3: Application in Heterocyclic Synthesis: The Paal-Knorr Pyrrole Synthesis

The 1,4-dicarbonyl motif makes Methyl 4-(2-methoxyphenyl)-4-oxobutanoate an ideal substrate for the Paal-Knorr synthesis, a robust method for constructing substituted pyrroles, furans, and thiophenes. The synthesis of pyrroles is particularly valuable, as the pyrrole ring is a privileged scaffold in medicinal chemistry.

Principle: The reaction involves the condensation of the γ-ketoester with a primary amine or ammonia under dehydrating conditions, typically with acid catalysis. The mechanism proceeds through the formation of an enamine, followed by intramolecular cyclization and subsequent dehydration to furnish the aromatic pyrrole ring.

Mechanism of Paal-Knorr Pyrrole Synthesis:

Caption: Mechanistic pathway of the Paal-Knorr pyrrole synthesis.

Protocol: Synthesis of Methyl 2-(2-methoxyphenyl)-1-phenyl-1H-pyrrole-3-acetate

  • Reagents: In a round-bottom flask, dissolve Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (1.0 eq) in glacial acetic acid (15 mL per 1 g of ketoester).

  • Amine Addition: Add aniline (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the formation of the product by TLC.

  • Workup: Cool the reaction to room temperature and pour it into a beaker of ice water.

  • Extraction: Neutralize the mixture with a solid base like sodium bicarbonate until effervescence ceases. Extract the product into ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization to yield the desired pyrrole derivative.

Section 4: Additional Synthetic Transformations

The utility of this building block extends beyond heterocycle synthesis. The distinct reactivity of the ketone and ester groups allows for selective transformations.

Table: Selective Functional Group Manipulations

TransformationReagent & ConditionsProductRationale for Selectivity
Ketone Reduction Sodium borohydride (NaBH₄), Methanol, 0 °C to RTMethyl 4-hydroxy-4-(2-methoxyphenyl)butanoateNaBH₄ is a mild reducing agent that selectively reduces ketones and aldehydes in the presence of esters.
Ester Hydrolysis 1 M Sodium Hydroxide (NaOH), THF/H₂O, RT4-(2-methoxyphenyl)-4-oxobutanoic acidSaponification is a robust method for cleaving esters. The resulting carboxylate is protonated in an acidic workup.
Complete Reduction Lithium aluminum hydride (LiAlH₄), Anhydrous THF, 0 °C to reflux4-(2-methoxyphenyl)butane-1,4-diolLiAlH₄ is a powerful reducing agent capable of reducing both the ketone and the ester to their corresponding alcohols.

Conclusion

Methyl 4-(2-methoxyphenyl)-4-oxobutanoate is a highly effective and versatile building block for organic synthesis. Its preparation via a scalable Friedel-Crafts reaction and the orthogonal reactivity of its functional groups provide a rich platform for molecular diversification. The protocols and insights detailed in this guide demonstrate its direct applicability in constructing valuable heterocyclic scaffolds and other complex intermediates, solidifying its role as an essential tool for professionals in pharmaceutical and chemical research and development.

References

  • Stack Exchange. (2018, April 27). Reaction of anisole and succinic anhydride in presence of aluminium chloride. Chemistry Stack Exchange. Available at: [Link]

  • Chem LibreTexts. (Date not available). 13. Friedel-Crafts Acylation. Available at: [Link]

  • The Institute of Cancer Research. (Date not available). New molecular 'building block' to aid drug discovery. Available at: [Link]

  • PraxiLabs. (Date not available). Friedel Crafts Reaction Virtual Lab. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 1). The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis. Available at: [Link]

  • StuDocu. (2006, October 4). Friedel-Crafts Acylation of Anisole. Available at: [Link]

  • BioSolveIT. (Date not available). Chemical Building Blocks - Drug Discovery Solutions. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate in Modern Medicinal Chemistry

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate. We will explore its strategic value as...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate. We will explore its strategic value as a versatile chemical intermediate, detailing its synthesis, reactivity, and potential as a foundational building block for constructing diverse and biologically relevant molecular scaffolds.

Introduction: Identifying a High-Potential Building Block

In the landscape of drug discovery, the selection of starting materials and key intermediates is a critical determinant of a project's success. An ideal building block offers not just a convenient synthetic handle, but also imparts desirable physicochemical properties and provides a gateway to novel chemical space. Methyl 4-(2-methoxyphenyl)-4-oxobutanoate is one such molecule, uniquely positioned at the intersection of functionality and latent biological relevance.

Its structure is characterized by two key features that command the attention of medicinal chemists:

  • A 1,4-dicarbonyl system (γ-ketoester): This arrangement is a powerful and versatile precursor for the synthesis of five- and six-membered heterocyclic rings—scaffolds that are ubiquitous in approved pharmaceuticals.[1]

  • A 2-methoxyphenyl (guaiacyl) moiety: This group is a common feature in numerous natural products and pharmacologically active compounds.[2] Its presence can influence receptor binding, improve metabolic stability, and modulate pharmacokinetic properties. The ortho positioning of the methoxy group, in particular, can enforce specific conformations through steric and electronic effects, a subtle yet powerful tool for optimizing ligand-target interactions.

While direct and extensive literature on the specific applications of this exact molecule is emergent, its constituent parts and related analogs have well-documented roles in pharmaceutical development.[3][4] This guide, therefore, serves as both a repository of established principles and a forward-looking manual for unlocking the full potential of this promising intermediate.

Section 1: Synthesis of the Core Scaffold

The most direct and industrially scalable route to the parent acid of our target molecule is the Friedel-Crafts acylation of anisole with succinic anhydride, followed by esterification.[5][6] This classic reaction provides a reliable method for creating the core carbon-carbon bond.

Protocol 1: Two-Step Synthesis of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate

Objective: To synthesize the title compound from commercially available starting materials.

Step A: Friedel-Crafts Acylation to form 4-(2-methoxyphenyl)-4-oxobutanoic acid

  • Materials:

    • Anisole (methoxybenzene)

    • Succinic anhydride

    • Anhydrous aluminum chloride (AlCl₃)

    • Nitrobenzene (solvent) or Dichloromethane (DCM)

    • Concentrated Hydrochloric Acid (HCl)

    • Ice

    • Deionized water

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet to a scrubber, add succinic anhydride (1.0 eq) and nitrobenzene (or DCM).

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Carefully and portion-wise, add anhydrous aluminum chloride (2.2 eq). The addition is exothermic and will produce HCl gas.

    • Once the addition is complete, add anisole (1.0 eq) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition of anisole, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC.

    • Upon completion, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-(2-methoxyphenyl)-4-oxobutanoic acid. The product can be purified by recrystallization.

Step B: Fischer Esterification to form Methyl 4-(2-methoxyphenyl)-4-oxobutanoate

  • Materials:

    • 4-(2-methoxyphenyl)-4-oxobutanoic acid (from Step A)

    • Methanol (MeOH), anhydrous

    • Sulfuric acid (H₂SO₄), concentrated

    • Saturated sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the acid from Step A (1.0 eq) in an excess of anhydrous methanol.

    • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

    • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting acid is consumed.

    • Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

    • Re-dissolve the residue in ethyl acetate and carefully wash with saturated NaHCO₃ solution until effervescence ceases.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Filter and evaporate the solvent to yield the final product, Methyl 4-(2-methoxyphenyl)-4-oxobutanoate. Purify by column chromatography if necessary.

Synthesis_Workflow Anisole Anisole Acid 4-(2-methoxyphenyl)- 4-oxobutanoic Acid Anisole->Acid Friedel-Crafts Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Acid Friedel-Crafts Acylation AlCl3 AlCl₃ AlCl3->Acid Friedel-Crafts Acylation Target Methyl 4-(2-methoxyphenyl) -4-oxobutanoate Acid->Target Fischer Esterification Methanol Methanol (MeOH) Methanol->Target Fischer Esterification H2SO4 H₂SO₄ (cat.) H2SO4->Target Fischer Esterification

Caption: Proposed two-step synthesis of the target compound.

Section 2: Application as a Precursor to Privileged Heterocyclic Scaffolds

The true synthetic power of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate lies in the reactivity of its 1,4-dicarbonyl functionality. The Paal-Knorr synthesis and related condensations allow for the straightforward construction of aromatic five- and six-membered heterocycles, which form the core of countless therapeutic agents.

Heterocycle_Synthesis Start Methyl 4-(2-methoxyphenyl) -4-oxobutanoate Pyrrole N-Substituted Pyrrole Derivatives Start->Pyrrole Pyridazine Pyridazine Derivatives Start->Pyridazine Thiophene Thiophene Derivatives Start->Thiophene Furan Furan Derivatives Start->Furan Amine R-NH₂ (Primary Amine) Amine->Pyrrole Hydrazine N₂H₄ (Hydrazine) Hydrazine->Pyridazine Lawesson Lawesson's Reagent or P₄S₁₀ Lawesson->Thiophene Dehydrating Acid Catalyst (e.g., p-TsOH) Dehydrating->Furan

Caption: Versatility in synthesizing key heterocyclic scaffolds.

Protocol 2: Synthesis of a Pyrrole Derivative via Paal-Knorr Reaction

Objective: To demonstrate the cyclization of the γ-ketoester with a primary amine to form a substituted pyrrole.

  • Rationale: Pyrroles are core structures in drugs like atorvastatin and sunitinib. This reaction provides a modular way to introduce diversity (the 'R' group) for structure-activity relationship (SAR) studies.[7]

  • Materials:

    • Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (1.0 eq)

    • Benzylamine (or other primary amine) (1.1 eq)

    • Toluene or Ethanol (solvent)

    • Acetic acid (catalyst)

  • Procedure:

    • Combine Methyl 4-(2-methoxyphenyl)-4-oxobutanoate and the primary amine in a round-bottom flask with a suitable solvent like toluene.

    • Add a catalytic amount of glacial acetic acid.

    • Fit the flask with a Dean-Stark apparatus (if using toluene) or a reflux condenser.

    • Heat the mixture to reflux and stir for 8-12 hours, monitoring the removal of water or reaction progress by TLC.

    • Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

    • Purify the resulting crude pyrrole derivative by column chromatography on silica gel.

Protocol 3: Synthesis of a Pyridazine Derivative

Objective: To synthesize a 1,6-dihydropyridazine-3-carboxylate scaffold.

  • Rationale: The pyridazine core is present in antihypertensive and anticancer agents. This reaction leverages the 1,4-dicarbonyl spacing to form a six-membered ring.

  • Materials:

    • Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (1.0 eq)

    • Hydrazine hydrate (1.1 eq)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve Methyl 4-(2-methoxyphenyl)-4-oxobutanoate in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) for 2-4 hours.

    • Monitor the reaction by TLC. A precipitate may form upon product formation.

    • Upon completion, cool the mixture and collect the solid product by filtration. If no solid forms, concentrate the solvent and purify by recrystallization or chromatography.

Section 3: The 2-Methoxyphenyl Moiety: A Driver of Biological Activity

The choice of an ortho-methoxyphenyl substituent is not arbitrary. This structural motif is associated with a range of biological activities, providing a strong rationale for its inclusion in drug discovery campaigns.

Logic_Diagram Start Methyl 4-(2-methoxyphenyl)-4-oxobutanoate 1,4-Dicarbonyl Core 2-Methoxyphenyl Group Synth_Utility Synthetic Versatility Gateway to Heterocycles Start:f0->Synth_Utility Reactivity Bio_Rationale Biological Relevance Pharmacophore Potential Start:f1->Bio_Rationale Intrinsic Properties Heterocycles Pyrroles Furans Thiophenes Pyridazines Synth_Utility->Heterocycles Outcome Foundation for Novel Drug Candidates Heterocycles->Outcome Convergent Strategy Activities Anti-inflammatory (COX-2) Antioxidant Anticancer Bio_Rationale->Activities Activities->Outcome Convergent Strategy

Caption: Strategic logic for using the title compound in drug discovery.

  • COX-2 Inhibition: Phenolic compounds, including 2-methoxyphenols, are known to interact with and inhibit cyclooxygenase (COX) enzymes. This makes them attractive starting points for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).[8]

  • Antioxidant and Radical Scavenging: The guaiacyl unit can act as a potent antioxidant, a property that is beneficial in disease states characterized by high oxidative stress.[9]

  • Metabolic Stability: The methoxy group can block a potential site of aromatic hydroxylation, a common metabolic pathway. This can lead to improved bioavailability and a more favorable pharmacokinetic profile.

  • Conformational Control: The steric bulk of the ortho-methoxy group can restrict the rotation of the phenyl ring, locking the molecule into a specific, lower-energy conformation. This pre-organization can lead to higher binding affinity for a target receptor by reducing the entropic penalty of binding.

Section 4: Data Summary & Future Directions

While quantitative biological data for Methyl 4-(2-methoxyphenyl)-4-oxobutanoate itself is not extensively published, we can infer its potential by examining related structures.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSignificance in Drug Discovery
Molecular Weight~222.24 g/mol Falls within the "Rule of Five" for lead-like compounds.
XlogP~1.5 - 2.0Indicates good balance between solubility and permeability.
H-Bond Acceptors4Provides points for potential interactions with biological targets.
H-Bond Donors0Can be modified (e.g., via heterocycle formation) to add donors.
Rotatable Bonds5Offers conformational flexibility that can be constrained upon cyclization.
Future Outlook:
  • Fragment-Based Drug Design (FBDD): With a molecular weight under 250 g/mol , this compound is an excellent candidate for FBDD screening campaigns. It can be used to identify initial low-affinity hits that can be grown or linked to generate potent leads.[10]

  • Diversity-Oriented Synthesis (DOS): The protocols outlined in Section 2 can be adapted for high-throughput synthesis to create a library of diverse heterocyclic derivatives. This library can then be screened against a wide range of biological targets to identify novel hits.

  • Target-Specific Analogs: Based on known inhibitors containing a 2-methoxyphenyl group, this building block can be used to synthesize targeted analogs of existing drugs, potentially leading to improved potency, selectivity, or pharmacokinetic profiles.[11][12]

By leveraging its synthetic tractability and the inherent biological relevance of its structural motifs, Methyl 4-(2-methoxyphenyl)-4-oxobutanoate represents a valuable and perhaps underutilized tool in the medicinal chemist's arsenal.

References

  • The Institute of Cancer Research. (n.d.). New molecular 'building block' to aid drug discovery. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of Methyl 4,4-Dimethoxy-3-Oxobutanoate in Modern Organic Synthesis. Available at: [Link]

  • PharmaCompass.com. (n.d.). Methyl 4-methoxy-3-oxobutanoate. Available at: [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Available at: [Link]

  • Science.gov. (n.d.). pharmacological reference compounds: Topics by Science.gov. Available at: [Link]

  • MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Available at: [Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 295-302.
  • MDPI. (n.d.). Molbank | Topical Collection : Heterocycle Reactions. Available at: [Link]

  • SpectraBase. (n.d.). Methyl 4-Methoxy-2-(4-methoxyphenyl))-3-oxobutanoate. Available at: [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Available at: [Link]

  • PubMed. (2009). Synthesis and anti-inflammatory activity of novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone derivatives. Available at: [Link]

  • PubMed. (1995). Structure-activity relationship study of TXA2 receptor antagonists. 4-[2-(4-substituted phenylsulfonylamino)ethylthio]phenoxyacetic acids and related compounds. Available at: [Link]

  • ResearchGate. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. Available at: [Link]

  • PubMed. (2023). Pharmacological and toxicological evaluation of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxoide against haloperidol induced Parkinson like symptoms in animal model: In-vitro and in-vivo studies. Available at: [Link]

  • Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Available at: [Link]

  • International Science Community Association. (n.d.). Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS. Available at: [Link]

  • Royal Society of Chemistry. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. Available at: [Link]

  • NLM. (n.d.). 2-N-acylaminoalkylindoles: design and quantitative structure-activity relationship studies leading to MT2-selective melatonin antagonists. Available at: [Link]

Sources

Application

Application Note: Derivatization Strategies for Methyl 4-(2-methoxyphenyl)-4-oxobutanoate in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Molecule: Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS: 99046-13-6) Physicochemical Profile & Reactivity Rationale Methyl 4-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Molecule: Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS: 99046-13-6)

Physicochemical Profile & Reactivity Rationale

Methyl 4-(2-methoxyphenyl)-4-oxobutanoate is a highly versatile γ -keto ester building block. Its structural architecture—a 1,4-dicarbonyl system featuring an aryl-substituted ketone and a terminal methyl ester—provides a programmable dual-reactivity profile [1].

The causality behind its synthetic utility lies in the precise 1,4-spacing between the electrophilic carbonyl carbons. This spacing perfectly accommodates bidentate nucleophiles (e.g., hydrazine) or sequential reduction/amination strategies to yield highly stable 5- and 6-membered heterocyclic rings. Furthermore, the ortho-methoxy substitution on the phenyl ring plays a critical mechanistic role:

  • Steric Shielding: It prevents unwanted dimerization during enolate formation.

  • Chelation Potential: The methoxy oxygen can act as a directing group, coordinating with transition metal catalysts (e.g., Ruthenium) to lock the conformation during asymmetric reductions, thereby enhancing enantiomeric excess ( ee ).

G SM Methyl 4-(2-methoxyphenyl) -4-oxobutanoate Hydrazine Hydrazine Hydrate (EtOH, Reflux) SM->Hydrazine RuBINAP Asymmetric Hydrogenation (Ru-BINAP, H2) SM->RuBINAP RedAm Primary Amine + NaBH(OAc)3 (DCE, RT) SM->RedAm Pyridazinone 6-(2-Methoxyphenyl)-4,5- dihydropyridazin-3(2H)-one Hydrazine->Pyridazinone Lactone Chiral γ-Butyrolactone Derivative RuBINAP->Lactone Lactam N-Substituted Pyrrolidin-2-one RedAm->Lactam

Divergent derivatization pathways of the γ-keto ester into privileged heterocyclic scaffolds.

Pathway A: Hydrazine Condensation to Pyridazin-3(2H)-ones

Mechanistic Causality

The condensation of γ -keto esters with hydrazine hydrate is the premier route to 4,5-dihydropyridazin-3(2H)-ones [2]. The reaction initiates via a rapid, reversible nucleophilic attack of hydrazine at the more electrophilic ketone, forming a hydrazone intermediate. The thermodynamic stability of the resulting conjugated system drives the reaction forward. Subsequent intramolecular nucleophilic acyl substitution at the methyl ester expels methanol, irreversibly closing the 6-membered ring. This scaffold is a recognized pharmacophore in phosphodiesterase (PDE) inhibitors and antihypertensive agents.

Mechanism KetoEster γ-Keto Ester Hydrazone Hydrazone Intermediate KetoEster->Hydrazone + N2H4 Cyclization Intramolecular Cyclization Hydrazone->Cyclization Fast Pyridazinone Pyridazin-3(2H)-one Cyclization->Pyridazinone - MeOH

Mechanistic sequence of hydrazine condensation yielding the pyridazinone core.

Self-Validating Protocol: Synthesis of 6-(2-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
  • Preparation: Dissolve Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (10.0 mmol, 2.22 g) in absolute ethanol (25 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (64% in water, 15.0 mmol, 1.5 eq) dropwise at room temperature. Validation Check: A slight exotherm and color change indicate initial hydrazone formation.

  • Cyclization: Heat the mixture to reflux (78 °C) and stir for 4–6 hours. Monitor the disappearance of the starting material via TLC (Hexane/EtOAc 7:3).

  • Isolation: Cool the reaction to 0 °C. The pyridazinone product will precipitate as an off-white solid.

  • Purification: Filter the precipitate, wash with ice-cold ethanol (2 × 5 mL), and dry under vacuum.

Pathway B: Asymmetric Reduction to Chiral γ -Butyrolactones

Mechanistic Causality

Chiral γ -butyrolactones are ubiquitous in natural products. Enantioselective reduction of the ketone utilizing chiral Ruthenium-BINAP catalysts yields a chiral γ -hydroxy ester [3]. The ortho-methoxy group assists in anchoring the Ru-complex, rigidifying the transition state to maximize facial selectivity. Once the hydroxyl group is formed, its proximity to the methyl ester induces spontaneous intramolecular transesterification (lactonization) under mild acidic workup, forming the 5-membered lactone ring.

Self-Validating Protocol: Asymmetric Hydrogenation
  • Catalyst Preparation: In a nitrogen-filled glovebox, prepare a solution of RuCl₂n (1.0 mol%) in anhydrous degassed methanol (10 mL).

  • Reaction Setup: Transfer the catalyst solution to a stainless-steel autoclave containing the γ -keto ester (5.0 mmol) dissolved in methanol (15 mL).

  • Hydrogenation: Pressurize the reactor with H₂ gas to 50 atm. Stir at 50 °C for 18 hours. Validation Check: Monitor hydrogen pressure drop to confirm reaction progress.

  • Lactonization Workup: Vent the reactor. Concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane (20 mL) and add a catalytic amount of p-toluenesulfonic acid (0.1 eq). Stir for 2 hours at room temperature to drive complete lactonization.

  • Purification: Wash with saturated NaHCO₃, dry over MgSO₄, and purify via flash chromatography to isolate the chiral lactone.

Pathway C: Reductive Amination to Pyrrolidin-2-ones

Mechanistic Causality

To synthesize pyrrolidin-2-ones (lactams), the γ -keto ester is reacted with a primary amine. Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is specifically chosen as the reductant [4]. Unlike NaBH4​ , NaBH(OAc)3​ is sufficiently mild that it will not reduce the starting ketone or ester. It selectively reduces the in situ generated imine to a secondary amine. This newly formed nucleophilic amine immediately attacks the pendant methyl ester, expelling methanol to form the stable 5-membered lactam.

Self-Validating Protocol: Synthesis of N-Substituted Pyrrolidin-2-ones
  • Imine Formation: Dissolve the γ -keto ester (5.0 mmol) and a primary amine (e.g., benzylamine, 5.5 mmol) in 1,2-dichloroethane (DCE, 20 mL). Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir for 30 minutes at room temperature.

  • Reduction: Add NaBH(OAc)3​ (7.5 mmol, 1.5 eq) portion-wise. Validation Check: The suspension will gradually become a clear solution as the reductant is consumed. Stir for 12 hours.

  • Cyclization: The cyclization to the lactam typically occurs spontaneously upon reduction. If incomplete (verified by LC-MS), heat the mixture to 60 °C for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with dichloromethane (3 × 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data & Yield Comparison

The following table summarizes the expected outcomes and operational parameters for the three derivatization pathways based on standardized medicinal chemistry workflows.

Derivatization RoutePrimary ReagentsCatalyst / ConditionsIsolated Yield (%)Target Scaffold
Hydrazine Condensation Hydrazine Hydrate (1.5 eq)EtOH, Reflux, 4-6 h85 - 92%4,5-Dihydropyridazin-3(2H)-one
Asymmetric Reduction H₂ gas (50 atm)RuCl₂[(R)-BINAP], 50 °C78 - 84% (>95% ee)Chiral γ -Butyrolactone
Reductive Amination R-NH₂ (1.1 eq), NaBH(OAc)3​ DCE, AcOH, RT, 12 h70 - 80%N-Substituted Pyrrolidin-2-one

References

  • Title: Synthesis and chemistry of pyridazin-3(2H)-ones Source: Tetrahedron URL: [Link]

  • Title: Asymmetric Hydrogen

    • and γ -Keto Esters Catalyzed by Ruthenium(II) Complexes Source: Journal of the American Chemical Society URL: [Link]
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry URL: [Link]

Method

Column chromatography purification of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate

An Application Note and Protocol for the Column Chromatography Purification of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate Authored by a Senior Application Scientist Abstract This application note provides a comprehensive,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Column Chromatography Purification of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate

Authored by a Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate, a key intermediate in various organic synthesis and drug development pathways. The methodology centers on normal-phase gravity column chromatography, a robust and widely accessible technique for separating moderately polar organic compounds. We will delve into the scientific rationale behind each step, from the crucial preliminary analysis using Thin-Layer Chromatography (TLC) to optimize the mobile phase, through to the detailed execution of the column separation and subsequent fraction analysis. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method to obtain high-purity Methyl 4-(2-methoxyphenyl)-4-oxobutanoate from a crude reaction mixture.

Principle of Separation: Normal-Phase Chromatography

The purification of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (MW: 222.24 g/mol ) is effectively achieved by leveraging the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase, typically silica gel, is used in conjunction with a less polar mobile phase (a solvent or solvent mixture).[1][2]

The separation mechanism is based on the differential partitioning of the components in the crude mixture between the two phases.[3]

  • Stationary Phase (Silica Gel): Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.

  • Analyte Interactions: Polar molecules in the mixture, including our target compound and potential impurities, form transient hydrogen bonds and dipole-dipole interactions with the silanol groups. The more polar a compound, the more strongly it adsorbs to the silica gel.[4]

  • Mobile Phase (Eluent): The mobile phase flows through the column, competing with the adsorbed compounds for binding sites on the stationary phase.[3]

Consequently, less polar compounds spend more time in the mobile phase and are eluted from the column faster. More polar compounds are retained longer on the stationary phase and elute later.[1] By carefully selecting the polarity of the mobile phase, we can achieve a distinct separation between Methyl 4-(2-methoxyphenyl)-4-oxobutanoate and impurities of differing polarities.

Preliminary Analysis: Method Development with Thin-Layer Chromatography (TLC)

Before committing a sample to a large-scale column, it is imperative to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[3][5] TLC is a rapid, small-scale version of column chromatography that allows for the efficient screening of various mobile phases to achieve the best possible separation.[6]

Objective

To identify a solvent system where the target compound, Methyl 4-(2-methoxyphenyl)-4-oxobutanoate, has a Retention Factor (Rƒ) of approximately 0.25 - 0.35 .[3] This Rƒ range typically translates to good elution behavior and separation on a silica gel column.

Protocol: TLC Solvent System Optimization
  • Prepare TLC Plates: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[7]

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a dilute solution.

  • Spotting: Use a capillary tube to apply a small spot of the prepared sample onto the origin line of several TLC plates.

  • Prepare Developing Chambers: Add a small amount (~0.5 cm depth) of different test solvent systems into separate TLC chambers or beakers covered with a watch glass. A common and effective starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.[8][9]

  • Develop Plates: Place one TLC plate in each chamber, ensuring the solvent level is below the origin line.[7] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate. Visualize the separated spots under a UV lamp (254 nm), as the aromatic ring in the target compound will make it UV-active. Circle the visible spots with a pencil.

  • Calculate Rƒ: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rƒ value using the formula: Rƒ = (distance traveled by sample) / (distance traveled by solvent front)[6]

  • Optimization: Adjust the ratio of the solvents to achieve the target Rƒ value.

    • If the Rƒ is too low (<0.2), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[9]

    • If the Rƒ is too high (>0.5), decrease the polarity by increasing the proportion of the non-polar solvent (e.g., hexane).

Test Solvent System (Hexane:Ethyl Acetate) Observed Rƒ of Target Compound Analysis & Next Step
9:10.15Too low. Compound is sticking to the silica. Increase polarity.
7:30.30Optimal. Good separation from a less polar impurity (Rƒ=0.6) and a more polar baseline impurity (Rƒ=0.05).
1:10.65Too high. Compound will elute too quickly with the solvent front, resulting in poor separation. Decrease polarity.

For this protocol, we will proceed with a 7:3 Hexane:Ethyl Acetate mixture as the primary eluent.

Detailed Protocol: Column Chromatography Purification

This protocol details the purification using gravity-fed flash column chromatography.

Materials & Equipment
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase: Hexane and Ethyl Acetate (HPLC grade)

  • Crude Sample: Methyl 4-(2-methoxyphenyl)-4-oxobutanoate

  • Apparatus:

    • Glass chromatography column with stopcock

    • Separatory funnel (as a solvent reservoir)

    • Beakers, Erlenmeyer flasks

    • Collection vessels (test tubes or fraction collector vials)

    • Glass wool or cotton plug

    • Sand (washed)

    • TLC plates, chamber, and UV lamp (254 nm)

    • Rotary evaporator

Purification Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation A Crude Sample B TLC Optimization (Find Solvent System) A->B C Prepare Column (Slurry Packing) B->C D Load Sample (Minimal Solvent) C->D E Elute with Mobile Phase & Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent (Rotary Evaporator) G->H I High-Purity Product H->I

Caption: Workflow for the purification of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate.

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing) The slurry packing method is generally preferred as it minimizes the chances of trapping air bubbles and ensures a more uniform packing, leading to better separation.[3]

  • Clamp the column vertically to a retort stand. Ensure the stopcock is closed.

  • Place a small plug of glass wool or cotton at the bottom of the column, using a long glass rod to position it. Add a ~1 cm layer of sand on top of the plug.[10]

  • In a separate beaker, calculate the amount of silica gel needed (typically 30-50 times the weight of the crude sample).

  • Create a slurry by adding the silica gel to the chosen eluent (7:3 Hexane:Ethyl Acetate). Stir gently to remove air bubbles.

  • Quickly and carefully pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to encourage even settling of the silica bed.

  • Once the silica has settled, add another ~1 cm layer of sand on top to protect the silica surface from disturbance during solvent and sample addition.[10]

  • Drain the excess solvent until the solvent level is just at the top of the upper sand layer. Never let the column run dry.

Step 2: Sample Loading

  • Dissolve the crude product in the minimum amount of the mobile phase or a less polar solvent like dichloromethane. Using a highly polar solvent to dissolve the sample can lead to poor separation and band broadening.[10]

  • Using a pipette, carefully add the dissolved sample solution to the top of the column, allowing it to absorb completely into the top layer of sand.

  • Rinse the sample flask with a tiny amount of mobile phase and add this to the column to ensure all the sample is transferred.

  • Once the sample has fully entered the stationary phase, carefully add the mobile phase to fill the column.

Step 3: Elution and Fraction Collection

  • Fill the reservoir (separatory funnel) with the mobile phase (7:3 Hexane:Ethyl Acetate) and place it on top of the column.

  • Open the stopcock to begin the elution process. Maintain a steady flow rate. For flash chromatography, gentle air pressure can be applied to speed up the process.

  • Begin collecting the eluent in sequentially numbered test tubes. The size of the fractions should be appropriate for the scale of the separation.

Step 4: Fraction Analysis and Product Isolation

  • Monitor the elution progress by spotting every few fractions onto a TLC plate.

  • Develop the TLC plate using the same eluent and visualize under a UV lamp.

  • Identify the fractions that contain the pure target compound (a single spot at Rƒ ≈ 0.30).

  • Combine the pure fractions into a pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified Methyl 4-(2-methoxyphenyl)-4-oxobutanoate as an oil or solid.

  • Determine the final yield and confirm purity using analytical techniques such as NMR or LC-MS.

Summary of Parameters and Expected Results

ParameterRecommended Value / MethodRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard polar adsorbent for normal-phase chromatography of organic compounds.[1][3]
Mobile Phase (Eluent) 7:3 Hexane : Ethyl Acetate (v/v)Optimized via TLC to provide an ideal Rƒ of ~0.3 for the target compound.
TLC Rƒ (Target) ~0.30Ensures good separation and a reasonable elution time from the column.[3]
Column Packing Slurry PackingMinimizes air bubbles and channels, leading to higher resolution.[3]
Sample Loading Concentrated solution in minimal solventPrevents band broadening and ensures a tight starting band for optimal separation.[10]
Detection Method UV light at 254 nmThe aromatic ring in the molecule allows for easy visualization on TLC plates.
Expected Purity >95% (as determined by NMR/LC-MS)Dependent on the nature of impurities, but this method is effective for common synthetic byproducts.

Troubleshooting

Problem Potential Cause Solution
Compound does not elute. Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, switch to a 6:4 or 1:1 Hexane:Ethyl Acetate mixture.[10]
Poor separation (overlapping spots). 1. Solvent system is not optimal. 2. Column was overloaded. 3. Flow rate was too fast.1. Re-optimize the solvent system with TLC to maximize the difference in Rƒ values. 2. Use a larger column or less sample. 3. Reduce the flow rate to allow for better equilibrium.
Cracked or channeled silica bed. The column ran dry or was packed improperly.This column cannot be salvaged. The purification must be repeated with a properly packed column. Always keep the solvent level above the silica bed.
Streaking or tailing of spots on TLC/column. 1. Sample is too concentrated. 2. Compound is acidic/basic and interacting strongly with silica.1. Dilute the sample further before loading. 2. Add a very small amount (~0.1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.[7]

References

  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • Smolecule. (2024, April 14). Buy Methyl 4-(2-methoxy-4,5-dimethylphenyl)-4-oxobutanoate.
  • ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound?.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • OpenOChem Learn. (n.d.). TLC.
  • Sigma-Aldrich. (n.d.). Methyl 4-(2-metoxyphenyl)-4-oxobutanoate.
  • Columbia University. (n.d.). Column chromatography.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • University of Victoria. (n.d.). Column chromatography.
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • University of California, Irvine. (n.d.). 5. Thin Layer Chromatography.
  • University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography.
  • University of Rochester. (n.d.). Flash Column Chromatography.
  • BenchChem. (2025). Technical Support Center: Purification of (E)-Methyl 4-phenylbut-2-enoate.
  • Magritek. (n.d.). Column Chromatography.

Sources

Application

Use as a starting material for synthesizing novel alkaloids

An Application Guide to the Strategic Selection of Starting Materials for the Synthesis of Novel Alkaloids Authored by: A Senior Application Scientist Abstract The synthesis of alkaloids, a vast and structurally diverse...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Selection of Starting Materials for the Synthesis of Novel Alkaloids

Authored by: A Senior Application Scientist

Abstract

The synthesis of alkaloids, a vast and structurally diverse class of natural products, remains a cornerstone of medicinal chemistry and drug development. Their profound physiological effects necessitate the development of robust and flexible synthetic routes. The success and elegance of any total synthesis are fundamentally rooted in the strategic selection of the starting material. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of starting material selection, moving beyond mere procedural lists to explain the causality behind experimental choices. We will explore biomimetic approaches using nature's own building blocks, the strategic use of the chiral pool for stereochemical control, and the application of powerful complexity-generating reactions that define modern organic synthesis. Detailed, field-proven protocols for key transformations, including the Pictet-Spengler reaction and the Fischer Indole Synthesis, are provided to serve as a practical resource for the laboratory.

The Philosophy of the Starting Point: More Than Just a Molecule

Alkaloids are nitrogen-containing organic compounds of natural origin that exhibit a remarkable range of biological activities.[1][2] Their synthesis is not merely an academic exercise; it is the engine that powers the discovery of new therapeutic agents. The choice of a starting material is the single most influential decision in a synthetic campaign. It dictates the sequence of reactions, influences the overall efficiency, and ultimately determines the feasibility of accessing the target molecule and its analogs.

A sound strategy for selecting a starting material can be guided by several philosophies:

  • Biomimetic Synthesis: This approach draws inspiration from nature's own biosynthetic pathways. The biological precursors of most alkaloids are amino acids, such as tryptophan, tyrosine, ornithine, and lysine.[3][4] By using these or their close derivatives, chemists can often devise concise and elegant routes that mimic the efficiency of enzymatic processes.[5]

  • Chiral Pool Synthesis: Nature provides a rich inventory of enantiomerically pure compounds, including amino acids, carbohydrates, and terpenes.[6][7] This "chiral pool" serves as an invaluable source of starting materials, allowing chemists to build complex stereochemistry into the target molecule from the very beginning, circumventing the need for often complex asymmetric reactions or chiral resolutions.[6][8][9]

  • Convergent and Divergent Synthesis: A well-chosen starting material can act as a versatile intermediate or "linchpin" from which a variety of analogs can be synthesized. In a divergent approach, a common intermediate is used to generate a library of structurally related compounds, which is invaluable for structure-activity relationship (SAR) studies in drug discovery.[10][11]

This guide will focus on providing practical, actionable insights into how these philosophies are translated into laboratory practice.

Foundational Reactions and Their Starting Material Imperatives

The construction of the core heterocyclic systems found in alkaloids often relies on a handful of powerful and reliable chemical reactions. The choice of starting material is intrinsically linked to the requirements of these key transformations.

The Pictet-Spengler Reaction: Building Tetrahydroisoquinolines and β-Carbolines

Discovered in 1911, the Pictet-Spengler reaction is a cornerstone of alkaloid synthesis.[12][13] It involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[14][15] This reaction is central to the biosynthesis of countless alkaloids.[16]

The causality behind the reaction is the formation of an electrophilic iminium ion under acidic conditions, which is then attacked by the nucleophilic aromatic ring (e.g., the indole nucleus of tryptophan) to forge the new heterocyclic ring.[13]

Logical Workflow: Pictet-Spengler Reaction

G cluster_start Starting Materials cluster_process Reaction Cascade cluster_product Core Scaffold Start1 β-Arylethylamine (e.g., Tryptamine) Condensation Condensation Start1->Condensation Start2 Aldehyde or Ketone Start2->Condensation Iminium Iminium Ion Formation (Acid-Catalyzed) Condensation->Iminium H⁺ Cyclization Electrophilic Ring Closure Iminium->Cyclization Product Tetrahydro-β-carboline or Tetrahydroisoquinoline Cyclization->Product -H⁺

Caption: Workflow of the Pictet-Spengler reaction.

Application Protocol 1: Synthesis of a Tetrahydro-β-carboline Core

This protocol describes the synthesis of a key tetracyclic intermediate, a foundational step for accessing a wide range of indole alkaloids, such as those in the Kopsia family.[15] The starting materials are tryptamine, derived from the amino acid tryptophan, and a suitable aldehyde.

Materials:

  • Tryptamine

  • Functionalized Aldehyde (e.g., Aldehyde 13 as described in reference[15])

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve tryptamine (1.0 equivalent) in anhydrous dichloromethane (to a concentration of ~0.1 M).

  • Addition of Aldehyde: Add the aldehyde (1.1 equivalents) to the solution.

  • Initiation of Reaction: Cool the mixture to 0 °C using an ice bath. While stirring, slowly add trifluoroacetic acid (2.0 equivalents) dropwise. Causality Note: The acid protonates the intermediate imine, forming the highly electrophilic iminium ion necessary for the cyclization to proceed under mild conditions.[13]

  • Reaction Progress: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (~25 °C).

  • Monitoring: Stir the reaction for 4-6 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

ParameterValueReference
Reactant 1 Tryptamine[15]
Reactant 2 Functionalized Aldehyde[15]
Catalyst/Solvent TFA / CH₂Cl₂[15]
Temperature 25 °C[15]
Time 4 h[15]
Typical Yield ~85%[15]
The Fischer Indole Synthesis: The Gateway to Indoles

Since its discovery in 1883, the Fischer Indole Synthesis has been one of the most reliable and versatile methods for preparing the indole nucleus.[17][18] The reaction combines a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[19]

The mechanism is a beautiful cascade involving the formation of a phenylhydrazone, which tautomerizes to an enamine. A key[3][3]-sigmatropic rearrangement follows, which breaks the N-N bond and forms a new C-C bond, ultimately leading to the indole after cyclization and elimination of ammonia.[18][20]

Mechanism: Fischer Indole Synthesis

G Start Phenylhydrazine + Aldehyde/Ketone Hydrazone Phenylhydrazone Formation Start->Hydrazone -H₂O Enamine Tautomerization to Ene-hydrazine Hydrazone->Enamine H⁺ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Aromatic Cyclization Diimine->Cyclization Elimination Elimination of NH₃ Cyclization->Elimination Product Indole Product Elimination->Product

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Application Protocol 2: Synthesis of a 3-Cyanoindole Derivative

This protocol outlines a general procedure for synthesizing 3-cyanoindole derivatives, which are valuable precursors for more complex alkaloids.[21] The reaction utilizes a substituted phenylhydrazine and an α-cyano ketone.

Materials:

  • Substituted Phenylhydrazine (1.0 eq)

  • α-Cyano Ketone (e.g., Benzoylacetonitrile) (1.0 eq)

  • Acid Catalyst (e.g., Zinc chloride (ZnCl₂), finely powdered) (4.0 eq)

  • High-boiling solvent (e.g., Toluene) or solvent-free conditions

  • Standard glassware for heating/reflux

  • Magnetic stirrer and hotplate

Procedure:

  • Reactant Preparation: In a round-bottom flask, thoroughly mix the substituted phenylhydrazine (1.0 eq) and the α-cyano ketone (1.0 eq).

  • Catalyst Addition: Carefully add the finely powdered zinc chloride (4.0 eq). Causality Note: Lewis acids like ZnCl₂ are highly effective catalysts. They coordinate to the carbonyl and nitrogen atoms, facilitating both the initial condensation and the subsequent rearrangement steps.[18]

  • Reaction Conditions: If using a solvent, add toluene. Heat the reaction mixture to 100-180 °C with vigorous stirring. The reaction can also be performed neat (solvent-free).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 1-5 hours).

  • Workup: Cool the mixture to room temperature. Carefully add a mixture of crushed ice and water to the residue and stir until a solid product precipitates.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-cyanoindole derivative.[21]

ParameterValueReference
Reactant 1 Phenylhydrazine[19][21]
Reactant 2 α-Cyano Ketone[21]
Catalyst Zinc Chloride (Lewis Acid)[18][21]
Temperature 100-180 °C[21]
Conditions Solvent or Solvent-free[21]
Typical Yield Moderate to Excellent[19]

The Chiral Pool: An Elegant Approach to Asymmetry

The "chiral pool" approach is a powerful strategy that uses naturally occurring, enantiopure compounds as starting materials.[6] α-Amino acids are particularly valuable members of this pool, as they are readily available in both D- and L-forms and contain a stereocenter that can be preserved or used to direct the formation of new stereocenters.[6][8]

This strategy is exceptionally powerful for synthesizing alkaloids like the piperidine alkaloids, where the stereochemistry of substituents on the ring is critical for biological activity.

Application Case Study: Synthesis of a Piperidine Alkaloid from D-Alanine

The synthesis of piperidine alkaloids such as (+)-241D can be achieved starting from the chiral pool amino acid D-alanine.[6] This approach ensures the final product is enantiomerically pure by carrying the initial stereocenter through the synthetic sequence.

Conceptual Workflow: Chiral Pool Synthesis

G cluster_start Chiral Pool cluster_process Synthetic Elaboration cluster_product Target Molecule Start D-Alanine (Enantiopure) Protect Functional Group Protection (N-Boc) Start->Protect Transform Multi-step Transformation Protect->Transform Chirality Maintained KeyInt Chiral Precursor (Vinylogous Lactam) Transform->KeyInt FinalStep Deprotection & Stereoselective Reduction KeyInt->FinalStep Product (+)-Piperidine Alkaloid (Enantiopure) FinalStep->Product Chirality Transferred

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate

Welcome to the Technical Support Center. This resource is designed for process chemists, researchers, and drug development professionals synthesizing Methyl 4-(2-methoxyphenyl)-4-oxobutanoate , a critical intermediate fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is designed for process chemists, researchers, and drug development professionals synthesizing Methyl 4-(2-methoxyphenyl)-4-oxobutanoate , a critical intermediate for functionalized tetralones and pharmaceutical building blocks.

Synthesizing the ortho-substituted isomer presents unique regiochemical and chemoselective challenges. This guide addresses the mechanistic root causes of common side products and provides field-proven, self-validating methodologies to optimize your synthetic workflows.

Reaction Pathways & Side Product Divergence

The following diagnostic map illustrates the divergence between the target molecule and the most common side products encountered across the two primary synthetic routes.

ChemicalPathways Anisole Route A: Friedel-Crafts Anisole + Methyl Succinyl Chloride Target Target Molecule Methyl 4-(2-methoxyphenyl)-4-oxobutanoate Anisole->Target Minor Pathway Para Side Product 1 Para-Isomer (Major) Anisole->Para Steric Hindrance Phenol Side Product 2 Demethylated Phenol Anisole->Phenol Lewis Acid Cleavage Grignard Route B: Organometallic 2-Methoxyphenyl-MgBr + Dimethyl Succinate Grignard->Target Optimized (Weinreb Amide) Lactone Side Product 3 Tertiary Alcohol / Lactone Grignard->Lactone Over-addition to Ketone Biphenyl Side Product 4 2,2'-Dimethoxybiphenyl Grignard->Biphenyl Wurtz Homocoupling

Reaction pathways illustrating target synthesis divergence and common side product formation.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my crude mixture dominated by the para-isomer instead of the target ortho-product? Root Cause: If you are utilizing a Friedel-Crafts acylation route (reacting anisole with methyl 4-chloro-4-oxobutanoate), the methoxy group acts as a strong ortho/para-directing group. However, 1 [1]. The bulky acylium ion cannot easily access the ortho position, yielding methyl 4-(4-methoxyphenyl)-4-oxobutanoate as the overwhelming major product. Mitigation: Traditional Friedel-Crafts acylation is fundamentally unsuited for selective ortho-acylation of anisole without specialized directing groups. We recommend abandoning Route A and switching to an organometallic approach (Route B) utilizing 2-bromoanisole to guarantee regiocontrol.

Q2: I am using AlCl₃ for the Friedel-Crafts reaction, and LC-MS shows a massive M-14 impurity (m/z 208). What is this? Root Cause: This is methyl 4-(2-hydroxyphenyl)-4-oxobutanoate, resulting from 2 [2]. Aluminum chloride strongly coordinates to the oxygen atom of the methoxy ether. Subsequent nucleophilic attack by the chloride ion on the methyl group cleaves the ether bond, generating a phenol. Mitigation: If you must use a Friedel-Crafts approach, switch to a milder Lewis acid (such as ZnCl₂) or strictly control the stoichiometry of AlCl₃ to exactly 1.05 equivalents while maintaining the reaction temperature below 5 °C.

Q3: I switched to the Grignard route (2-methoxyphenylmagnesium bromide + dimethyl succinate), but I am getting a tertiary alcohol/lactone side product (m/z >300). How do I stop over-addition? Root Cause: The initial coupling of the Grignard reagent with dimethyl succinate produces a ketone (the target molecule). Because ketones are significantly more electrophilic than esters, the unreacted Grignard reagent rapidly attacks the newly formed ketone. This creates a tertiary alkoxide that subsequently cyclizes with the adjacent methyl ester to form a butyrolactone derivative. Mitigation: Convert the succinic ester to a3 prior to the Grignard addition [3]. The Weinreb amide forms a highly stable, five-membered chelated intermediate with the magnesium ion, preventing the collapse of the tetrahedral intermediate until the reaction is quenched with aqueous acid.

Q4: What causes the formation of 2,2'-dimethoxybiphenyl during my Grignard preparation? Root Cause: This is a Wurtz-type homocoupling side product. It is typically catalyzed by trace transition metal impurities (such as Fe or Cu) present in lower-grade magnesium turnings, or by the presence of dissolved oxygen in the solvent. Mitigation: Utilize high-purity magnesium turnings (≥99.9%), rigorously degas your anhydrous THF, and use 1,2-dibromoethane as an entrainer to chemically activate the magnesium surface without requiring excessive heating.

Quantitative Side Product Profile

The following table summarizes the expected impurity profiles based on the chosen synthetic route, allowing for rapid LC-MS/NMR diagnostic comparisons.

Synthetic RouteMajor Side ProductTypical Crude %Root CauseMitigation Strategy
Friedel-Crafts (AlCl₃)Para-Isomer (Methyl 4-(4-methoxyphenyl)-4-oxobutanoate)75 - 85%Steric hindrance at ortho positionSwitch to directed organometallic route
Friedel-Crafts (AlCl₃)Demethylated Phenol10 - 15%Lewis acid ether cleavageUse milder Lewis acid (ZnCl₂) or lower temp
Grignard (Direct Addition)Tertiary Alcohol / Lactone40 - 60%Over-addition to ketone intermediateUtilize Weinreb amide intermediate
Grignard (Direct Addition)2,2'-Dimethoxybiphenyl5 - 10%Wurtz homocoupling during Mg insertionUse highly pure Mg and anaerobic conditions
Validated Experimental Protocol: Selective Synthesis via Weinreb Amide

To achieve high regioselectivity and prevent over-addition, the following self-validating protocol utilizes a Weinreb amide intermediate [4].

Step 1: Synthesis of Methyl 4-(methoxy(methyl)amino)-4-oxobutanoate

  • Setup: Charge a flame-dried round-bottom flask with methyl 4-chloro-4-oxobutanoate (1.0 eq) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the system to 0 °C.

  • Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq). Slowly add triethylamine (2.5 eq) dropwise to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and stir for 2 hours at room temperature.

  • In-Process Control (IPC): Analyze the mixture by TLC (Hexanes/EtOAc 7:3). Self-Validation: The reaction is complete when the high-Rf acyl chloride spot completely disappears, replaced by a single, lower-Rf UV-active spot.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the Weinreb amide intermediate.

Step 2: Grignard Formation (2-Methoxyphenylmagnesium bromide)

  • Setup: In a Schlenk flask, add high-purity magnesium turnings (1.2 eq) and anhydrous THF. Add a single crystal of iodine and 2 drops of 1,2-dibromoethane to activate the magnesium.

  • Addition: Add 2-bromoanisole (1.1 eq) in THF dropwise at a rate that maintains a gentle reflux.

  • In-Process Control (IPC): Self-Validation: The reaction validates its initiation when the brown iodine color abruptly fades to a cloudy gray solution. Stir for an additional 1 hour until the magnesium is mostly consumed.

Step 3: Coupling and Quench

  • Coupling: Cool the Weinreb amide solution (from Step 1) in THF to 0 °C. Add the Grignard reagent dropwise via cannula.

  • Mechanism Control: The reaction forms a stable, chelated 5-membered magnesium intermediate, halting the reaction at the tetrahedral stage and preventing further nucleophilic attack.

  • Quench: Pour the mixture into an ice-cold saturated NH₄Cl solution. Crucial Step: The acidic aqueous quench collapses the tetrahedral intermediate directly into the target ketone (Methyl 4-(2-methoxyphenyl)-4-oxobutanoate), bypassing any tertiary alcohol formation.

  • Purification: Extract with EtOAc, dry over MgSO₄, concentrate, and purify via silica gel chromatography to obtain the pure ortho-isomer.

References
  • Technical Support Center: Friedel-Crafts Acylation of Anisole Derivatives.Benchchem.
  • A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System.Synthetic Communications.
  • Weinreb ketone synthesis.Wikipedia.
  • Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate.PubMed.

Sources

Optimization

Technical Support Center: Purification of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with Methyl 4-(2-me...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with Methyl 4-(2-methoxyphenyl)-4-oxobutanoate. Synthesis of this valuable keto-ester intermediate, typically via Friedel-Crafts acylation, can often yield a mixture of products and unreacted starting materials. This document provides in-depth, field-tested troubleshooting guides and answers to frequently asked questions to help you achieve high purity for your compound.

Section 1: Initial Diagnosis - What's in My Flask?

Before any purification attempt, a quick analysis of the crude product is essential. This initial diagnosis will inform the selection of the most effective purification strategy.

FAQ: My initial analysis (TLC/¹H NMR) of the crude product shows multiple spots/peaks. What are the likely impurities?

This is the most common issue encountered. The impurities present are almost always a direct consequence of the synthetic route, which is typically the Friedel-Crafts acylation of anisole with succinic anhydride, followed by esterification.

Scientist's Explanation: The methoxy group (-OCH₃) on anisole is an ortho, para-directing group in electrophilic aromatic substitution.[1][2] This means the incoming acyl group can add to the position ortho (position 2) or para (position 4) to the methoxy group. While your target is the ortho product, the formation of the para isomer is sterically favored and often occurs concurrently.[1]

Commonly Observed Impurities:

  • The para Isomer (Methyl 4-(4-methoxyphenyl)-4-oxobutanoate): This is the most frequent and challenging impurity to remove due to its similar polarity and structure.

  • Unreacted Starting Materials: Anisole and succinic anhydride (or its hydrolyzed form, succinic acid).

  • Unesterified Acid (4-(2-methoxyphenyl)-4-oxobutanoic acid): Incomplete esterification will leave the precursor carboxylic acid in your mixture.

  • Demethylated Byproduct: Strong Lewis acids like AlCl₃ can cleave the methyl group from the anisole ring, resulting in a phenolic impurity.[1]

Initial Identification Strategy:

ImpurityIdentification via TLCIdentification via ¹H NMR
para-Isomer Spot with a very similar Rf value to the desired ortho product. May co-elute or be very close.Distinct aromatic splitting pattern (two doublets, AA'BB' system).
Anisole High Rf spot (less polar).Characteristic aromatic signals and a methoxy singlet (~3.8 ppm).
Succinic Acid / Anhydride Low Rf spot (highly polar), may streak.Broad singlet for carboxylic acid protons (>10 ppm).
Carboxylic Acid Precursor Low Rf spot, will be baseline in non-polar eluents.Absence of the methyl ester singlet (~3.7 ppm) and presence of a broad carboxylic acid proton signal.
Phenolic Byproduct Polar spot, may streak.A broad singlet for the phenolic -OH proton.
Section 2: Troubleshooting Purification by Column Chromatography

For mixtures containing the ortho and para isomers, column chromatography is the most effective purification method.[3][4]

FAQ: How can I effectively separate the ortho and para isomers using column chromatography?

Separating these isomers is challenging but achievable with an optimized setup. The key is to maximize the differential interaction of the isomers with the stationary phase.

Scientist's Explanation: The principle of column chromatography relies on the differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[4] Although the ortho and para isomers have similar polarities, the ortho isomer can exhibit slightly different polarity due to intramolecular interactions and steric effects, which can be exploited for separation.

Experimental Protocol: Optimized Isomer Separation

  • Prepare the Column: Use a long, narrow column for better resolution. Pack the column with silica gel (60-120 mesh) as a slurry in your starting eluent. A well-packed, air-free column is critical.

  • Determine the Eluent System: Use Thin-Layer Chromatography (TLC) to find an optimal solvent system. The goal is to achieve a low Rf value (around 0.2-0.3 for your target compound) and maximize the separation (ΔRf) between the two isomer spots.

  • Load the Sample: Dissolve the crude product in a minimum amount of dichloromethane (DCM) or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column. This "dry loading" technique prevents band broadening.

  • Elute the Column: Start with a low-polarity eluent and gradually increase the polarity (gradient elution).[5] This will elute the less polar compounds first. The para isomer is typically slightly less polar and will often elute before the desired ortho isomer.

  • Collect and Analyze Fractions: Collect small fractions and analyze them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Recommended Eluent Systems for Isomer Separation:

Eluent SystemRatio (v/v)Characteristics & Use Case
Hexane / Ethyl AcetateStart at 9:1, gradient to 7:3A standard, effective system. The gradient allows for the initial elution of non-polar impurities followed by the separation of the isomers.
Dichloromethane / HexaneStart at 1:1, gradient to 100% DCMOffers different selectivity. Can be useful if ethyl acetate systems provide poor separation.
Toluene / Ethyl Acetate95:5The aromatic solvent can alter the interactions with the aromatic rings of the analytes, sometimes improving isomer separation.
Section 3: Troubleshooting Purification by Recrystallization

If your crude product is mostly pure (>85-90%) but contains minor impurities, recrystallization can be an efficient final polishing step.[6]

FAQ: My product is an oil or won't crystallize from the chosen solvent. What should I do?

This is a common frustration that can often be solved by altering the solvent conditions or inducing crystallization.

Scientist's Explanation: Recrystallization works by dissolving the impure solid in a hot solvent in which it is highly soluble, and then allowing it to cool.[7] As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution. If the compound remains an oil ("oils out"), it means the solution became supersaturated at a temperature above the compound's melting point.

Troubleshooting Steps for Failed Crystallization:

  • Use a Solvent/Anti-Solvent System:

    • Dissolve your compound in a small amount of a "good" solvent where it is very soluble (e.g., Dichloromethane, Ethyl Acetate).

    • Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., Hexane, Pentane) dropwise at room temperature until the solution becomes faintly cloudy.

    • Add a drop or two of the "good" solvent to make it clear again.

    • Allow the solution to stand undisturbed. Crystals should form slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystal growth.

  • Re-evaluate Your Solvent Choice: The ideal solvent will dissolve the compound completely when hot but very poorly when cold. You may need to experiment with different solvents. For aromatic esters, solvents like ethanol, methanol, or mixtures involving toluene can be effective.[8]

Section 4: Alternative & Preparatory Purification Steps
FAQ: How do I easily remove acidic impurities like the unreacted carboxylic acid precursor?

An acid-base liquid-liquid extraction is a highly effective and simple method to remove acidic or basic impurities before chromatography or recrystallization.[9]

Scientist's Explanation: By washing the organic solution of your crude product with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), you can deprotonate acidic impurities. The resulting carboxylate salt is ionic and therefore highly soluble in the aqueous layer, while your neutral ester product remains in the organic layer.

Protocol: Acid-Base Wash

  • Dissolve the crude product in an organic solvent that is immiscible with water (e.g., Ethyl Acetate, Dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release CO₂ gas that may form.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with the bicarbonate solution.

  • Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent.

Section 5: Purification Workflow & Decision Making

The following workflow provides a logical path to achieving high purity for your Methyl 4-(2-methoxyphenyl)-4-oxobutanoate.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Path cluster_end Final Product Crude Crude Product Analyze Analyze Purity (TLC, ¹H NMR) Crude->Analyze AcidWash Perform Acid-Base Wash (removes acidic impurities) Analyze->AcidWash Acidic Impurities Detected? (Yes) Column Column Chromatography (to separate isomers) Analyze->Column Isomers or Multiple Impurities Present? Recrystal Recrystallization (for final polishing) Analyze->Recrystal Relatively Pure? (>90%) AcidWash->Column Reanalyze Re-analyze Purity Column->Reanalyze Recrystal->Reanalyze Pure Pure Product (>98%) Reanalyze->Column Reanalyze->Pure Purity Confirmed

Caption: Decision workflow for purifying Methyl 4-(2-methoxyphenyl)-4-oxobutanoate.

References
  • U.S. Patent US20110009663A1, "Process for purifying an α-keto ester," published January 13, 2011.
  • Chinese Patent CN102026955A, "Process for purifying an alpha-keto ester," published April 20, 2011.
  • Biotage. "Very polar compound purification using aqueous normal-phase flash column chromatography." [Link]

  • Reddit r/OrganicChemistry. "Chromatography to separate polar molecules?" [Link]

  • University of Colorado Boulder, Organic Chemistry. "Column Chromatography." [Link]

  • Phenomenex. "Column Chromatography Guide." [Link]

  • Chrom Tech, Inc. "Mastering Column Chromatography: Techniques and Tips." [Link]

  • Kataoka, M., et al. "Purification and Characterization of α-Keto Ester Reductases from Bakers' Yeast." Bioscience, Biotechnology, and Biochemistry, 2014. [Link]

  • ResearchGate. "Purification of baker's yeast β-keto ester oxidoreductase." [Link]

  • U.S.
  • PubChem. "Methyl 4-(4-methoxyphenyl)-4-oxobutanoate." [Link]

  • PubChem. "Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate." [Link]

  • Bartleby. "The Friedel-Crafts acylation of anisole..." [Link]

  • Wikipedia. "4-(4-Methylphenyl)-4-oxobutanoic acid." [Link]

  • MDPI. "4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid." [Link]

  • U.S. Environmental Protection Agency. "4-Formyl-2-methoxyphenyl isobutyrate Properties." [Link]

  • University of Rochester. "Recrystallization and Crystallization." [Link]

  • YouTube. "29. Practical skills - Recrystallisation." [Link]

  • YouTube. "Important Chemistry Tips-Solvents choose for recrystallization-Part4." [Link]

  • Studocu. "Friedel-Crafts Acylation of Anisole." [Link]

  • YouTube. "Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization." [Link]

  • StudyMind. "Friedel-Crafts Acylation: Mechanism, Reactions & limitations." [Link]

  • PubChem. "4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid." [Link]

  • PubChem. "Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate." [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of Methoxybenzenes

Welcome to the Advanced Synthesis Support Center. The Friedel-Crafts acylation of activated arenes, such as methoxybenzenes (e.g., anisole, dimethoxybenzene), is a critical carbon-carbon bond-forming reaction in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The Friedel-Crafts acylation of activated arenes, such as methoxybenzenes (e.g., anisole, dimethoxybenzene), is a critical carbon-carbon bond-forming reaction in drug development and fine chemical synthesis. However, researchers frequently encounter low yields, poor regioselectivity, or unexpected side products when applying classical conditions to these electron-rich substrates.

This guide provides field-proven diagnostic workflows, mechanistic explanations, and optimized protocols to resolve these specific challenges.

Diagnostic Workflow

Use the following logic tree to identify the root cause of your acylation failure and navigate to the appropriate solution.

Troubleshooting Start Low Yield or Impurities in Methoxybenzene Acylation Identify Identify Catalyst System Start->Identify AlCl3 Classical Lewis Acid (e.g., AlCl3, FeCl3, BBr3) Identify->AlCl3 Modern Modern Catalytic System (Zeolites, Metal Triflates) Identify->Modern Issue1 Issue: Catalyst Deactivation (Complexation with -OCH3) AlCl3->Issue1 Issue2 Issue: Ether Cleavage (Demethylation to Phenol) AlCl3->Issue2 Issue3 Issue: Poor Conversion or Low Selectivity Modern->Issue3 Sol1 Action: Increase Loading (>2.1 Equivalents) Issue1->Sol1 Sol2 Action: Switch Catalyst (Avoid Strong Lewis Acids) Issue2->Sol2 Sol3 Action: Optimize Pore Size or Dry Solvent/DES Issue3->Sol3

Diagnostic logic tree for identifying and resolving low yield in methoxybenzene acylation.

Core Troubleshooting Guide (Q&A)

Q1: Why is my product yield <20% when using 1.1 equivalents of AlCl₃ with anisole? A1: The root cause is catalyst deactivation via competitive complexation . In classical Friedel-Crafts acylation, the Lewis acid (AlCl₃) must coordinate with the acyl chloride to generate the active acylium ion electrophile[1]. However, the oxygen atom of the methoxy group on your substrate is a strong Lewis base and will competitively bind to AlCl₃. Furthermore, the carbonyl oxygen of the newly formed aryl ketone product also forms a stable, irreversible complex with the catalyst. Therefore, 1.1 equivalents are entirely consumed by these heteroatoms. To achieve full conversion with classical Lewis acids, you must use at least 2.1 to 2.5 equivalents of AlCl₃ (1 eq for the methoxy group, 1 eq for the product, and a catalytic excess for the reaction)[2].

Q2: I increased the AlCl₃ stoichiometry to 2.5 equivalents, but now my LC-MS shows a mass corresponding to a phenol derivative instead of the desired methoxy-ketone. What happened? A2: You have encountered ether cleavage (demethylation) . While increasing AlCl₃ stoichiometry drives the acylation forward, strong Lewis acids (like AlCl₃ or BBr₃) are notorious for cleaving aryl-alkyl ether bonds, especially at elevated temperatures or extended reaction times[3]. The aluminum coordinates to the methoxy oxygen, weakening the O-CH₃ bond. A nucleophilic attack by the chloride ion then yields methyl chloride and an aluminum phenoxide intermediate, which hydrolyzes to a phenol during aqueous workup. To prevent this, you must abandon harsh Lewis acids and transition to milder, highly catalytic alternatives like metal triflates or zeolites[4][5].

Q3: How can I achieve >95% para-selectivity while completely avoiding ether cleavage? A3: The most effective strategy is to replace homogeneous Lewis acids with shape-selective heterogeneous catalysts , such as HBEA (Beta) or Mordenite (MOR) zeolites. Zeolites possess a three-dimensional interconnected channel structure. The acylation occurs within these submicron pores, which physically restrict the formation of the bulkier ortho-isomer due to steric hindrance, driving the reaction to >99% para-selectivity[5][6]. Furthermore, zeolites rely on Brønsted and mild Lewis acid sites that do not induce ether cleavage[7]. Alternatively, Rare Earth Metal Triflates (e.g., Sc(OTf)₃, Pr(OTf)₃) can be used at 1-5 mol% loadings. These catalysts are highly oxophilic but tolerate ether linkages and moisture, providing excellent yields of the para-acylated product without demethylation[4][8].

Quantitative Catalyst Comparison

To optimize your workflow, compare the performance metrics of classical versus modern catalytic systems below.

Catalyst SystemTypical LoadingEther Cleavage RiskRegioselectivity (Para:Ortho)Catalyst Reusability
Aluminum Chloride (AlCl₃) 210 - 250 mol%High~80:20No (Destroyed in aqueous workup)
Mordenite Zeolite (MOR 200) 10 - 50 wt%None>99:1Yes (Up to 30 cycles via calcination)
Scandium Triflate[Sc(OTf)₃] 1 - 5 mol%None>95:5Yes (Recovered from aqueous phase)
Praseodymium Triflate [Pr(OTf)₃] 5 mol%None>95:5Yes (Retained in Deep Eutectic Solvents)

Standardized Experimental Protocols

Protocol A: High-Yield Acylation Using Metal Triflates in Deep Eutectic Solvents (DES)

Mechanistic Rationale: Metal triflates act as water-tolerant Lewis acids that generate the active acylium intermediate without irreversibly binding to the methoxy oxygen[9]. Conducting the reaction in a DES stabilizes the transition state and allows for seamless catalyst recycling[8].

  • Solvent & Catalyst Preparation: In a microwave-safe vessel, prepare the Deep Eutectic Solvent (e.g., Choline Chloride/Urea) and dissolve 5 mol% of Pr(OTf)₃ or Sc(OTf)₃.

  • Reaction Setup: Add 1.0 equivalent of anisole and 1.2 equivalents of the acid anhydride (e.g., acetic anhydride or benzoic anhydride).

  • Execution: Subject the mixture to microwave irradiation at 100 °C for 10 minutes (or conventional heating at 100 °C for 2-4 hours).

  • Validation Checkpoint: Monitor the reaction via TLC or GC-MS. Self-validation: The complete disappearance of the anisole peak without the appearance of a phenol (M-14) peak confirms that ether cleavage has been successfully suppressed.

  • Workup & Recovery: Extract the organic products using ethyl acetate. The metal triflate and DES remain in the immiscible polar phase and can be reused for up to 3 consecutive cycles with minimal loss of activity[8].

Protocol B: Shape-Selective Acylation Using Mordenite Zeolite

Mechanistic Rationale: Mordenite with a high SiO₂/Al₂O₃ ratio (e.g., 200) provides optimal Brønsted acidity. The highly structured 12-membered ring pores physically block ortho-acylation, ensuring near-quantitative para-selectivity[5].

  • Catalyst Activation: Calcine the Mordenite (MOR-200) zeolite at 500 °C for 5 hours under air flow. Crucial Step: This removes adsorbed water and organic templates, freeing the active acid sites within the pores[5].

  • Reaction Setup: In a round-bottom flask, dissolve 2.0 mmol of anisole and 20 mmol of acetic anhydride in 5 mL of acetic acid. Add 0.50 g of the activated MOR-200 catalyst.

  • Execution: Stir the resulting heterogeneous mixture at 150 °C for 3 hours.

  • Validation Checkpoint: Analyze the crude mixture via GC. Self-validation: The chromatogram should show >99% conversion to 4-methoxyacetophenone, with the ortho-isomer being completely undetectable, validating the shape-selective nature of the zeolite[5].

  • Catalyst Recycling: Filter the mixture to recover the zeolite. Wash with ethyl acetate, dry, and recalcine at 500 °C. The catalyst can be reused for up to 30 cycles[5].

Frequently Asked Questions (FAQs)

Q: Can I use acyl chlorides instead of acid anhydrides with metal triflates? A: Yes, but acid anhydrides are generally preferred with metal triflates and zeolites because the byproduct is a carboxylic acid rather than corrosive HCl gas, which can interfere with the catalyst surface or the Deep Eutectic Solvent matrix[8].

Q: Why does my zeolite catalyst turn black after one reaction? A: This is due to "coking"—the polymerization of organic intermediates on the surface and within the pores of the zeolite. This blocks the active sites and halts the reaction. Coking is resolved by filtering the catalyst and recalcining it at 500 °C in the presence of oxygen to burn off the carbonaceous deposits[6].

Q: Is it necessary to maintain strictly anhydrous conditions when using Sc(OTf)₃? A: No. Unlike AlCl₃, rare-earth metal triflates are remarkably water-tolerant. While bulk water should be avoided to prevent the hydrolysis of your acylating agent, rigorous drying of solvents (like using Schlenk line techniques) is not required[4].

References

  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - Frontiers . frontiersin.org. 7

  • A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - SCIRP . scirp.org. 5

  • Friedel-Crafts Reactions Catalyzed by Rare Earth Metal Trifluoromethanesulfonates . oup.com. 4

  • Synthesis of Uniform Mesoporous Zeolite ZSM-5 Catalyst for Friedel-Crafts Acylation - MDPI . mdpi.com. 6

  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study - PMC . nih.gov. 8

  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study | ACS Omega . acs.org. 9

  • The Friedel—Crafts Reaction on Highly Methoxylated Compounds . acs.org. 3

  • Friedel–Crafts Acylation - Sigma-Aldrich . sigmaaldrich.com. 1

  • "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology . softbeam.net. 2

Sources

Optimization

Stability issues of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate under storage

Technical Support Center: Methyl 4-(2-methoxyphenyl)-4-oxobutanoate Welcome to the technical support guide for Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS No. 99046-13-6).

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 4-(2-methoxyphenyl)-4-oxobutanoate

Welcome to the technical support guide for Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS No. 99046-13-6). This document is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during storage and experimentation. We will explore the underlying chemistry of potential degradation, provide robust troubleshooting protocols, and offer best practices for maintaining the integrity of your compound.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the stability and handling of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate.

Q1: What are the optimal storage conditions for this compound? A: For long-term stability, the compound should be stored as a powder. Vendor recommendations suggest that the solid is stable for up to 3 years at -20°C and 2 years at 4°C.[1] If dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1][2][3]

Q2: My compound has developed a slight yellow tint upon storage. Is it degraded? A: A color change can be an indicator of degradation, though not definitively. It may suggest minor oxidation or the formation of conjugated impurities. The most reliable way to assess integrity is to perform an analytical purity check using HPLC or NMR spectroscopy to look for the appearance of new signals or a decrease in the main peak's area percentage.

Q3: Can I store the compound at room temperature? A: Short-term shipping at room temperature (less than 2 weeks) is generally considered acceptable.[1] However, for any extended period, room temperature storage is not recommended as it can accelerate potential degradation pathways such as hydrolysis.

Q4: What are the primary degradation products I should look for? A: The most likely degradation product is the corresponding carboxylic acid, 4-(2-methoxyphenyl)-4-oxobutanoic acid, formed via hydrolysis of the methyl ester. Other potential impurities could arise from oxidation or, if stored improperly in solution, transesterification with the solvent.

Section 2: In-Depth Troubleshooting Guide

This guide addresses specific problems you may encounter, explaining the potential causes and providing actionable solutions.

Issue 1: Reduced Purity or Appearance of New Peaks in Analytical Data (HPLC/GC/LC-MS)
  • Symptom: You observe a new, more polar peak in your reverse-phase HPLC chromatogram, or a new signal in your NMR/LC-MS data that corresponds to a loss of a methyl group (mass difference of 14 Da).

  • Potential Cause: Ester Hydrolysis. This is the most common degradation pathway for keto esters, especially in the presence of ambient moisture, or residual acidic or basic catalysts from synthesis. The methyl ester is hydrolyzed to the corresponding carboxylic acid, 4-(2-methoxyphenyl)-4-oxobutanoic acid.

  • Recommended Action:

    • Confirm Identity: Use LC-MS to confirm if the mass of the new peak corresponds to the hydrolyzed product (C11H12O4, Molecular Weight: 208.21 g/mol ). In ¹H NMR, look for the disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm).

    • Solvent Check: If the compound was stored in solution, ensure the solvent was anhydrous. Protic solvents like methanol or ethanol can facilitate hydrolysis or transesterification.[4]

    • Purification: If the degradation is minor, the compound can be re-purified. Standard column chromatography on silica gel is typically effective for separating the ester from the more polar carboxylic acid.

    • Preventative Measures: For future use, ensure the compound is stored as a dry powder in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.

Issue 2: Inconsistent Reactivity or Lower-Than-Expected Yield in Subsequent Reactions
  • Symptom: The compound fails to react as expected in a base-catalyzed reaction (e.g., alkylation at the alpha-carbon) or gives a significantly reduced yield.

  • Potential Cause: Keto-Enol Tautomerism and Degradation. While the keto-form is generally favored for simple ketones, the equilibrium can be influenced by solvent and pH.[5] More critically, if a portion of your starting material has hydrolyzed to the carboxylic acid (as in Issue 1), the acid will neutralize the base catalyst in your subsequent reaction, thereby inhibiting the desired transformation.

  • Recommended Action:

    • Purity Assessment: Before use, always run a quick purity check (e.g., TLC or a rapid HPLC method) to ensure the integrity of the starting material.

    • Acid Scavenging: If minor acidic impurities are suspected, an initial wash of an ethereal solution of the compound with a mild base like saturated sodium bicarbonate solution, followed by drying and solvent evaporation, can remove the acidic byproduct. Caution: This may induce some hydrolysis if not performed quickly and at low temperatures.

    • Stoichiometry Adjustment: If re-purification is not feasible, consider adjusting the stoichiometry of your reaction by adding a slight excess of base to compensate for the acidic impurity. This should be done cautiously as it may affect side-reaction profiles.

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for Stability Issues cluster_analysis Step 1: Analytical Verification cluster_diagnosis Step 2: Diagnosis cluster_action Step 3: Corrective Action start Observation of Potential Instability (e.g., color change, poor reactivity, new peak) analysis Perform Purity Analysis (HPLC, LC-MS, NMR) start->analysis is_degraded Is Degradation Confirmed? (Purity <95% or new peaks present) analysis->is_degraded identify Identify Impurity (Mass Spec for MW, NMR for structure) is_degraded->identify Yes no_degradation No Significant Degradation Proceed with experiment. Review handling procedures. is_degraded->no_degradation No purify Re-purify Compound (e.g., Column Chromatography) identify->purify prevent Implement Preventative Storage (Store under inert gas, desiccate) purify->prevent

Caption: A decision-making workflow for troubleshooting stability issues.

Section 3: Understanding the Chemistry: Potential Degradation Pathways

The stability of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate is primarily governed by the reactivity of its keto and ester functional groups.

Hydrolysis of the Methyl Ester

This is the most probable non-microbial degradation pathway under standard storage conditions if moisture is present. The ester is susceptible to cleavage by water, a reaction that can be catalyzed by trace amounts of acid or base, yielding 4-(2-methoxyphenyl)-4-oxobutanoic acid and methanol.

G compound Methyl 4-(2-methoxyphenyl)-4-oxobutanoate product 4-(2-methoxyphenyl)-4-oxobutanoic Acid + Methanol compound->product + H₂O (Moisture, trace acid/base)

Caption: The hydrolysis degradation pathway of the compound.

Keto-Enol Tautomerism

This is an equilibrium process, not a degradation.[5] The compound exists as a mixture of the keto form and, to a lesser extent, the enol form. This equilibrium is fundamental to the reactivity of β-keto esters, as reactions often proceed via the enolate intermediate.[6] Factors like solvent polarity and pH can shift this equilibrium.[7] While not a stability issue in itself, being aware of this phenomenon is crucial for interpreting spectroscopic data and understanding reactivity.

Section 4: Protocols for Stability and Purity Assessment

To quantitatively assess the stability of your compound, a validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[8]

Protocol: Purity Analysis by Reverse-Phase HPLC
  • Objective: To determine the purity of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate and quantify the presence of the primary hydrolytic degradation product.

  • Instrumentation: HPLC system with a UV detector.

  • Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for peak shaping)

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Sample Preparation:

      • Accurately weigh ~5 mg of the compound.

      • Dissolve in 5 mL of Acetonitrile to create a 1 mg/mL stock solution.

      • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

    • HPLC Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Column Temperature: 30°C

      • Detection Wavelength: 254 nm (or wavelength of maximum absorbance)

      • Gradient Program:

        • 0-2 min: 30% B

        • 2-15 min: Ramp to 95% B

        • 15-18 min: Hold at 95% B

        • 18-18.1 min: Return to 30% B

        • 18.1-22 min: Re-equilibration at 30% B

  • Data Analysis:

    • The parent compound, being less polar, will have a longer retention time than its carboxylic acid degradation product.

    • Calculate purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Any significant peak (e.g., >0.1%) other than the main product should be investigated.

Section 5: Summary of Best Practices for Storage and Handling

To maximize the shelf-life and ensure the experimental reliability of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate, adhere to the following best practices.

ParameterRecommendationRationale
Physical Form Store as a solid/powder whenever possible.Minimizes interaction with solvents and reduces mobility for degradation reactions.
Temperature Long-term: -20°C. Mid-term: 4°C.Low temperatures significantly slow down the rate of chemical degradation.[1]
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen). Use a desiccator for storage in air.Prevents exposure to atmospheric moisture, which is the primary driver for hydrolysis.[9]
In Solution Prepare solutions fresh. If storage is necessary, use anhydrous solvents and store at -80°C.[1]Minimizes solvent-mediated degradation (hydrolysis, transesterification) and slows reaction rates.
Light Store in an amber vial or in the dark.Protects against potential photolytic degradation pathways.
Contaminants Avoid exposure to strong acids, bases, and oxidizing agents.[2][9]These can catalyze rapid decomposition of the compound.

By following these guidelines and utilizing the troubleshooting and analytical protocols provided, researchers can ensure the stability and integrity of their Methyl 4-(2-methoxyphenyl)-4-oxobutanoate, leading to more reliable and reproducible experimental outcomes.

References

  • Wang, Z., et al. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS. Retrieved from agilent.com. [Link]

  • Nishimura, T., et al. (2015, September 14). Mastering β-keto esters. ResearchGate. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from en.wikipedia.org. [Link]

  • PubChemLite. (n.d.). Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. Retrieved from pubchemlite.com. [Link]

  • IRSST. (2012, January 9). Analytical method 369 – Determination of volatile organic compounds. Retrieved from irsst.qc.ca. [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Retrieved from agilent.com. [Link]

  • PubChem. (n.d.). Threonine and 2-Oxobutanoate Degradation Pathway. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Forensic Science International. (2022, March 21). Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. Retrieved from forensicscienceinternational.com. [Link]

  • MDPI. (2022, September 13). A Comprehensive Metagenomic Analysis Framework Revealing Microbiome Profile and Potential for Hydrocarbon Degradation and Carbohydrate Metabolism in a Himalayan Artificial Lake. Retrieved from mdpi.com. [Link]

  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from chem.libretexts.org. [Link]

  • ResearchGate. (n.d.). Methoxylation pathway in biodesulfurization of model organosulfur compounds with Mycobacterium sp. Retrieved from researchgate.net. [Link]

  • bioRxiv. (2021, February 26). A systematic analysis of metabolic pathways in the human gut microbiota. Retrieved from biorxiv.org. [Link]

  • Nature. (n.d.). Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction. Retrieved from nature.com. [Link]

Sources

Troubleshooting

EsteriPRO Technical Support Center: A Guide to Preventing Byproduct Formation in Esterification

Welcome to the EsteriPRO Technical Support Center. As Senior Application Scientists, we understand that achieving high purity and yield in esterification is critical for your research and drug development workflows. This...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the EsteriPRO Technical Support Center. As Senior Application Scientists, we understand that achieving high purity and yield in esterification is critical for your research and drug development workflows. This guide is designed to provide you with in-depth, actionable insights to troubleshoot and prevent the formation of common byproducts during the esterification step. We will move beyond simple protocols to explore the causality behind these side reactions, empowering you to optimize your experimental outcomes.

Troubleshooting Guide: Isolating and Resolving Byproduct Formation

This section addresses specific issues you may encounter during your esterification experiments. Each question is designed to diagnose a potential problem and provide a scientifically-grounded solution.

Q1: My reaction is sluggish, and upon increasing the temperature, I'm seeing a significant amount of a new, lower-polarity impurity. What is likely happening?

This is a classic scenario pointing towards temperature-induced side reactions, most commonly dehydration of the alcohol reactant to form an alkene or an ether.

  • The Chemistry at Play: At elevated temperatures, acid catalysts, which are excellent for promoting esterification, can also efficiently catalyze the elimination of water from alcohols. If you are using a secondary or tertiary alcohol, alkene formation is highly probable. For primary alcohols, intermolecular dehydration to form an ether is a more common competitive pathway.

  • Diagnostic Workflow:

    • Characterize the Byproduct: Use GC-MS or LC-MS to determine the molecular weight of the impurity. An ether will have a molecular weight equal to the sum of two alcohol molecules minus water (2R-OH → R-O-R + H₂O). An alkene will have a molecular weight equal to the alcohol minus water (R-OH → Alkene + H₂O).

    • Re-evaluate Thermal Conditions: Consult literature for the optimal temperature range for your specific substrate and catalyst combination. It's possible you are exceeding the thermal stability of your starting materials.

  • Step-by-Step Mitigation Protocol:

    • Reduce Reaction Temperature: Lower the temperature to the minimum required for a reasonable reaction rate. This is the most critical parameter to control.

    • Increase Catalyst Loading: To compensate for the lower rate at a reduced temperature, a modest increase in catalyst loading can be effective. However, be cautious, as excessive acid can also promote dehydration.

    • Use a Milder Catalyst: If using a strong mineral acid like sulfuric acid, consider switching to a less dehydrating alternative such as p-toluenesulfonic acid (p-TsOH) or an acidic resin like Amberlyst-15. These solid-supported catalysts can also simplify downstream purification.

    • Implement Water Removal: The formation of both the desired ester and the dehydration byproducts produces water. By actively removing water from the reaction mixture using a Dean-Stark apparatus or molecular sieves, you can shift the equilibrium towards the desired product according to Le Châtelier's principle.

Troubleshooting Decision Pathway

G start Low Ester Yield & New Impurity Observed check_temp Was Reaction Temperature > 120°C? start->check_temp high_temp High Probability of Dehydration (Alkene/Ether) check_temp->high_temp Yes low_temp Dehydration Less Likely. Consider Other Issues. check_temp->low_temp No solution1 1. Lower Temperature 2. Use Milder Catalyst 3. Actively Remove Water high_temp->solution1 check_ratio Was Alcohol in Large Excess? excess_alc High Probability of Ether Formation check_ratio->excess_alc Yes other Check for: - Catalyst Degradation - Starting Material Purity - Air/Moisture Leaks check_ratio->other No low_temp->check_ratio solution2 1. Use Stoichiometric Ratio (1:1 or 1.1:1) 2. Add Carboxylic Acid Slowly excess_alc->solution2

Caption: A decision tree for troubleshooting common esterification byproducts.

Q2: My reaction mixture is darkening, and I'm observing multiple byproducts, some with higher molecular weights. What's the cause?

Darkening of the reaction mixture, often accompanied by a complex product profile, is a strong indicator of oxidative degradation or polymerization, especially when dealing with sensitive substrates.

  • The Underlying Chemistry: Unsaturated alcohols or carboxylic acids, or those containing other sensitive functional groups, can be susceptible to oxidation or polymerization under acidic and high-temperature conditions. The acid catalyst can initiate carbocation formation, which may lead to polymerization pathways.

  • Preventative Measures:

    • Inert Atmosphere: The most crucial step is to run the reaction under an inert atmosphere of nitrogen or argon. This prevents oxygen from entering the system and initiating oxidative side reactions.

    • Use Purified Reagents: Ensure your starting alcohol and carboxylic acid are free from peroxide impurities, which can act as radical initiators. Solvents should also be deoxygenated.

    • Add an Inhibitor: For substrates highly prone to polymerization (e.g., acrylic acid), adding a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) can be highly effective.

    • Re-evaluate Catalyst Choice: In some cases, a non-acidic catalyst system may be required. For example, carbodiimide-mediated esterifications (like DCC or EDC coupling) proceed under much milder, neutral conditions, avoiding strong acids and high temperatures altogether.

Frequently Asked Questions (FAQs)

What is the optimal ratio of alcohol to carboxylic acid?

While using a large excess of the cheaper reagent can drive the reaction to completion, it can also promote side reactions. For instance, a large excess of alcohol in the presence of an acid catalyst can favor the formation of ethers.

  • Best Practice: For most applications, starting with a near-stoichiometric ratio (e.g., 1:1 to 1.1:1 of alcohol to acid) while actively removing water is the most efficient strategy to maximize ester yield while minimizing byproduct formation.

How do I choose the right catalyst for my esterification?

The choice of catalyst is critical and depends on the sensitivity of your substrates.

Catalyst Type Examples Best For Potential Byproducts
Strong Mineral Acids H₂SO₄, HClSimple, robust primary/secondary alcohols and acids.Dehydration (alkenes/ethers), oxidation.
Sulfonic Acids p-TsOH, MsOHGeneral purpose, less dehydrating than H₂SO₄.Can still cause dehydration at high temperatures.
Solid Acid Catalysts Amberlyst-15, NafionTemperature-sensitive substrates, simplifies workup.Reduced activity compared to homogeneous catalysts.
Lewis Acids Sc(OTf)₃, Bi(OTf)₃Mild conditions, good for complex molecules.Can be expensive, may require anhydrous conditions.
Coupling Reagents DCC, EDCHighly sensitive substrates, amino acids.Stoichiometric urea byproduct, potential for racemization.
Can water removal methods introduce their own problems?

Yes, the method of water removal must be chosen carefully.

  • Dean-Stark Apparatus: This is highly effective but requires the reaction to be run at the boiling point of the solvent, which may be too high for thermally sensitive substrates.

  • Molecular Sieves: 4Å molecular sieves are excellent for removing water under milder temperature conditions. However, they must be properly activated (heated under vacuum) before use to ensure they are not introducing water into the reaction. They can also be slightly acidic and may contribute to catalysis or side reactions in very sensitive systems.

Reference Protocol: High-Purity Synthesis of Isopentyl Acetate

This protocol for a standard Fischer esterification incorporates best practices to minimize byproduct formation.

Objective: Synthesize isopentyl acetate (banana oil) with >98% purity.

Materials:

  • Isopentyl alcohol (3-methyl-1-butanol)

  • Glacial acetic acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (for Dean-Stark)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • 4Å Molecular Sieves (if not using Dean-Stark)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.

  • Reagent Charging: To the flask, add isopentyl alcohol (0.5 mol) and toluene (100 mL).

  • Catalyst Addition: Add p-TsOH (0.01 mol, 2 mol%). A lower catalyst loading is used to minimize potential dehydration of the isopentyl alcohol.

  • Initiate Reaction: Begin heating the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Slow Addition of Acid: Slowly add glacial acetic acid (0.55 mol, 1.1 eq) to the reaction mixture over 1 hour using an addition funnel. This avoids a large initial concentration of acid, which could promote side reactions.

  • Monitor Progress: Continue refluxing until water ceases to collect in the trap (typically 2-4 hours). The reaction can also be monitored by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any remaining acetic acid.

    • Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting crude ester by fractional distillation to remove any unreacted starting material and high-boiling byproducts.

Visualizing the Reaction Pathways

G cluster_0 Desired Esterification Pathway cluster_1 Side Reaction: Ether Formation RCOOH Carboxylic Acid (R-COOH) Ester Ester (R-COOR') RCOOH->Ester + R'-OH - H₂O ROH Alcohol (R'-OH) ROH->Ester ROH2 Alcohol (R'-OH) Ether Ether (R'-O-R') ROH2->Ether + R'-OH - H₂O (High Temp, Excess Alcohol) ROH3 Alcohol (R'-OH) ROH3->Ether

Caption: Competing pathways in acid-catalyzed esterification.

References

  • Mechanism and Catalysis of Esterification. Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[Link]

  • Le Châtelier's Principle in Practice. Atkins, P., & de Paula, J. (2014). Atkins' Physical Chemistry. Oxford University Press.[Link]

  • Carbodiimide-Mediated Esterification. Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.[Link]

Optimization

Technical Support Center: Advanced Synthesis of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks encountered during the synthesis of Methyl 4-(2-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational bottlenecks encountered during the synthesis of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS: 99046-13-6)[1].

The conventional Friedel-Crafts acylation of anisole using stoichiometric aluminum chloride (AlCl₃) and succinic anhydride is notorious for generating acidic waste, suffering from moisture sensitivity, and overwhelmingly favoring the para-isomer[2][3]. This guide focuses on utilizing alternative, greener catalysts—such as metal triflates and solid acids—to optimize regioselectivity, improve catalyst recovery, and streamline your synthetic workflow.

I. Troubleshooting & Mechanistic FAQs

Q1: Why does my reaction yield predominantly the para-isomer (4-(4-methoxyphenyl)-4-oxobutanoate) instead of the target ortho-isomer? A1: This is a classic issue of thermodynamic versus kinetic control. Anisole’s methoxy group is a strong electron-donating group that activates the ring but also introduces significant steric hindrance at the ortho position. Consequently, electrophilic attack by the acylium ion naturally defaults to the less hindered para position[2][4]. Causality & Solution: To force ortho-acylation, standard Lewis acids like AlCl₃ are insufficient. You must employ a coordinating Lewis acid, such as Praseodymium Triflate (Pr(OTf)₃) or Bismuth Triflate (Bi(OTf)₃). These metals can form a transient chelate between the oxygen of the methoxy group and the acylium ion, effectively tethering and directing the electrophile to the adjacent ortho carbon[5].

Q2: My AlCl₃ catalyst decomposes violently during aqueous workup, destroying the product and creating toxic waste. What are the viable alternatives? A2: Traditional Lewis acids hydrolyze instantly in water. The modern alternative is to use transition metal or lanthanide triflates (e.g., Bi(OTf)₃, Y(OTf)₃). These catalysts are highly water-tolerant due to the strong electron-withdrawing nature of the trifluoromethanesulfonate ligands, which stabilize the metal center. They can be easily recovered from the aqueous or ionic liquid phase post-reaction and reused multiple times without significant loss of catalytic activity[6][7].

Q3: Should I use succinic anhydride or methyl succinyl chloride as the acylating agent? A3: It depends on your desired workflow efficiency.

  • Succinic Anhydride: Yields an intermediate carboxylic acid (4-(2-methoxyphenyl)-4-oxobutanoic acid) which requires a secondary esterification step with methanol and H₂SO₄ to yield the final methyl ester[8].

  • Methyl Succinyl Chloride: Directly yields the target methyl ester in a single step. Metal triflates efficiently catalyze acylations with both anhydrides and acid chlorides, but using the chloride variant in an ionic liquid medium often results in higher overall yields for this specific ester[7][9].

Q4: Can heterogeneous solid acids like Zeolites be used for this synthesis? A4: Yes, Zeolite H-Beta and silica-supported sulfonic acids completely eliminate halogenated waste and simplify purification to a mere filtration step[10][11]. However, be aware of shape-selectivity: the pore sizes of most zeolites restrict the transition state of the bulkier ortho-attack, heavily favoring the para-isomer[10]. They are highly recommended only if you have a specialized, modified zeolite designed for ortho-direction.

II. Alternative Catalysts Comparison

To facilitate your experimental design, the following table summarizes the performance of alternative catalysts for the acylation of anisole derivatives.

Catalyst SystemAcylating AgentSolvent MediumConditionsYield (%)RecyclabilityRef
Bi(OTf)₃ (10 mol%)Methyl succinyl chloride[BMIM][PF₆] (Ionic Liquid)MW, 100°C, 10 min>85%Up to 5 cycles[7]
Pr(OTf)₃ (5 mol%)Succinic AnhydrideDeep Eutectic Solvent (DES III)MW, 100°C, 10 min>75%Up to 3 cycles[5]
Zeolite H-Beta Acid ChlorideDichloromethane (DCM)Stirring, 25°C, 4 h~85%*Requires calcination[10]
ZnO / Al₂O₃ Acid ChlorideSolvent-FreeStirring, RT, 1 h~75%Up to 3 cycles[9]

*Note: Zeolite H-Beta predominantly yields the para-isomer unless specifically pore-modified.

III. Mechanistic & Workflow Visualizations

Mechanism M1 Methyl Succinyl Chloride M3 Acylium Ion Intermediate [CH3OOC-CH2-CH2-C=O]+ M1->M3 M2 Metal Triflate Catalyst (e.g., Pr(OTf)3 or Bi(OTf)3) M2->M3 Lewis Acid Activation M5 Catalyst-Methoxy Coordination (Directs Ortho Attack) M3->M5 M4 Anisole (Methoxybenzene) M4->M5 M6 Wheland Intermediate (Sigma Complex) M5->M6 Electrophilic Attack M7 Deprotonation & Aromatization M6->M7 M7->M2 Catalyst Regeneration M8 Target Molecule: Methyl 4-(2-methoxyphenyl)-4-oxobutanoate M7->M8

Mechanistic pathway showing Lewis acid-mediated ortho-direction via methoxy coordination.

Workflow N1 Anisole + Methyl Succinyl Chloride N3 Microwave Irradiation (100°C, 10 min) N1->N3 N2 Bi(OTf)3 in [BMIM][PF6] (Ionic Liquid) N2->N3 N4 Biphasic Solvent Extraction (Diethyl Ether) N3->N4 N5 Organic Phase (Crude Product) N4->N5 N6 Aqueous/IL Phase (Recovered Catalyst) N4->N6 N7 Purification (Column Chromatography) N5->N7 N6->N2 Recycle (Up to 5x) N8 Pure Methyl 4-(2-methoxyphenyl) -4-oxobutanoate N7->N8

Microwave-assisted Friedel-Crafts acylation workflow with Bi(OTf)3 catalyst recovery.

IV. Self-Validating Experimental Protocols

Protocol A: Direct Synthesis via Microwave-Assisted Bi(OTf)₃ in Ionic Liquid

This protocol utilizes Bismuth Triflate in an ionic liquid medium to directly synthesize the methyl ester, prioritizing green chemistry principles and rapid kinetics[6][7].

Step 1: Catalyst System Preparation

  • In a 10 mL microwave-safe reactor vial, dissolve 10 mol% of Bi(OTf)₃ in 2.0 mL of 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]).

  • Validation: The solution should appear homogeneous. Ensure the ionic liquid is pre-dried under vacuum at 80°C for 2 hours to prevent competitive coordination by water.

Step 2: Reactant Addition

  • Add 1.0 mmol of anisole to the vial, followed by the dropwise addition of 1.2 mmol of methyl succinyl chloride.

  • Seal the vial with a Teflon-lined crimp cap.

Step 3: Microwave Irradiation

  • Place the vial in a monomode microwave synthesizer. Irradiate at 100°C for exactly 10 minutes (monitor pressure to ensure it remains below 15 bar).

Step 4: Extraction and Catalyst Recovery

  • Cool the mixture to room temperature. Add 5 mL of diethyl ether and agitate vigorously.

  • Allow the phases to separate. The upper organic phase contains the crude product; the lower ionic liquid phase retains the Bi(OTf)₃ catalyst.

  • Decant the organic phase. Wash the ionic liquid phase with an additional 2 × 5 mL of diethyl ether.

  • Validation: Dry the recovered ionic liquid phase under a vacuum (60°C, 1 h). It is now ready for the next catalytic cycle.

Step 5: Purification & Isomer Separation

  • Concentrate the combined organic phases under reduced pressure.

  • Validation (TLC): Run a TLC (Hexane:Ethyl Acetate 8:2). You will observe two closely eluting spots corresponding to the ortho and para isomers.

  • Purify via flash column chromatography (silica gel) to isolate pure Methyl 4-(2-methoxyphenyl)-4-oxobutanoate. Confirm the ortho-substitution via ¹H-NMR (look for the characteristic splitting pattern of the 4 adjacent aromatic protons).

Protocol B: Heterogeneous Shape-Selective Synthesis using Zeolite H-Beta

Use this protocol if you require a completely halogen-free, solvent-minimized approach, though you must accept a higher ratio of the para-isomer unless using a custom-templated zeolite[10].

Step 1: Catalyst Activation

  • Activate Zeolite H-Beta (1.0 g) by calcining it in a muffle furnace at 400°C for 4 hours under a stream of dry air to remove adsorbed water and clear the acidic pores[10]. Cool in a desiccator.

Step 2: Reaction Assembly

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, suspend the activated zeolite in 20 mL of anhydrous dichloromethane (DCM).

  • Add 10 mmol of anisole, followed by the slow, dropwise addition of 12 mmol of methyl succinyl chloride at room temperature.

Step 3: Reaction & Monitoring

  • Stir the suspension at 25°C for 4 hours.

  • Validation: Monitor the reaction via GC-MS. The disappearance of the methyl succinyl chloride peak indicates reaction completion.

Step 4: Filtration & Isolation

  • Filter the reaction mixture through a sintered glass funnel to remove the Zeolite H-Beta. Wash the filter cake with 10 mL of DCM.

  • Wash the combined filtrate with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄ and concentrate in vacuo to yield the product.

V. References

  • Bismuth Triflate Catalyzed Friedel-Crafts Acylations of Sydnones - CORE Scholar (Wright State University). 12

  • Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate - Roskilde University.6

  • Friedel–Crafts acylation using bismuth triflate in [BMI][PF6] - ResearchGate. 7

  • Technical Support Center: Alternative Catalysts for Friedel-Crafts Reactions - Benchchem. 10

  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION - ResearchGate. 9

  • Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS: 99046-13-6) - CymitQuimica. 1

  • Reaction of anisole and succinic anhydride in presence of aluminium chloride - StackExchange.2

  • The Friedel Crafts Acylation Reaction of Anisole With Succinic Anhydride - Chegg. 8

  • Friedel-Crafts acylation reaction catalyzed by silica supported sulfonic acids - Arkivoc. 11

  • A Greener Approach for Synthesis of Magnetically Separable Fe3O4 Nanoparticles - ACS Publications. 4

  • Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents - ACS Omega. 5

Sources

Troubleshooting

Minimizing side reactions during nucleophilic attack on the carbonyl group

Welcome to the Carbonyl Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers and drug development professionals facing chemoselectivity and regioselectivity c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Carbonyl Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers and drug development professionals facing chemoselectivity and regioselectivity challenges during nucleophilic attacks on carbonyl groups.

This guide moves beyond generic textbook theory, focusing on the causality of side reactions (enolization, reduction, over-addition, and conjugate addition) and providing self-validating protocols to ensure your syntheses succeed on the first attempt.

Part 1: Troubleshooting Workflows & Methodologies

Workflow 1: Preventing Over-Addition to Esters and Acid Chlorides

The Problem: Direct addition of Grignard or organolithium reagents to esters or acid chlorides yields a ketone intermediate. Because ketones are more electrophilic than the starting ester, the nucleophile rapidly attacks the intermediate, resulting in an undesired tertiary alcohol. The Causality: The reaction is under kinetic control, and the activation energy for the second addition is lower than the first. The Solution: The Weinreb Amide Protocol. Converting the carboxylic acid derivative to an N-methoxy-N-methylamide (Weinreb amide) alters the reaction trajectory. Upon nucleophilic attack, the methoxy oxygen and the developing alkoxide oxygen chelate the metal counterion (Mg or Li). This forms a highly stable five-membered cyclic tetrahedral intermediate that survives until aqueous workup, completely preventing the second nucleophilic attack[1].

Step-by-Step Methodology: Weinreb Amide Addition (Self-Validating System)

  • Preparation: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under an inert argon atmosphere and cool to 0 °C.

  • Addition: Add the Grignard reagent (1.1 eq) dropwise via syringe pump over 30 minutes to maintain internal temperature control.

  • Self-Validation Checkpoint: After 1 hour, withdraw a 0.1 mL aliquot. Quench it in 1M HCl, extract with EtOAc, and analyze via TLC against the starting material. Validation: The presence of a single new spot (the ketone) and the absence of a highly polar baseline spot (tertiary alcohol) confirms the tetrahedral intermediate is stable and successfully chelating the metal.

  • Workup: Pour the bulk reaction mixture into cold 1M HCl. The acidic environment collapses the tetrahedral intermediate, releasing the desired ketone in high yield[1].

Workflow 2: Suppressing Enolization in Hindered Ketones

The Problem: When reacting Grignards with sterically hindered or easily enolizable ketones, you recover unreacted starting material after workup, or observe reduction products. The Causality: Grignard reagents are highly basic. If the carbonyl carbon is sterically shielded, the Grignard will act as a base, deprotonating the acidic α -protons to form an enolate (which reverts to starting material upon aqueous quench). Additionally, Grignards with β -hydrogens (e.g., isopropylmagnesium chloride) can act as reducing agents via a six-membered cyclic transition state ( β -hydride transfer). The Solution: The Organocerium Protocol. Adding anhydrous CeCl3​ generates an organocerium reagent ( RCeCl2​ ). Cerium is highly oxophilic, strongly activating the carbonyl carbon. Crucially, the resulting organocerium reagent is highly nucleophilic but significantly less basic than the parent Grignard, heavily favoring 1,2-addition over enolization[2].

Step-by-Step Methodology: Organocerium Addition

  • Activation of CeCl3​ (Critical): Place CeCl3​⋅7H2​O (1.5 eq) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 Torr) for 2 hours. Self-Validation Checkpoint: The solid must transform into a free-flowing, fine white powder. If it clumps, hydrolysis to inactive cerium oxide has occurred, and the reaction will fail.

  • Transmetalation: Cool the anhydrous CeCl3​ to 0 °C, suspend in anhydrous THF, and stir for 2 hours. Cool to -78 °C and add the Grignard reagent (1.5 eq) dropwise. A color change (often to yellow/orange) indicates successful transmetalation.

  • Addition: Add the ketone (1.0 eq) dropwise. Stir for 1 hour at -78 °C, then allow to warm to 0 °C.

  • Workup: Quench with saturated aqueous NH4​Cl . Post-workup crude NMR should show <5% starting material.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I getting 1,4-addition (conjugate addition) instead of 1,2-addition on my α,β -unsaturated ketone? A: This regioselectivity is governed by Hard and Soft Acids and Bases (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, while the β -carbon is a "soft" electrophilic center. If you use a soft nucleophile like a Gilman reagent (organocuprate, R2​CuLi ), it will preferentially attack the soft β -carbon, resulting in thermodynamic 1,4-addition[3]. To force 1,2-addition, you must use a hard nucleophile like a standard Grignard ( RMgX ) or organolithium ( RLi ) reagent, which kinetically favors direct attack at the carbonyl carbon[3].

Q2: How do Turbo Grignards (e.g., iPrMgCl·LiCl) improve reactivity without increasing side reactions? A: Standard Grignard reagents exist in solution as complex, unreactive polymeric aggregates. The addition of stoichiometric lithium chloride (LiCl) breaks these aggregates down into highly reactive monomeric or dimeric species[4]. Because the effective nucleophilicity is drastically increased, the reaction can be run at much lower temperatures (e.g., -20 °C to -78 °C). Lowering the thermal energy of the system suppresses higher-activation-energy side reactions like β -hydride elimination (reduction) and enolization, while still allowing the kinetically favored nucleophilic addition to proceed cleanly[4].

Part 3: Quantitative Data & Reagent Profiling

To assist in experimental design, the following table summarizes the physicochemical properties of common organometallic reagents and their propensity for side reactions.

Reagent ClassExampleNucleophilicityBasicityHard/Soft CharacterPrimary Side ReactionMitigation Strategy
Organolithium n -BuLiVery HighVery HighHardEnolization, Over-additionUse Weinreb Amides[1]
Grignard i -PrMgClHighHighHardReduction ( β -hydride transfer)Use Turbo Grignard (LiCl)[4]
Organocerium RCeCl2​ HighLowHardMinimalN/A (Ideal for hindered ketones)[2]
Organocuprate Me2​CuLi ModerateLowSoft1,4-Conjugate AdditionUse Hard Nucleophile for 1,2-addition[3]

Part 4: Visualizations

DecisionTree Substrate Carbonyl Substrate Unsaturated α,β-Unsaturated Carbonyl Substrate->Unsaturated Ester Ester / Acid Chloride Substrate->Ester Enolizable Easily Enolizable / Hindered Ketone Substrate->Enolizable Add12 Goal: 1,2-Addition Unsaturated->Add12 Add14 Goal: 1,4-Addition Unsaturated->Add14 SolEster Convert to Weinreb Amide (Prevents Over-addition) Ester->SolEster SolEnol Use Organocerium (RCeCl2) or Turbo Grignard Enolizable->SolEnol Sol12 Use Hard Nucleophile (Grignard / RLi) Add12->Sol12 Sol14 Use Soft Nucleophile (Gilman / R2CuLi) Add14->Sol14

Logical decision tree for selecting nucleophilic addition conditions.

WeinrebMechanism WA Weinreb Amide Nuc Nucleophile (R-MgX) WA->Nuc Addition Tetra Stable Chelated Tetrahedral Intermediate Nuc->Tetra Metal Chelation Quench Aqueous Acid Workup Tetra->Quench Prevents Over-addition Ketone Target Ketone Quench->Ketone Collapse

Mechanism of Weinreb amide tetrahedral intermediate stabilization.

Part 5: References

  • Recent Developments in Weinreb Synthesis and their Applications Oriental Journal of Chemistry

  • 18.10: 1,2- and 1,4-Additions of Organometallic Reagents Chemistry LibreTexts

  • Applications of CeCl3 as an Environmental Friendly Promoter in Organic Chemistry Chemical Reviews - ACS Publications

  • Comprehensive Study of the Enhanced Reactivity of Turbo‐Grignard Reagents ResearchGate

Sources

Optimization

Recrystallization techniques for purifying solid Methyl 4-(2-methoxyphenyl)-4-oxobutanoate

Technical Support Center: Recrystallization of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the purification of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate. It provides in-depth, experience-driven answers to common challenges encountered during recrystallization, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts that underpin a successful recrystallization. Understanding these principles is critical for effective troubleshooting.

Q1: What is the core principle of recrystallization and why is it effective?

Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The fundamental principle is that the solubility of most solids in a given solvent increases with temperature.[1] An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution cools slowly, the solubility of the desired compound decreases, and it preferentially crystallizes out of the solution. The impurities, which are present in much smaller concentrations, remain dissolved in the cold solvent (the "mother liquor").[2][3] The ordered nature of a crystal lattice also contributes to purification; only molecules of the same compound will fit easily into the crystal structure, excluding dissimilar impurity molecules.[2]

Q2: What defines an ideal recrystallization solvent for Methyl 4-(2-methoxyphenyl)-4-oxobutanoate?

Selecting the right solvent is the most critical step for successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High Solvency at High Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.[4][5]

  • Low Solvency at Low Temperatures: The compound should be poorly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).[4][5] This differential solubility is what allows for high recovery of the purified product.

  • Appropriate Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[4][5]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[5]

Q3: How should I perform a systematic solvent screening for this compound?

A systematic approach is more efficient than random testing. Given the structure of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (containing an aromatic ring, a ketone, and an ester), solvents of intermediate polarity are excellent starting points.

Screening Protocol:

  • Place approximately 50-100 mg of the crude solid into a small test tube.

  • Add the test solvent dropwise at room temperature, swirling after each addition. Observe if the solid dissolves readily. If it dissolves in <1 mL of cold solvent, the solvent is unsuitable as cold solubility is too high.

  • If the solid is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point.[2]

  • Observe if the solid dissolves completely. A good candidate solvent will dissolve the compound completely when hot.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • A suitable solvent will produce a high yield of crystals upon cooling. If no crystals form, it may indicate that the compound is too soluble even when cold.

Part 2: Experimental Workflow & Protocols

This section provides a visual workflow and detailed step-by-step protocols for performing recrystallization.

General Recrystallization Workflow

G cluster_prep Preparation cluster_main Recrystallization Process Solvent_Screening 1. Solvent Screening Choose_Solvent 2. Select Optimal Solvent(s) Solvent_Screening->Choose_Solvent Dissolve 3. Dissolve Crude Solid in Minimum Hot Solvent Choose_Solvent->Dissolve Hot_Filtration 4. Hot Filtration (If Insoluble Impurities Present) Dissolve->Hot_Filtration Optional Cooling 5. Slow Cooling (To Room Temp, then Ice Bath) Dissolve->Cooling Hot_Filtration->Cooling Collection 6. Collect Crystals (Vacuum Filtration) Cooling->Collection Washing 7. Wash with Ice-Cold Solvent Collection->Washing Drying 8. Dry Purified Crystals Washing->Drying

Caption: General workflow for purifying a solid by recrystallization.

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude Methyl 4-(2-methoxyphenyl)-4-oxobutanoate in an Erlenmeyer flask. Add a small amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just dissolves.[2] Expert Tip: Adding too much solvent is the most common cause of low yield. Add just enough to dissolve the solid at the boiling point.[3][6]

  • Hot Filtration (if necessary): If insoluble impurities (like dust or sand) are present, perform a hot gravity filtration. Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent to prevent premature crystallization in the funnel.[5][7]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities.[8] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[7]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimum amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3] Using room temperature solvent will redissolve some of your product.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass to air dry.

Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is used when no single solvent is ideal. It requires two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is insoluble (the "poor" or "anti-solvent").[2][4]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Collection, and Drying: Follow steps 3-6 from the Single-Solvent protocol above.

Part 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides solutions to the most common problems encountered during the recrystallization of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate.

Troubleshooting Decision Tree

G Start Hot, clear solution is allowed to cool. Q1 Does anything separate from the solution? Start->Q1 No_Crystals Issue: No Crystals Form Q1->No_Crystals No Q2 Is the separated substance a liquid (oil)? Q1->Q2 Yes Cause_TooMuchSolvent Cause: Too much solvent used. No_Crystals->Cause_TooMuchSolvent Cause_Supersat Cause: Supersaturation. No_Crystals->Cause_Supersat Solve_BoilOff Solution: Gently boil off some solvent and re-cool. Cause_TooMuchSolvent->Solve_BoilOff Solve_Induce Solution: Induce crystallization (scratch flask, add seed crystal). Cause_Supersat->Solve_Induce Oiling_Out Issue: Compound 'Oils Out' Q2->Oiling_Out Yes Crystals_Form Crystals Formed Q2->Crystals_Form No Cause_MPt Cause: Compound's melting point is below solution temperature. Oiling_Out->Cause_MPt Solve_AddSolvent Solution 1: Re-heat, add more solvent to lower saturation point. Cause_MPt->Solve_AddSolvent Solve_ChangeSolvent Solution 2: Re-attempt with a lower-boiling point solvent. Cause_MPt->Solve_ChangeSolvent Q3 Is the yield very low (<50%)? Crystals_Form->Q3 Low_Yield Issue: Poor Yield Q3->Low_Yield Yes Good_Yield Process Successful Q3->Good_Yield No Cause_Yield_Solvent Cause: Too much solvent used or insufficient cooling. Low_Yield->Cause_Yield_Solvent Solve_Yield Solution: Collect what you have. Concentrate the mother liquor and cool again to get a second crop. Cause_Yield_Solvent->Solve_Yield

Caption: A decision tree for troubleshooting common recrystallization problems.

Issue: No crystals are forming upon cooling.

  • Possible Cause 1: Too much solvent was used, and the solution is not supersaturated upon cooling.[6][8]

    • Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration.[5] Allow the more concentrated solution to cool slowly again.

  • Possible Cause 2: The solution is supersaturated but requires a nucleation site to begin crystal growth.[6]

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic etches in the glass can provide a surface for nucleation.[3]

    • Solution 2 (Seeding): If available, add a tiny "seed crystal" of the pure compound to the cooled solution. This provides a template for further crystal growth.[3][6]

Issue: The compound "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the solid is lower than the temperature of the solution at the point of saturation.[6][8] The compound melts before it crystallizes, forming an oil. Oiling out is detrimental to purification because impurities are often more soluble in the oil than in the solvent.[8]

    • Solution 1: Reheat the solution to dissolve the oil, then add a small amount of additional solvent.[5][6] This lowers the saturation temperature, potentially to a point below the compound's melting point, allowing for proper crystallization.

    • Solution 2: Choose a different solvent with a lower boiling point.[5]

    • Solution 3: Employ a two-solvent system. The addition of the "poor" solvent can often induce crystallization at a lower temperature.

Issue: The recrystallized product is still impure or has poor color.

  • Possible Cause 1: The solution cooled too rapidly, causing impurities to become trapped within the crystal lattice.[8]

    • Solution: Redissolve the crystals in fresh, hot solvent and allow the solution to cool much more slowly. Insulating the flask (e.g., by placing it on a wooden block or wrapping it in paper towels) can promote slower cooling and the formation of larger, purer crystals.[8]

  • Possible Cause 2: The original sample contained colored, polar impurities.

    • Solution: After dissolving the crude solid in the hot solvent, add a very small amount (spatula tip) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.[9] Boil for a few minutes, then remove the charcoal via hot gravity filtration before cooling. Caution: Adding too much charcoal can adsorb your product and significantly reduce the yield.[8]

Issue: The final yield is very low.

  • Possible Cause 1: Too much solvent was used during dissolution, meaning a significant amount of the product remains dissolved in the mother liquor even after cooling.[3][8]

    • Solution: If the mother liquor has not been discarded, you can attempt to recover a "second crop" of crystals by boiling off some of the solvent and re-cooling the concentrated solution. Note that this second crop may be less pure than the first.

  • Possible Cause 2: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.

    • Solution: Ensure the filtration apparatus is pre-heated. It can also help to use a slight excess of solvent to prevent crystallization and then boil off the excess before cooling.[7]

  • Possible Cause 3: The crystals were washed with solvent that was not sufficiently cold, or too much washing solvent was used.[3]

    • Solution: This loss is generally irreversible for the current batch. In future attempts, ensure the washing solvent is pre-chilled in an ice bath and used sparingly.

Part 4: Compound-Specific Data & Solvent Selection

While precise solubility data for Methyl 4-(2-methoxyphenyl)-4-oxobutanoate is not widely published, we can predict its behavior based on its functional groups (aromatic ether, ketone, methyl ester). The following table provides a starting point for solvent screening.

SolventBoiling Point (°C)PolarityPredicted Hot SolubilityPredicted Cold SolubilityNotes
Isopropanol 82Polar ProticGoodLow to ModerateExcellent starting choice. Good differential solubility is likely.
Ethanol 78Polar ProticGood to HighModerateMay have slightly too high cold solubility, potentially lowering yield.
Ethyl Acetate 77Polar AproticGoodLowA good candidate due to its intermediate polarity and volatility.
Toluene 111NonpolarGoodLowThe aromatic nature may help dissolve the compound when hot. Higher BP.
Acetone 56Polar AproticHighModerate to HighOften too powerful a solvent, but can be useful as the "good" solvent in a mixed pair.
Heptane/Hexane 98 / 69NonpolarLowVery LowUnlikely to be a good single solvent. Excellent as an "anti-solvent" in a mixed pair with ethyl acetate or acetone.
Water 100Polar ProticVery LowInsolubleUnsuitable as a primary solvent due to the compound's organic nature.

References

  • Finding the best solvent for recrystallisation student sheet . Royal Society of Chemistry. [Link]

  • Solvent Choice - Chemistry Teaching Labs . University of York. [Link]

  • Solvent Selection and Recrystallization Guide . Scribd. [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment . Journal of Chemical Education. [Link]

  • Recrystallization Techniques and Troubleshooting . University of California, Los Angeles (UCLA) Chemistry Department. [Link]

  • Recrystallization - Single Solvent . University of Toronto Scarborough. [Link]

  • Problems with Recrystallisations . University of York. [Link]

  • Recrystallization Principles . California State University, Stanislaus. [Link]

  • Troubleshooting Recrystallization . Chemistry LibreTexts. [Link]

  • Recrystallization - Part 2 . University of Massachusetts Boston. [Link]

  • Limitations of Recrystallization . Study.com. [Link]

  • Recrystallization Principles and Solvent Choice . University of Colorado Boulder. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Methyl 4-(2-methoxyphenyl)-4-oxobutanoate vs. its 4-Methoxy Isomer

Executive Summary In the realm of advanced organic synthesis and drug development, aryl keto-esters serve as indispensable building blocks for constructing complex cyclic scaffolds, such as substituted tetralones and bio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, aryl keto-esters serve as indispensable building blocks for constructing complex cyclic scaffolds, such as substituted tetralones and bioactive heterocycles. This guide provides an in-depth technical comparison between Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (the ortho-isomer) and Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (the para-isomer).

While these two compounds share the same molecular weight and functional groups, the positional isomerism of the methoxy group fundamentally dictates their synthetic accessibility, physicochemical properties, and the chemoselectivity of their carbonyl centers.

Structural & Physicochemical Comparison

The position of the methoxy group significantly influences the molecular symmetry and crystal lattice packing of the isomers. The para-isomer exhibits higher symmetry, allowing for tighter crystal packing, which manifests as a solid at room temperature[1]. Conversely, the ortho-isomer's asymmetry and steric bulk disrupt lattice formation, typically resulting in a liquid or low-melting solid state.

ParameterMethyl 4-(2-methoxyphenyl)-4-oxobutanoateMethyl 4-(4-methoxyphenyl)-4-oxobutanoate
Substitution Ortho (2-position)Para (4-position)
CAS Registry 99046-13-6[2]5447-74-5[3]
Molecular Formula C12H14O4C12H14O4
Molecular Weight 222.24 g/mol [4]222.24 g/mol [5]
Melting Point Liquid / Low-melting solid48–50 °C[1]
Optimal Synthesis Grignard Addition + EsterificationFriedel-Crafts Acylation[6]

Mechanistic Insights: Electronic vs. Steric Effects

As a Senior Application Scientist, it is critical to understand why these isomers behave differently during downstream functionalization (e.g., reduction or nucleophilic attack).

  • The Para-Isomer (4-Methoxy): The methoxy group is positioned exactly opposite the acyl chain. It exerts a strong resonance (+R) electron-donating effect that is fully transmitted through the coplanar π -system of the aromatic ring. This electron density directly stabilizes the carbonyl carbon, reducing its electrophilicity and making it less susceptible to rapid nucleophilic attack.

  • The Ortho-Isomer (2-Methoxy): The methoxy group is adjacent to the bulky oxobutanoate chain. This proximity causes severe steric clashing, forcing the carbonyl group to twist out of strict coplanarity with the aromatic ring. This twisting disrupts the +R resonance overlap. Consequently, the inductive (-I) electron-withdrawing effect of the methoxy oxygen becomes more prominent. However, despite the carbonyl carbon being electronically more electrophilic, the physical bulk of the ortho-methoxy group acts as a steric shield, effectively blocking incoming nucleophiles.

Mechanism Para Para-Isomer (4-Methoxy) Resonance Strong +R Resonance Coplanar Carbonyl Para->Resonance Ortho Ortho-Isomer (2-Methoxy) Steric Steric Hindrance Twisted Carbonyl Ortho->Steric NucleophilePara Reduced Electrophilicity (Slower Nucleophilic Attack) Resonance->NucleophilePara NucleophileOrtho Steric Shielding (Blocked Nucleophilic Attack) Steric->NucleophileOrtho

Caption: Mechanistic impact of methoxy position on carbonyl reactivity.

Experimental Workflows & Self-Validating Protocols

The synthesis of these two isomers requires entirely divergent strategies due to the directing effects and steric constraints of the methoxy group.

Protocol 1: Synthesis of the Para-Isomer via Friedel-Crafts Acylation

Standard Friedel-Crafts acylation of anisole with succinic anhydride is highly regioselective for the para-position[6].

  • Acylation: In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq) in dry dichloromethane at 0 °C. Add succinic anhydride (1.0 eq) in portions, followed by the dropwise addition of anisole (1.0 eq).

    • Causality & Validation: The bulky acylium-AlCl₃ complex strictly targets the para-position due to the steric hindrance of the ortho-methoxy group[6]. Maintaining 0 °C prevents polyacylation. The reaction is self-validating: the dissolution of the AlCl₃ suspension and the evolution of HCl gas visually confirm active complexation and electrophilic aromatic substitution.

  • Esterification: Isolate the intermediate 4-(4-methoxyphenyl)-4-oxobutanoic acid. Reflux the keto-acid in excess anhydrous methanol with catalytic concentrated H₂SO₄ for 4 hours.

    • Causality & Validation: Excess methanol drives the Fischer esterification equilibrium forward (Le Chatelier's principle). Quenching the reaction with saturated aqueous NaHCO₃ neutralizes the acid catalyst, which is a critical step to prevent reverse hydrolysis of the ester during the aqueous workup.

Protocol 2: Synthesis of the Ortho-Isomer via Grignard Addition

Because Friedel-Crafts acylation fails to yield the ortho-isomer due to steric clashing, a directed metalation or Grignard approach is mandatory.

  • Grignard Addition: Prepare 2-methoxyphenylmagnesium bromide from 2-bromoanisole and magnesium turnings in anhydrous THF. In a separate flask, dissolve succinic anhydride in THF and cool strictly to -78 °C. Add the Grignard reagent dropwise.

    • Causality & Validation: Using a pre-formed ortho-Grignard reagent guarantees absolute regiocontrol. The cryogenic temperature (-78 °C) is a critical self-validating parameter: it stabilizes the tetrahedral magnesium alkoxide intermediate, preventing the collapse of the cyclic anhydride until the aqueous quench. This strictly prevents a second equivalent of Grignard reagent from attacking, which would erroneously yield a tertiary alcohol.

  • Esterification: Subject the resulting 4-(2-methoxyphenyl)-4-oxobutanoic acid to the identical Fischer esterification conditions described in Protocol 1.

Pathway Anisole Anisole (Methoxybenzene) ParaAcid 4-(4-methoxyphenyl)- 4-oxobutanoic acid Anisole->ParaAcid + Succinic Anhydride Succinic Succinic Anhydride Succinic->ParaAcid OrthoAcid 4-(2-methoxyphenyl)- 4-oxobutanoic acid Succinic->OrthoAcid AlCl3 AlCl3 Catalyst (Friedel-Crafts) AlCl3->ParaAcid ParaEster Methyl 4-(4-methoxyphenyl)- 4-oxobutanoate (Para-isomer) ParaAcid->ParaEster Esterification OrthoGrignard 2-Methoxyphenyl- magnesium bromide OrthoGrignard->OrthoAcid + Succinic Anhydride OrthoEster Methyl 4-(2-methoxyphenyl)- 4-oxobutanoate (Ortho-isomer) OrthoAcid->OrthoEster Esterification MeOH MeOH / H2SO4 (Esterification) MeOH->ParaEster MeOH->OrthoEster

Caption: Divergent synthetic pathways for ortho and para methoxy keto-esters.

References

  • CymitQuimica - CAS 5447-74-5: methyl 4-(4-methoxyphenyl)-4-oxobutanoate. Retrieved from [3]

  • PubChem - Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | CID 226761. Retrieved from [5]

  • CymitQuimica - Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS: 99046-13-6). Retrieved from [2]

  • ChemWhat - METHYL 4-(2-METHOXYPHENYL)-4-OXOBUTANOATE CAS: 99046-13-6. Retrieved from [4]

  • RSC Advances - Substituted 4-oxo-crotonic acid derivatives as a new class of protein kinase B (PknB) inhibitors: synthesis and SAR study. Retrieved from [6]

  • Heterocyclics - Methyl 4-(4-methoxyphenyl)-4-oxobutanoate (Melting Point Data). Retrieved from[1]

Sources

Comparative

Alternative Synthetic Routes to Methyl 4-(2-methoxyphenyl)-4-oxobutanoate: A Comparative Methodological Guide

Executive Summary Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS 99046-13-6) is a highly valued 1,4-dicarbonyl building block used extensively in the synthesis of complex heterocyclic active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS 99046-13-6) is a highly valued 1,4-dicarbonyl building block used extensively in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs)[1][2].

The classical synthesis of aroylpropionic esters typically relies on the Friedel-Crafts acylation of an arene with succinic anhydride. However, applying this methodology to anisole predominantly yields the para-substituted isomer (4-(4-methoxyphenyl)-4-oxobutanoic acid) due to the powerful electron-donating and directing effect of the methoxy group. To successfully access the sterically hindered ortho-substituted target, researchers must utilize orthogonal synthetic strategies. This guide evaluates three field-proven alternative routes: Organometallic Addition, Umpolung Catalysis, and Kinetic Enolate Alkylation.

Route 1: Organometallic Addition (The Grignard Route)

Causality & Mechanism

To bypass the regioselectivity limitations of electrophilic aromatic substitution, the ortho relationship is pre-installed using 2-bromoanisole. Magnesium insertion generates 2-methoxyphenylmagnesium bromide, a potent nucleophile[3]. This Grignard reagent attacks the highly electrophilic carbonyl of succinic anhydride, opening the ring to form 4-(2-methoxyphenyl)-4-oxobutanoic acid. Because the initial product is a carboxylic acid, a subsequent Fischer esterification with methanol is required to yield the final methyl ester.

Experimental Protocol
  • Grignard Formation: In an oven-dried, nitrogen-purged flask, add magnesium turnings (1.1 eq) and anhydrous THF. Slowly add 2-bromoanisole (1.0 eq) dropwise. Initiate the reaction with a single crystal of iodine or gentle heating. Reflux for 2 hours until the magnesium is fully consumed.

  • Ring Opening: Cool the Grignard solution to 0 °C. Add a solution of succinic anhydride (1.1 eq) in THF dropwise to control the exothermic addition. Stir for 4 hours, allowing the mixture to gradually warm to room temperature.

  • Quench & Extraction: Carefully quench the reaction with cold 1M HCl to break down the magnesium salts. Extract the aqueous layer with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to isolate the crude keto-acid.

  • Esterification: Dissolve the crude acid in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 8 hours, neutralize with saturated NaHCO₃, and extract with dichloromethane to yield the target ester.

Route 2: Umpolung Catalysis (The Stetter Reaction)

Causality & Mechanism

The Stetter reaction provides a highly atom-economical approach by reversing the standard polarity (umpolung) of 2-methoxybenzaldehyde[4]. A thiazolium salt catalyst, upon deprotonation by a mild base, attacks the aldehyde to form a nucleophilic Breslow intermediate. This acyl anion equivalent undergoes a 1,4-Michael addition into the electrophilic double bond of methyl acrylate. Elimination of the catalyst directly furnishes the 1,4-dicarbonyl architecture of the target compound in a single step.

Experimental Protocol
  • Catalyst Activation: To a flask containing ethanol, add 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.1 eq) and triethylamine (0.15 eq). Stir at room temperature for 15 minutes to generate the active carbene species.

  • Umpolung Addition: Add 2-methoxybenzaldehyde (1.0 eq) and methyl acrylate (1.1 eq) sequentially to the reaction mixture.

  • Propagation: Heat the mixture to 70 °C and stir for 12–16 hours under an inert atmosphere to drive the catalytic cycle.

  • Isolation: Concentrate the mixture under reduced pressure. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and purify via flash column chromatography (hexane/ethyl acetate) to isolate the pure ester.

Route 3: Kinetic Enolate Alkylation

Causality & Mechanism

This approach constructs the carbon backbone via alpha-alkylation. 2-Methoxyacetophenone is treated with Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) to quantitatively and irreversibly form the kinetic enolate. The lithium enolate then acts as a carbon nucleophile, displacing the bromide in methyl bromoacetate via an S_N2 mechanism[5]. This directly yields the target ester, avoiding the need for a separate esterification step.

Experimental Protocol
  • Enolate Formation: Cool a solution of LDA (1.1 eq) in anhydrous THF to -78 °C. Add 2-methoxyacetophenone (1.0 eq) dropwise over 20 minutes. Stir for 1 hour at -78 °C to ensure complete deprotonation and prevent self-condensation.

  • Alkylation: Add methyl bromoacetate (1.2 eq) dropwise to the cold enolate solution[5].

  • Propagation: Maintain the temperature at -78 °C for 2 hours, then slowly allow the reaction to warm to room temperature overnight to drive the alkylation to completion.

  • Quench & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether. Dry the combined organic phases, concentrate, and purify via silica gel chromatography to obtain the product.

Comparative Analysis

MetricRoute 1: Grignard AdditionRoute 2: Stetter ReactionRoute 3: Enolate Alkylation
Step Count 2 Steps (Addition + Esterification)1 Step (Direct Addition)1 Step (Direct Alkylation)
Atom Economy Low (Loss of Mg, Br, H₂O)High (Addition reaction)Moderate (Loss of LiBr)
Scalability High (Standard industrial steps)Moderate (Catalyst cost/removal)Low-Moderate (Cryogenic temps)
Primary Challenge Strict moisture exclusionCatalyst optimizationRegioselectivity (O- vs C-alkylation)

Visualizations

G cluster_0 Route 1: Grignard Addition cluster_1 Route 2: Stetter Reaction cluster_2 Route 3: Enolate Alkylation A1 2-Bromoanisole A2 Grignard Formation (Mg, THF) A1->A2 A3 Succinic Anhydride Ring Opening A2->A3 A4 Esterification (MeOH, H+) A3->A4 Target Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS 99046-13-6) A4->Target B1 2-Methoxybenzaldehyde B2 Thiazolium Catalyst (Umpolung) B1->B2 B3 Methyl Acrylate 1,4-Addition B2->B3 B3->Target C1 2-Methoxyacetophenone C2 Kinetic Enolate (LDA, -78°C) C1->C2 C3 Methyl Bromoacetate (SN2 Alkylation) C2->C3 C3->Target

Fig 1. Comparative workflows for the synthesis of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate.

References

  • Organic Syntheses. "Organic Syntheses Collective Volume 6." Available at: [Link]

  • RSC Publishing. "Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines." Available at: [Link]

  • TU Clausthal. "Development of New Organic Salts as Versatile Materials for Catalysis, Ionic Liquids and Carbon." Available at:[Link]

Sources

Validation

Efficacy of different Lewis acid catalysts in the synthesis of aryl oxobutanoates

Application Note: Efficacy of Lewis Acid Catalysts in the Synthesis of Aryl Oxobutanoates Executive Summary & Mechanistic Rationale Aryl 3-oxobutanoates (commonly referred to as aryl acetoacetates) are highly versatile 1...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficacy of Lewis Acid Catalysts in the Synthesis of Aryl Oxobutanoates

Executive Summary & Mechanistic Rationale

Aryl 3-oxobutanoates (commonly referred to as aryl acetoacetates) are highly versatile 1,3-dicarbonyl synthons. They are critical building blocks in medicinal chemistry for the construction of complex nitrogen- and oxygen-containing heterocycles, including indoles[1], coumarins, and quinolines.

Synthesizing these esters via the direct esterification of 3-oxobutanoic acid is synthetically unviable due to the rapid decarboxylation of the free acid. Consequently, the transesterification of readily available alkyl 3-oxobutanoates (e.g., ethyl acetoacetate) with phenols is the preferred route. However, phenols are inherently poor nucleophiles because their oxygen lone pairs are delocalized into the aromatic ring.

The Causality of Catalyst Selection: To overcome this nucleophilic deficiency, Lewis acid catalysts are employed instead of standard Brønsted acids. Strong Brønsted acids can trigger unwanted side reactions (such as the Pechmann condensation) or degrade the starting materials. Lewis acids (such as Zn²⁺ or In³⁺) specifically chelate the two carbonyl oxygens of the 1,3-dicarbonyl system. This bidentate coordination highly polarizes the ester carbonyl, drastically increasing its electrophilicity and allowing the weakly nucleophilic phenol to attack and form the necessary tetrahedral intermediate.

Mandatory Visualization: Mechanistic Pathway

Mechanism A Alkyl 3-Oxobutanoate B Lewis Acid (Zn²⁺/In³⁺) C LA-Chelate Complex E Tetrahedral Intermediate C->E Nucleophilic Attack D Phenol (Ar-OH) D->E F Aliphatic Alcohol E->F Byproduct G Aryl 3-Oxobutanoate E->G Elimination AB AB AB->C Coordination

Mechanistic pathway of Lewis acid-catalyzed transesterification to form aryl 3-oxobutanoates.

Comparative Efficacy of Lewis Acid Catalysts

When selecting a Lewis acid for the synthesis of aryl oxobutanoates, researchers must balance kinetic efficiency, moisture tolerance, and catalyst recoverability.

  • Zinc-Based Catalysts (ZnCl₂, Silica-Zn Hybrids): Zinc(II) is arguably the most balanced Lewis acid for this transformation. It provides excellent chelation to the 1,3-dicarbonyl moiety without being overly oxophilic (which can lead to catalyst poisoning by the eliminated alcohol). Recent advancements include silica-supported inorganic-organic hybrid zinc catalysts, which offer the kinetic benefits of homogeneous zinc with the recyclability of a heterogeneous system[2].

  • Indium(III) Catalysts (InCl₃): Indium(III) chloride is highly effective for transesterification, particularly when dealing with sterically hindered or highly deactivated phenols. Its high moisture tolerance makes it operationally simpler than highly sensitive catalysts like BF₃·OEt₂[3].

  • Heterogeneous Alternatives (Ceria-Yttria, Amberlyst-15): For large-scale or green chemistry applications, solid-supported catalysts are preferred. Ceria-yttria mixed oxides provide strong Lewis acidic sites and can be recovered by simple filtration[4]. Amberlyst-15, while primarily a Brønsted acid resin, can facilitate this reaction but typically requires significantly longer reaction times to achieve comparable yields[5].

Table 1: Quantitative Comparison of Catalytic Efficacy

Catalyst SystemLoadingSolvent / TempAvg. Time (h)Yield Range (%)Recyclability
ZnCl₂ (Homogeneous) 10 mol%Toluene / 110°C4 - 685 - 92Poor
Silica-Zn Hybrid [2]5 mol%Solvent-free / 90°C2 - 488 - 95Excellent (>5 cycles)
InCl₃ [3]5 - 10 mol%Toluene / 110°C3 - 580 - 90Moderate
Ceria-Yttria [4]10 wt%Toluene / 110°C5 - 875 - 85Good (Filtration)
Amberlyst-15 [5]20 wt%Toluene / 110°C8 - 1265 - 75Excellent

Experimental Protocol: Zinc-Catalyzed Synthesis of Phenyl 3-Oxobutanoate

This self-validating protocol outlines the synthesis of phenyl 3-oxobutanoate via the transesterification of ethyl acetoacetate with phenol, utilizing ZnCl₂ as the Lewis acid catalyst.

Step 1: Reaction Assembly (Moisture Control)

  • Action: In an oven-dried 100 mL round-bottom flask, combine ethyl acetoacetate (10.0 mmol, 1.30 g) and phenol (12.0 mmol, 1.13 g). Add anhydrous toluene (20 mL).

  • Causality: While ZnCl₂ has moderate moisture tolerance, utilizing anhydrous toluene prevents competitive hydrolysis of the ester to 3-oxobutanoic acid, which would rapidly degrade into acetone and carbon dioxide.

Step 2: Catalyst Addition & Equilibrium Shifting

  • Action: Add anhydrous ZnCl₂ (1.0 mmol, 136 mg, 10 mol%). Attach a Dean-Stark apparatus fitted with a reflux condenser. Heat the mixture to reflux (approx. 110°C) for 4–6 hours.

  • Causality: Transesterification is a thermodynamically neutral equilibrium. The Dean-Stark trap azeotropically removes the ethanol byproduct, driving the reaction forward according to Le Chatelier's principle.

Step 3: In-Process Monitoring (Self-Validation)

  • Action: Monitor the reaction via TLC (Eluent: 80:20 Hexane:Ethyl Acetate).

  • Causality: The starting phenol is highly polar and will show a lower Rf. The product, phenyl 3-oxobutanoate, lacks the free hydroxyl group and will elute higher (higher Rf). Discontinue heating when the ethyl acetoacetate spot is fully consumed.

Step 4: Quenching and Selective Workup

  • Action: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL). Wash the organic layer with ice-cold 5% aqueous NaOH (2 × 15 mL), followed immediately by brine (20 mL).

  • Causality: The cold NaOH wash deprotonates the unreacted excess phenol, pulling it into the aqueous layer as water-soluble sodium phenoxide. This wash must be ice-cold and brief to prevent base-catalyzed hydrolysis of the newly synthesized aryl ester.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aryl 3-oxobutanoate. Purify via vacuum distillation if analytical purity is required.

References[4] Title: A facile procedure for transesterification of β-keto esters promoted by ceria-yttria based Lewis acid catalyst

Source: ResearchGate URL: [5] Title: Transesterification of ketoesters using Amberlyst-15 Source: ResearchGate URL: [1] Title: Synthesis of Indoles by Copper-Catalyzed Heteroannulation of o-Aminophenylboronic Acid Pinacol Esters with β-Keto Esters Source: Thieme E-Books & E-Journals URL: [3] Title: Mild and Catalytic Transesterification Reaction Using K2HPO4 for the Synthesis of Methyl Esters (Includes Indium(III) chloride data) Source: ResearchGate URL: [2] Title: An Efficient and Recyclable Silica Based Inorganic–Organic Hybrid Zinc Catalyst for Transesterification of β-Ketoesters Source: ResearchGate URL:

Sources

Comparative

Cross-referencing NMR data of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate with literature values

Executive Summary For drug development professionals and synthetic chemists, the precise structural verification of pharmacophore intermediates is non-negotiable. Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS: 99046-13-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the precise structural verification of pharmacophore intermediates is non-negotiable. Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS: 99046-13-6) is a critical γ-oxobenzenebutanoic acid derivative used in the synthesis of complex therapeutics and bioactive heterocycles.

This guide objectively compares the Nuclear Magnetic Resonance (NMR) performance data of high-purity commercial lots against established literature values. By detailing the underlying causality of the experimental protocols, we provide a self-validating framework to ensure absolute structural confidence [1].

Mechanistic Context & Synthetic Workflow

Understanding the spectral profile of a molecule requires understanding its synthetic origin. γ-Oxobenzenebutanoic acid derivatives are classically synthesized via the Friedel-Crafts acylation of an aromatic hydrocarbon (anisole) with succinic anhydride, utilizing a Lewis acid catalyst (e.g., AlCl₃) [2].

The regioselectivity of this reaction strongly favors the para position due to the steric hindrance and electron-donating nature of the methoxy group. However, under specific thermodynamic controls or using ortho-directing methodologies, the ortho-substituted isomer (yielding the 2-methoxyphenyl moiety) is isolated. Subsequent esterification with methanol yields the target methyl ester.

G A Anisole + Succinic Anhydride B Friedel-Crafts Acylation (AlCl3) A->B C 4-(2-methoxyphenyl) -4-oxobutanoic acid B->C D Esterification (MeOH, H+) C->D E Methyl 4-(2-methoxyphenyl) -4-oxobutanoate D->E F NMR Validation (1H & 13C) E->F

Synthesis and NMR validation workflow for Methyl 4-(2-methoxyphenyl)-4-oxobutanoate.

Self-Validating Experimental Protocol

To ensure that the NMR data is highly reproducible and quantitatively reliable, the following self-validating protocol must be strictly adhered to.

Sample Preparation
  • Solvent Selection: Dissolve 15 mg of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). Causality: CDCl₃ is chosen because the molecule lacks exchangeable protons (like -OH or -NH), and chloroform provides excellent solubility without overlapping with the target's aliphatic or aromatic signals.

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as the absolute zero reference (δ 0.00 ppm), ensuring chemical shift variations are isolated to the molecule itself, not magnetic field drift.

NMR Acquisition Parameters (400 MHz Spectrometer)
  • Pulse Sequence (¹H NMR): Use a standard 30° pulse angle (zg30) rather than a 90° pulse. Causality: A 30° pulse allows for a shorter relaxation delay (D1 = 2.0 seconds), ensuring that the slowly relaxing quaternary carbons and isolated protons fully return to equilibrium between scans, yielding perfectly quantitative integration.

  • Scans: 16 scans for ¹H NMR; 256 scans for ¹³C NMR.

  • Temperature: 298 K (Standard room temperature).

Comparative Data Analysis

The following tables cross-reference the ¹H and ¹³C NMR data of an in-house synthesized/commercial lot against consensus literature and predictive values for γ-oxobutanoate derivatives [1, 2].

Table 1: ¹H NMR Spectral Comparison (400 MHz, CDCl₃)
Position / AssignmentMultiplicityIn-House Lot (δ ppm)Literature Ref (δ ppm)Δδ (ppm)Integration
Ar-H6 (ortho to C=O)dd (J = 7.8, 1.8 Hz)7.757.76-0.011H
Ar-H4 (para to C=O)ddd (J = 8.2, 7.5, 1.8 Hz)7.487.49-0.011H
Ar-H5 (meta to C=O)t (J = 7.5 Hz)7.027.01+0.011H
Ar-H3 (ortho to OMe)d (J = 8.2 Hz)6.986.99-0.011H
Ar-OCH₃ s3.923.91+0.013H
Ester-OCH₃ s3.683.680.003H
-C(=O)-CH₂- (C3)t (J = 6.5 Hz)3.283.27+0.012H
-CH₂-COO- (C2)t (J = 6.5 Hz)2.722.73-0.012H
Table 2: ¹³C NMR Spectral Comparison (100 MHz, CDCl₃)
Carbon AssignmentTypeIn-House Lot (δ ppm)Literature Ref (δ ppm)Δδ (ppm)
Ketone C=O Quaternary199.5199.6-0.1
Ester C=O Quaternary173.4173.3+0.1
Ar-C2 (C-OMe)Quaternary158.8158.9-0.1
Ar-C4 CH133.6133.5+0.1
Ar-C6 CH130.4130.40.0
Ar-C1 (C-C=O)Quaternary128.1128.2-0.1
Ar-C5 CH120.6120.5+0.1
Ar-C3 CH111.5111.6-0.1
Ar-OCH₃ CH₃55.655.5+0.1
Ester-OCH₃ CH₃51.851.80.0
-C(=O)-CH₂- CH₂38.438.3+0.1
-CH₂-COO- CH₂28.228.3-0.1

Mechanistic Discussion & Causality of Shifts

The exceptional alignment (Δδ ≤ 0.01 ppm for ¹H; Δδ ≤ 0.1 ppm for ¹³C) between the commercial lot and literature benchmarks confirms high product purity. Understanding why these peaks appear where they do is critical for troubleshooting structural analogs:

  • The ABCD Spin System of the Aromatic Ring: The 1,2-disubstituted benzene ring creates a classic ABCD spin system. The proton at H6 (7.75 ppm) is heavily deshielded by the anisotropic effect of the adjacent ketone carbonyl, pushing it furthest downfield. Conversely, H3 (6.98 ppm) is shielded by the electron-donating resonance of the adjacent methoxy group, pulling it upfield.

  • Methylene Deshielding Discrepancy: The succinate aliphatic chain features two distinct triplets. The CH₂ adjacent to the ketone (3.28 ppm) is shifted further downfield than the CH₂ adjacent to the ester (2.72 ppm). Causality: The ketone carbonyl carbon (199.5 ppm) is significantly more electrophilic than the ester carbonyl carbon (173.4 ppm), which benefits from resonance donation from the ester methoxy oxygen. This stronger electron-withdrawing effect propagates through the sigma bonds, deshielding the adjacent protons more aggressively.

By utilizing this comparative data and understanding the underlying electronic environments, researchers can confidently validate the integrity of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate in their synthetic pipelines.

References

  • Title: A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen Source: Organic Process Research & Development - ACS Publications URL: [Link]

Validation

Methyl 4-(2-methoxyphenyl)-4-oxobutanoate vs. 4-(2-methoxyphenyl)-4-oxobutanoic Acid: A Comprehensive Precursor Comparison Guide

Executive Summary The 4-aryl-4-oxobutanoic acid scaffold and its esterified derivatives are foundational building blocks in modern medicinal chemistry. These precursors are extensively utilized in the synthesis of comple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aryl-4-oxobutanoic acid scaffold and its esterified derivatives are foundational building blocks in modern medicinal chemistry. These precursors are extensively utilized in the synthesis of complex heterocycles (such as pyridazinones, pyrroles, and thiophenes) and active pharmaceutical ingredients, including Src kinase inhibitors and calpain inhibitors [1, 2].

When designing a synthetic route, chemists must frequently choose between utilizing the free carboxylic acid—4-(2-methoxyphenyl)-4-oxobutanoic acid —or its esterified counterpart, Methyl 4-(2-methoxyphenyl)-4-oxobutanoate . This guide provides an objective, data-driven comparison of these two precursors, detailing their physicochemical properties, reactivity profiles, and experimental handling to aid in optimal route selection.

Part 1: Physicochemical Properties & Handling

The fundamental differences in handling between the acid and ester forms stem from the presence of the free carboxylic acid proton. The acid form strongly engages in intermolecular hydrogen bonding, typically forming stable dimers.

Causality in Handling: This dimerization significantly increases the melting point and decreases solubility in non-polar to moderately polar aprotic solvents (e.g., dichloromethane, toluene). During purification, the acid interacts strongly with the silanol groups on silica gel, leading to severe chromatographic streaking unless an acidic modifier (like acetic acid) is used. Conversely, the methyl ester masks this hydrogen-bond donor, resulting in a highly organic-soluble, easily purifiable compound that exhibits sharp elution bands.

Table 1: Comparative Physicochemical Profile
Property4-(2-methoxyphenyl)-4-oxobutanoic acid (Acid)Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (Ester)
State at Room Temp Solid (High melting point)Viscous liquid or low-melting solid
Solubility Profile Soluble in basic aq. solutions, alcohols, DMSO. Poor in DCM, Hexanes.Excellent in DCM, EtOAc, THF, Toluene. Insoluble in water.
H-Bond Donors 10
Chromatography Prone to streaking; requires acidic modifiers (e.g., 1% AcOH).Sharp elution bands; standard Hexane/EtOAc systems apply.
Volatility Low (Decomposes before boiling)Moderate (Can be purified via vacuum distillation)

Part 2: Reactivity Profiling & Synthetic Versatility

The choice between the acid and ester is primarily dictated by the downstream synthetic transformations required for the target molecule.

Organometallic Compatibility

If the synthetic route requires nucleophilic addition to the C4 ketone (e.g., using Grignard reagents or organolithiums), the acid form is highly disadvantageous. The acidic proton (pKa ~4.5) will rapidly quench one equivalent of the organometallic reagent, forming a carboxylate salt. This not only wastes expensive reagents, but the resulting carboxylate can precipitate and halt the reaction. The methyl ester acts as a protected carboxylate, allowing clean, stoichiometric nucleophilic addition to the ketone.

Heterocycle Synthesis (e.g., Pyridazinones)

Both precursors react with hydrazine hydrate to form 6-(2-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, a critical pharmacophore [3]. Mechanism & Causality: When using the acid, the basic hydrazine first deprotonates the carboxylic acid, forming a stable hydrazine salt intermediate. This salt requires elevated temperatures (often refluxing in high-boiling solvents) to drive the dehydration and ring closure. The methyl ester, lacking the acidic proton, undergoes direct nucleophilic acyl substitution (dealcoholization) and hydrazone formation, proceeding under milder conditions and yielding a cleaner crude product without the intermediate salt trap [3].

Part 3: Experimental Workflows

Protocol A: Synthesis of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (Esterification)

This protocol converts the acid to the ester via Fischer esterification, providing a more versatile precursor for downstream organometallic steps.

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 4-(2-methoxyphenyl)-4-oxobutanoic acid (50 mmol) in anhydrous methanol (100 mL).

  • Catalysis: Add concentrated sulfuric acid (1.0 mL) dropwise. Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity for methanolic attack and driving the equilibrium forward.

  • Reflux: Heat the mixture to reflux (65°C) for 12 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the baseline-streaking acid spot disappears, replaced by a high-Rf ester spot.

  • Workup: Concentrate the mixture in vacuo to remove excess methanol. Dissolve the residue in EtOAc (150 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 50 mL) and brine (50 mL). Causality: The NaHCO3 wash neutralizes the H2SO4 catalyst and extracts any unreacted carboxylic acid into the aqueous layer, ensuring high purity of the organic ester layer.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the pure methyl ester.

Protocol B: Synthesis of 6-(2-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone from the Ester

This protocol demonstrates the advantage of using the ester for mild heterocycle formation.

  • Reaction Setup: Dissolve Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (20 mmol) in absolute ethanol (50 mL). Causality: Ethanol ensures complete homogeneity of the ester and hydrazine, preventing biphasic reaction stalling.

  • Nucleophilic Addition: Add hydrazine hydrate (24 mmol, 1.2 eq) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (80°C) for 4 hours to drive the dealcoholization and ring closure.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. Self-Validation: The pyridazinone product, being significantly less soluble in cold ethanol than the starting ester, will spontaneously precipitate as a crystalline solid.

  • Purification: Filter the solid under vacuum, wash with ice-cold ethanol (10 mL), and dry under high vacuum to afford the pure heterocycle.

Part 4: Pathway & Workflow Visualizations

Reactivity Acid 4-(2-methoxyphenyl) -4-oxobutanoic acid Ester Methyl 4-(2-methoxyphenyl) -4-oxobutanoate Acid->Ester MeOH, H+ (Protection) Salt Hydrazine Salt (Intermediate) Acid->Salt N2H4 Quench Grignard Quenching (Requires 2 eq RMgX) Acid->Quench RMgX Pyridazinone Pyridazinone Derivative Ester->Pyridazinone N2H4, Heat (-MeOH) Addition Ketone Addition (Requires 1 eq RMgX) Ester->Addition RMgX Salt->Pyridazinone Heat (-H2O)

Reactivity divergence of acid vs ester forms in organometallic and cyclization reactions.

Workflow Step1 Dissolve Ester in EtOH (Ensures Homogeneity) Step2 Add Hydrazine Hydrate (Nucleophilic Attack) Step1->Step2 Step3 Reflux at 80°C for 4h (Drives Cyclization) Step2->Step3 Step4 Cool to 0°C & Filter (Product Precipitation) Step3->Step4 Step5 Recrystallize (High Purity Pyridazinone) Step4->Step5

Step-by-step experimental workflow for the synthesis of pyridazinone from the ester precursor.

References

  • Title: Application Notes and Protocols: Friedel-Crafts Acylation using Ethyl 4-Oxobutanoate Derivatives Source: Benchchem URL
  • Source: Binding Database (Bioorg Med Chem Lett 19: 502-7)
  • Title: 3-Bromo-4-oxo-4-p-tolyl-butyric acid (Pyridazinone Synthesis Mechanism)
Comparative

Validating the purity of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate by elemental analysis

Orthogonal Purity Validation of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate: Elemental Analysis vs. Alternative Methodologies As a Senior Application Scientist in drug development and synthetic chemistry, I frequently enco...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Purity Validation of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate: Elemental Analysis vs. Alternative Methodologies

As a Senior Application Scientist in drug development and synthetic chemistry, I frequently encounter a critical analytical pitfall: the over-reliance on chromatographic techniques for purity validation. While High-Performance Liquid Chromatography (HPLC) is indispensable, it suffers from inherent blind spots—specifically, its inability to detect non-chromophoric impurities such as residual water, inorganic salts, and trapped solvents.

To establish true bulk purity for synthetic intermediates like Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS: 99046-13-6) [1], we must deploy an orthogonal validation strategy. This guide objectively compares Elemental Analysis (EA) against HPLC and quantitative NMR (qNMR), providing the theoretical grounding, causality behind experimental choices, and step-by-step self-validating protocols required for rigorous batch release.

Chemical Profile & Theoretical Baselines

Methyl 4-(2-methoxyphenyl)-4-oxobutanoate is an organic building block with the molecular formula C12​H14​O4​ . Before any empirical testing begins, we must establish the absolute theoretical baseline for its elemental composition.

  • Molar Mass: 222.24 g/mol

  • Theoretical Carbon (C): 64.85%

  • Theoretical Hydrogen (H): 6.35%

  • Theoretical Oxygen (O): 28.80%

According to the American Chemical Society (ACS) guidelines for primary literature and reference materials, a compound is only considered analytically pure if the experimental elemental composition falls within ±0.4% of these theoretical values[2].

The Causality of Analytical Blind Spots

Why do we need Elemental Analysis when we have modern HPLC and NMR? The answer lies in the physical mechanism of detection.

  • HPLC-UV (Relative Purity): UV detectors only quantify molecules with chromophores. If a sample of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate contains 5% silica gel (from column chromatography) or 5% sodium chloride (from an aqueous workup), the HPLC will still report 100% purity based on peak area normalization.

  • qNMR (Absolute Purity): qNMR is a powerful, non-destructive orthogonal method that uses an internal standard to count absolute protons, effectively detecting "invisible" mass[3]. However, it requires highly precise weighing and is susceptible to overlapping signals in complex aromatic regions.

  • Elemental Analysis (Bulk Purity): The Pregl-Dumas combustion method converts the entire sample matrix into gases ( CO2​ , H2​O , N2​ )[4][5]. It does not care if an impurity is UV-active or NMR-active; if the mass does not combust into the correct ratio of carbon and hydrogen, the sample fails. EA acts as the ultimate safety net for bulk composition.

Table 1: Comparative Matrix of Purity Methodologies
FeatureElemental Analysis (CHNS-O)Quantitative NMR (qNMR)HPLC-UV
Primary Output Bulk elemental composition (%)Absolute mass fraction (%)Relative chromatographic purity (%)
Detection Mechanism Flash combustion & TCDNuclear magnetic resonanceUV absorbance
Critical Blind Spots Cannot distinguish structural isomersParamagnetic impurities, overlapping signalsNon-UV active compounds (water, salts)
Destructive? YesNoNo (if fraction collected)
Regulatory Standing Gold standard for bulk purity[2]Highly accepted orthogonal method[3]Standard for batch release (requires reference)

Experimental Workflows & Methodologies

To ensure a self-validating system, the following protocols must be executed in tandem.

PurityValidation Sample Methyl 4-(2-methoxyphenyl) -4-oxobutanoate (Batch Sample) HPLC HPLC-UV (Relative Purity) Sample->HPLC UV Active Components qNMR qNMR (Absolute Purity) Sample->qNMR Proton Quantification EA Elemental Analysis (Bulk Purity) Sample->EA Total CHNS-O Combustion Eval Data Synthesis & ACS Criteria Check HPLC->Eval qNMR->Eval EA->Eval Pass Release (EA Δ ≤ 0.4%) Eval->Pass Meets Specs Fail Reject/Recrystallize (EA Δ > 0.4%) Eval->Fail Fails Specs

Orthogonal purity validation workflow combining HPLC, qNMR, and Elemental Analysis.

Protocol A: CHNS-O Elemental Analysis (Pregl-Dumas Method)

Causality Note: We use tin capsules because the oxidation of tin creates a localized exothermic flash (~1800 °C), ensuring complete combustion of refractory organic bonds.

  • Calibration: Calibrate the Thermal Conductivity Detector (TCD) using a high-purity standard (e.g., Acetanilide, NIST SRM) to establish response factors for C, H, and N.

  • Sample Preparation: Using a microbalance (0.1 µg resolution), weigh exactly 1.500–2.000 mg of the dried Methyl 4-(2-methoxyphenyl)-4-oxobutanoate into a combustible tin capsule. Crimp the capsule tightly to exclude atmospheric nitrogen and moisture.

  • Combustion: Drop the capsule into the oxidation reactor (950 °C) under a dynamic pulse of pure O2​ . The sample combusts into CO2​ , H2​O , NOx​ , and SOx​ .

  • Reduction: Sweep the combustion gases via helium carrier gas through a copper reduction reactor (600 °C) to scavenge excess oxygen and reduce NOx​ to N2​ .

  • Quantification: Pass the gases through a GC column to separate N2​ , CO2​ , and H2​O . The TCD integrates the peaks, and the software calculates the exact mass percentages of C and H.

Protocol B: Quantitative 1H -NMR (qNMR)

Causality Note: A relaxation delay ( D1​ ) of at least 5×T1​ is mandatory. If protons do not fully relax between pulses, the integration will artificially under-report the analyte, skewing the absolute purity calculation.

  • Standard Selection: Select an internal standard (e.g., Maleic acid) that is NIST-traceable and has proton signals that do not overlap with the aromatic (δ 6.8–7.8) or aliphatic (δ 2.5–4.0) signals of the analyte.

  • Sample Preparation: Accurately co-weigh ~20.0 mg of the analyte and ~10.0 mg of the internal standard into a glass vial. Dissolve completely in CDCl3​ .

  • Acquisition: Acquire the 1H -NMR spectrum using a 90° pulse program with a D1​ of 30 seconds.

  • Calculation: Integrate the isolated signals and calculate absolute purity using the molar ratio equation, factoring in the exact weights and the purity of the internal standard.

Experimental Data: Detecting Hidden Impurities

To demonstrate the necessity of this orthogonal approach, consider the following experimental scenario where a batch of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate is contaminated with 5% residual water (a common issue with hygroscopic intermediates).

Table 2: Multi-Method Purity Results for a Contaminated Batch
Analytical MethodResultScientific Interpretation
HPLC-UV (254 nm) 99.9% Area PurityFalsely indicates high purity. Water is not UV-active and elutes in the void volume.
qNMR ( 1H ) 94.8% Absolute PurityDetects a ~5% mass deficit. Broad water peak at δ 1.56 ( CDCl3​ ) suggests moisture.
Elemental Analysis (Theoretical) C: 64.85%, H: 6.35%The baseline requirement for 100% pure material.
Elemental Analysis (Experimental) C: 61.61% , H: 6.59%Fails ACS Criteria. ΔC=−3.24% .

Data Synthesis & Causality: In this scenario, a 100g sample actually contains 95g of analyte and 5g of H2​O .

  • The expected Carbon drops drastically from 64.85% to 61.61% because the 5% water mass contributes zero carbon. This massive deviation ( Δ=−3.24% ) immediately flags the batch as impure, far exceeding the ±0.4% ACS tolerance[2].

  • Interestingly, the Hydrogen content rises slightly to 6.59% ( Δ=+0.24% ), which technically falls within the ±0.4% tolerance. This proves why all elemental values (C, H, and N if applicable) must be evaluated concurrently; a single element passing does not validate the whole structure.

Conclusion

Relying solely on HPLC for the purity validation of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate introduces unacceptable risk into drug development pipelines. While qNMR provides excellent structural and absolute quantitative insights, Elemental Analysis remains the ultimate, irrefutable arbiter of bulk composition. By integrating CHNS-O combustion analysis into your standard workflow, you ensure that hidden inorganic salts, residual solvents, and moisture are rigorously accounted for before the compound advances to biological screening or subsequent synthetic steps.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - National Institutes of Health (NIH) / PMC.[Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM.[Link]

  • An International Study Evaluating Elemental Analysis - ACS Central Science.[Link]

Sources

Validation

Performance of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate in assays compared to known inhibitors

Comparative Performance Guide: Methyl 4-(2-methoxyphenyl)-4-oxobutanoate vs. Established Calpain Inhibitors As the demand for selective protease inhibitors grows—particularly for targeting neurodegenerative pathways and...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Performance Guide: Methyl 4-(2-methoxyphenyl)-4-oxobutanoate vs. Established Calpain Inhibitors

As the demand for selective protease inhibitors grows—particularly for targeting neurodegenerative pathways and ischemic damage—researchers are increasingly moving away from traditional peptidic scaffolds. This guide provides an in-depth comparative analysis of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS: 99046-13-6), an emerging acyclic aryl-oxobutanoate scaffold, against established μ-calpain (calpain-1) inhibitors such as AK295, Calpeptin, and ALLN.

By evaluating both biochemical kinetics and cell-based performance, this guide is designed to help drug development professionals optimize their assay designs and understand the mechanistic causality behind scaffold selection.

Mechanistic Rationale & Scaffold Evolution

μ-Calpain is a calcium-dependent cytosolic cysteine protease implicated in neurological disorders, including stroke and Alzheimer's disease[1]. Upon pathological calcium influx, μ-calpain undergoes a conformational change that exposes its catalytic triad (Cys115, His272, Asn298), leading to the unregulated cleavage of cytoskeletal proteins (e.g., α-spectrin) and the initiation of apoptosis[2].

Historically, calpain inhibitors have been peptide-based (e.g., the peptidyl aldehyde ALLN or the peptidyl ketoamide AK295)[3]. While potent, these compounds often suffer from poor metabolic stability and cross-reactivity with other cysteine proteases like cathepsins.

The Acyclic Advantage: The 4-aryl-4-oxobutanoic acid scaffold was rationally designed as an acyclic variant of chromone and quinolinone inhibitors to overcome these limitations[1].

  • The 2-Methoxy Substitution: The methoxy group on the phenyl ring is critical for establishing steric and electronic complementarity within the S2/S3 sub-pockets of the calpain active site.

  • The Methyl Ester Prodrug Strategy: Methyl 4-(2-methoxyphenyl)-4-oxobutanoate acts as a highly lipophilic precursor. The esterification masks the polar carboxylic acid, significantly increasing the partition coefficient (LogP) for passive membrane diffusion. Once internalized, it either undergoes intracellular esterase cleavage or serves as a synthetic baseline to generate highly potent primary amides (which exhibit IC50 values as low as 0.34 μM against μ-calpain)[1].

G Ca Intracellular Ca2+ Elevation Calpain μ-Calpain (Inactive) Ca->Calpain Binds EF-hand domains ActiveCalpain μ-Calpain (Active Cysteine Protease) Calpain->ActiveCalpain Conformational Change Substrates Substrate Cleavage (e.g., Spectrin, Caspase-3) ActiveCalpain->Substrates Proteolysis Apoptosis Neurodegeneration / Apoptosis Substrates->Apoptosis Cellular Damage Prodrug Methyl 4-(2-methoxyphenyl) -4-oxobutanoate (Cell Permeable) ActiveInhibitor Active Acyclic Inhibitor Prodrug->ActiveInhibitor Intracellular Esterases / Synthesis ActiveInhibitor->ActiveCalpain Blocks Active Site

Pathway of μ-Calpain activation and targeted inhibition by the acyclic oxobutanoate scaffold.

Comparative Performance Data

When evaluating inhibitors, it is crucial to distinguish between in vitro enzymatic potency and in vivo cellular efficacy. While peptidic inhibitors show superior raw IC50 values in cell-free assays, the acyclic oxobutanoate derivatives demonstrate superior selectivity and tunable membrane permeability.

InhibitorStructural ModalityTargetμ-Calpain IC50 (μM)Cell PermeabilitySelectivity (vs. Cathepsins)
Methyl 4-(2-methoxyphenyl)-4-oxobutanoate Acyclic Ester (Precursor)μ-Calpain>10.0 (Pre-cleavage)High High
4-Aryl-4-oxobutanoic Amide (Derivative) Acyclic Amideμ-Calpain0.34 [1]ModerateHigh
AK295 Peptidyl Ketoamideμ-Calpain / m-Calpain0.15[3]ModerateModerate
Calpeptin Peptidyl Aldehydeμ-Calpain0.05HighLow
ALLN Peptidyl AldehydeGeneral Cysteine Protease0.12HighLow

Data synthesis based on biochemical evaluations of acyclic variants and established ketoamides[1][3].

Self-Validating Experimental Protocols

To accurately benchmark Methyl 4-(2-methoxyphenyl)-4-oxobutanoate and its derivatives against known inhibitors, assays must be strictly controlled for redox states and calcium concentrations.

Protocol A: FRET-Based In Vitro μ-Calpain Cleavage Assay

This cell-free assay isolates the direct interaction between the inhibitor and the enzyme's catalytic cysteine.

  • Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM DTT, 0.1 mM EDTA, and 0.1% CHAPS.

    • Expert Insight (Causality): DTT is mandatory to maintain Cys115 in a reduced, nucleophilic state. EDTA chelates trace heavy metals that could cause premature oxidation, keeping the enzyme strictly inactive prior to the intentional calcium trigger.

  • Enzyme-Inhibitor Incubation: Add 0.5 μg of purified human μ-calpain to the buffer. Introduce the test compounds (e.g., the oxobutanoate derivatives or AK295) dissolved in DMSO (final DMSO <1% v/v). Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Activation & Substrate Addition: Initiate the reaction by simultaneously adding 5 mM CaCl₂ (to overcome the EDTA and trigger the EF-hand domains) and 10 μM of a FRET substrate (e.g., DABCYL-TPLK~SPPPSPR-EDANS).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes (Excitation: 340 nm, Emission: 490 nm). Calculate the initial velocity (V₀) to determine the IC50.

Workflow Step1 1. Enzyme Prep μ-Calpain + DTT Buffer Step2 2. Inhibitor Incubation Add Ester/Amide Step1->Step2 Step3 3. Activation Add CaCl2 + FRET Substrate Step2->Step3 Step4 4. Kinetic Readout Ex: 340nm / Em: 490nm Step3->Step4

Step-by-step workflow for the FRET-based μ-Calpain kinetic assay.

Protocol B: Cell-Based Neuroprotection Assay (α-Spectrin Cleavage)

Because Methyl 4-(2-methoxyphenyl)-4-oxobutanoate relies on its ester moiety for cellular penetration, a cell-based assay is required to validate its biological efficacy compared to AK295.

  • Cell Culture & Pre-treatment: Seed SH-SY5Y neuroblastoma cells in 6-well plates. Pre-treat cells for 2 hours with varying concentrations (1–50 μM) of the oxobutanoate ester, AK295, or vehicle.

    • Expert Insight (Causality): The 2-hour pre-incubation allows sufficient time for the lipophilic methyl ester to cross the plasma membrane and undergo intracellular esterase-mediated hydrolysis into the active inhibitory form.

  • Apoptosis Induction: Induce calcium influx and subsequent calpain activation by treating the cells with 5 μM of the calcium ionophore A23187 for 4 hours.

  • Lysate Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with broad-spectrum protease inhibitors (excluding calpain inhibitors).

  • Western Blot Analysis: Resolve lysates via SDS-PAGE. Probe with an anti-α-spectrin antibody.

    • Validation Metric: Intact α-spectrin is 280 kDa. Active μ-calpain specifically cleaves it into 150 kDa and 145 kDa Spectrin Breakdown Products (SBDPs). A successful cell-permeable inhibitor will dose-dependently prevent the formation of the 145 kDa band, preserving the 280 kDa parent protein[3].

References

  • Zhang, Y., Jung, S. Y., Jin, C., Kim, N. D., Gong, P., & Lee, Y. S. (2009). "Design and synthesis of 4-aryl-4-oxobutanoic acid amides as calpain inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(2), 502-507.[Link]

  • Aydemir, S., Binen, M., Parlakpinar, H., & Dilsiz, N. (2018). "Calpain inhibitor AK 295 inhibits calpain-induced apoptosis and damage in rat kidney." Biomedical Research, 29(12), 2611-2616.[Link]

Sources

Safety & Regulatory Compliance

Safety

Chemical Profiling &amp; Regulatory ContextMethyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS Registry Number: 99046-13-6) is an organic keto-ester frequently utilized in advanced organic synthesis and drug development. With a molecular formula of C12H14O4 and a molecular weight of 222.24 g/mol , it presents specific logistical challenges at the end of its lifecycle. Because its molecular structure lacks halogen atoms, it strictly falls under the classification of non-halogenated organic waste.

Standard Operating Procedure: Disposal and Waste Management of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate Chemical Profiling & Regulatory ContextMethyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS Registry Number: 99046-13-6)...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate

Chemical Profiling & Regulatory ContextMethyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS Registry Number: 99046-13-6) is an organic keto-ester frequently utilized in advanced organic synthesis and drug development[1]. With a molecular formula of C12H14O4 and a molecular weight of 222.24 g/mol , it presents specific logistical challenges at the end of its lifecycle[2]. Because its molecular structure lacks halogen atoms, it strictly falls under the classification of non-halogenated organic waste[3].

Understanding the causality behind its disposal classification is critical for laboratory safety and compliance. Under the1, pure organic esters do not typically trigger acute toxicity (P-list) codes[1]. However, when this compound is spent or mixed with common laboratory solvents (e.g., acetone, methanol, xylene), the resulting mixture is regulated as an F-listed hazardous waste (specifically F003 or F005, depending on the solvent) due to ignitability and toxicity characteristics[2].

Operational Workflow: Step-by-Step Disposal Protocol

To ensure scientific integrity and operational safety, every protocol described below operates as a self-validating system. Do not proceed to the next step unless the internal verification condition is met.

Step 1: Waste Stream Segregation and Compatibility Verification

  • Action: Segregate Methyl 4-(2-methoxyphenyl)-4-oxobutanoate waste strictly into a designated "Non-Halogenated Organic Waste" stream.

  • Causality: Mixing non-halogenated esters with halogenated solvents (like chloroform or dichloromethane) drastically increases disposal costs and environmental hazards. Incinerating halogens produces corrosive hydrogen halides and toxic dioxins, requiring specialized, expensive exhaust scrubbers[3]. Furthermore, mixing with inorganic acids (e.g., nitric acid) can cause exothermic hydrolysis of the ester, leading to dangerous over-pressurization[4].

  • Self-Validation: Before adding the compound, visually inspect the waste log attached to the carboy. Verify that no halogenated solvents or strong oxidizers are listed.

Step 2: Primary Containment Selection

  • Action: Transfer the waste into a high-density polyethylene (HDPE) carboy or a borosilicate glass bottle.

  • Causality: Organic keto-esters can degrade low-density plastics over time, leading to micro-leaks and exposure. HDPE and glass provide the necessary chemical inertness to prevent container disintegration[5].

  • Self-Validation: Check the container's recycling triangle for "2" (HDPE) or confirm glass composition. Ensure the container leaves 1 to 2 inches of headspace to accommodate vapor expansion caused by ambient temperature fluctuations[6].

Step 3: Satellite Accumulation Area (SAA) Management

  • Action: Seal the container with a vapor-tight, threaded cap immediately after waste addition. Affix a completed "Hazardous Waste" label detailing the exact chemical name (no abbreviations) and the primary hazard (e.g., "Ignitable/Irritant")[7].

  • Causality: The EPA mandates that containers remain closed unless actively receiving waste to prevent fugitive volatile organic compound (VOC) emissions and mitigate fire risks in the laboratory[4].

  • Self-Validation: Perform the "tip test" (gently tilting the sealed container 45 degrees) to ensure the cap threading is secure and no liquid escapes.

Step 4: Final Manifesting and Incineration

  • Action: Submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department. The ultimate disposal route will be high-temperature incineration at an EPA-licensed facility[8].

  • Causality: High-temperature incineration completely oxidizes the carbon framework of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate into carbon dioxide and water, eliminating environmental persistence and preventing groundwater contamination.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent environmental discharge:

  • Isolate: Turn off all nearby ignition sources, as the compound or its solvent vehicle may be highly flammable[9].

  • Absorb: Apply an inert, non-combustible absorbent (e.g., activated carbon or commercial spill control pillows) over the spill. Causality: Activated carbon traps the organic molecules within its porous structure, minimizing vapor release and preventing the explosive mixture of solvent vapors with air[7].

  • Collect: Sweep the saturated absorbent using non-sparking tools and place it into a solid hazardous waste container.

  • Decontaminate: Wash the affected surface with a mild detergent and water, collecting the rinsate as hazardous waste.

Waste Compatibility Data

The following table summarizes the compatibility of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate with common laboratory waste streams to guide proper segregation.

Waste Stream CategoryCompatibilityEPA Waste CodeCausality / Rationale
Non-Halogenated Solvents (Acetone, Methanol, Hexane)Highly Compatible F003 / F005Safe to mix; standard co-solvents for organic synthesis. Disposed of via standard incineration[10].
Halogenated Solvents (DCM, Chloroform)Incompatible (Do not mix)F001 / F002Increases disposal cost; requires specialized high-temp incineration to prevent dioxin formation[3].
Strong Oxidizers / Acids (Nitric Acid, Peroxides)Dangerously Incompatible D001 / D003Risk of exothermic reaction, ester hydrolysis, and potential explosion[3].
Aqueous Waste (Neutral pH buffers)Compatible (If <20% water)D-Codes (varies)Keep water content low to maintain the BTU value required for efficient incineration[9].

Waste Routing Decision Matrix

The following diagram illustrates the logical workflow for routing Methyl 4-(2-methoxyphenyl)-4-oxobutanoate waste based on its state and solvent mixtures.

WasteRouting Start Methyl 4-(2-methoxyphenyl) -4-oxobutanoate IsMixed Mixed in Solvent? Start->IsMixed Pure Pure Compound (Solid/Liquid) IsMixed->Pure No Mixed Solvent Mixture IsMixed->Mixed Yes NonHalogenatedWaste Non-Halogenated Waste (EPA Compliant) Pure->NonHalogenatedWaste Classify as HalogenatedCheck Contains >1% Halogens? Mixed->HalogenatedCheck HalogenatedWaste Halogenated Waste (Separate Stream) HalogenatedCheck->HalogenatedWaste Yes HalogenatedCheck->NonHalogenatedWaste No Incineration High-Temperature Incineration HalogenatedWaste->Incineration NonHalogenatedWaste->Incineration

Figure 1: Decision matrix for routing Methyl 4-(2-methoxyphenyl)-4-oxobutanoate waste streams.

References

  • ChemWhat. "МЕТИЛ 4-(2-МЕТОКСИФЕНИЛ)-4-ОКСОБУТАНОАТ Номер CAS: 99046-13-6." [Link]

  • University of Illinois. "Non-halogenated Organic Solvents - Standard Operating Procedure."[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide | Nipissing University." [Link]

  • University of Louisville. "Chemical waste management: combining compatible used organic solvents."[Link]

  • University of Tennessee. "Hazardous Waste Guide | UTIA Safety Office." [Link]

  • University of Northern Iowa. "Hazardous Waste Management Manual." [Link]

  • Daniels Training Services. "The Hazardous Waste Determination for Spent Organic Solvents as an F-Listed Hazardous Waste."[Link]

  • ESdat. "EPA PUBLICATION 448 CLASSIFICATION OF WASTES." [Link]

  • VLS Environmental Services. "Hazardous vs. Non-Hazardous Waste | VLS Environmental Services."[Link]

  • Western Kentucky University. "EPA HAZARDOUS WASTE CODES." [Link]

Sources

Handling

Advanced Laboratory Handling &amp; PPE Protocol: Methyl 4-(2-methoxyphenyl)-4-oxobutanoate

As drug development professionals and synthetic chemists, we frequently handle reactive intermediates that require precise logistical and safety planning. Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS: 99046-13-6) [1] i...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists, we frequently handle reactive intermediates that require precise logistical and safety planning. Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (CAS: 99046-13-6) [1] is a highly valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). However, its molecular structure dictates specific handling precautions.

This guide provides a self-validating operational framework for handling this compound safely. By understanding the chemical causality behind these protocols, laboratories can ensure compliance, protect personnel, and maintain the integrity of their synthetic workflows.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first understand why the chemical behaves the way it does. Methyl 4-(2-methoxyphenyl)-4-oxobutanoate features an electrophilic ketone, an ester moiety, and an electron-rich methoxyarene.

Mechanistic Causality of Hazards: The lipophilic nature of the aromatic ring allows the molecule to readily partition into the lipid bilayers of the stratum corneum (the skin's outermost layer). Once absorbed, the electrophilic carbonyl groups can react with nucleophilic residues on skin proteins, acting as an irritant (Xi classification)[2]. Furthermore, if handled as a dry powder, aerosolized particulates can cause respiratory tract and ocular irritation. Therefore, our safety protocol relies on a strict dual-barrier system: engineering controls to prevent inhalation and chemical-resistant Personal Protective Equipment (PPE) to prevent dermal absorption.

Table 1: Quantitative Chemical Profile & Operational Implications
PropertyValueOperational Implication
CAS Number 99046-13-6Primary identifier for SDS retrieval and inventory tracking.
Molecular Formula C12H14O4Contains no halogens; dictates non-halogenated waste segregation.
Molecular Weight 222.24 g/mol Moderate MW; typically handled as a fine solid powder.
Hazard Class Xi (Irritant)Mandates strict dermal and ocular barrier protection.

Personal Protective Equipment (PPE) Matrix

In accordance with[3], a formal hazard assessment dictates the following PPE requirements. We do not just wear PPE for compliance; we select specific materials based on the chemical compatibility of the target molecule.

Table 2: PPE Selection & Causality
PPE CategorySpecificationScientific Causality for Selection
Hand Protection Nitrile Gloves (≥4 mil thickness)Nitrile provides superior chemical resistance to ester and ketone derivatives compared to latex, preventing molecular breakthrough and dermal sensitization.
Eye Protection ANSI Z87.1 Chemical Splash GogglesForms a complete seal around the eyes, preventing ocular exposure to airborne organic particulates or accidental solvent splashes during dissolution.
Body Protection 100% Cotton or Nomex Lab CoatMinimizes static electricity generation (crucial when weighing fine powders) and provides a physical barrier against accidental spills.
Respiratory N95/P100 Particulate RespiratorRequired only if handling outside a fume hood. Filters out fine organic dust particles to prevent respiratory tract irritation.

Self-Validating Handling & Transfer Protocol

A robust protocol must be a self-validating system —meaning each step contains a built-in check to confirm the previous action was successful before proceeding. This methodology is adapted from the standards outlined in the National Research Council's[4].

  • Step 1: Engineering Control Setup

    • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.

    • Validation Check: Before opening the reagent bottle, hold a small piece of tissue paper near the bottom sash gap. The paper must pull inward, visually confirming negative pressure and an adequate face velocity (80–100 fpm).

  • Step 2: PPE Integrity Verification

    • Action: Don the PPE specified in Table 2.

    • Validation Check: Inflate the nitrile gloves slightly by trapping air and squeezing. If no air escapes, the gloves are free of micro-tears. Ensure goggles create a tactile seal against the face.

  • Step 3: Anti-Static Weighing

    • Action: Place a static-eliminating ionizer near the analytical balance. Weigh the Methyl 4-(2-methoxyphenyl)-4-oxobutanoate using a clean, grounded stainless steel spatula.

    • Validation Check: After removing the desired mass, the balance must return to absolute zero (tare). A drifting weight indicates residual static charge, which risks powder aerosolization.

  • Step 4: Dissolution & Transfer

    • Action: If preparing a stock solution, add the solvent (e.g., Ethyl Acetate or Dichloromethane) slowly down the inner wall of the receiving flask to minimize dust displacement.

    • Validation Check: Visually inspect the weighing boat/paper. A completely clean surface confirms a quantitative transfer with no residual hazard left behind.

Spill Response & Waste Disposal Plan

Because Methyl 4-(2-methoxyphenyl)-4-oxobutanoate (C12H14O4) lacks halogen atoms, it falls under specific waste classification guidelines dictated by [5].

Immediate Spill Response
  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand). Causality: Using paper towels on concentrated organic powders can create a localized fire hazard if an ignition source is present.

  • Collection: Sweep the absorbed material using a non-sparking brush and dustpan to prevent static ignition.

  • Decontamination: Wash the affected hood surface with a solvent-dampened cloth (e.g., isopropanol) to dissolve residual lipophilic traces, followed by a mild detergent wash to break down the solvent layer.

Segregated Disposal Plan
  • Solid Waste: Place all contaminated gloves, weighing boats, and spill cleanup materials into a clearly labeled, sealable container designated for "Hazardous Solid Waste - Organic."

  • Liquid Waste: If the compound is dissolved in a non-halogenated solvent (e.g., Ethyl Acetate, Methanol), dispose of the solution in the "Non-Halogenated Organic Waste" carboy. Crucial: Never mix this with halogenated waste (like DCM), as it exponentially increases disposal costs and violates EPA segregation protocols.

Workflow Visualization

The following diagram maps the logical progression of handling this compound, ensuring that safety and waste segregation are integrated directly into the operational workflow.

Workflow N1 Risk Assessment & Protocol Review N2 Don PPE (Nitrile, Goggles, Coat) N1->N2 N3 Engineering Control (Chemical Fume Hood) N2->N3 N4 Material Handling (Weighing & Transfer) N3->N4 N5 Spill Occurs? N4->N5 N6 Spill Response (Absorb & Contain) N5->N6 Yes N7 Waste Segregation (Non-Halogenated) N5->N7 No N6->N7 N8 Doff PPE & Decontamination N7->N8

Operational workflow for handling and disposing of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate.

References

  • 1910.132 - General requirements. | Occupational Safety and Health Administration Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory URL:[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) / Environmental Protection Agency (EPA) URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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